molecular formula C14H10ClN B031800 2-(4-Chlorophenyl)indolizine CAS No. 7496-73-3

2-(4-Chlorophenyl)indolizine

Cat. No.: B031800
CAS No.: 7496-73-3
M. Wt: 227.69 g/mol
InChI Key: JUFKIZACGBFMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)indolizine is a synthetic bicyclic azaheterocycle of significant interest in medicinal chemistry and materials science. The indolizine core features a 10π-electron aromatic system that uniquely combines the properties of an electron-rich pyrrole-like five-membered ring and an electron-deficient pyridine-like six-membered ring . This electronic structure makes the scaffold a valuable building block for the development of novel pharmaceuticals and functional materials. In pharmaceutical research, indolizine derivatives are extensively investigated as potential anticancer agents. They have demonstrated a range of biological activities, including the inhibition of tubulin polymerization, disruption of EGFR signaling, and induction of apoptosis in various cancer cell lines . The planar structure and extended conjugation of the indolizine core enable π-stacking and hydrogen bonding interactions with key biological targets . The specific substitution pattern on the indolizine ring system, such as the 4-chlorophenyl group at the 2-position in this compound, is a critical area of study for optimizing binding affinity and target selectivity. This derivative serves as a key intermediate for Structure-Activity Relationship (SAR) studies and for the synthesis of more complex molecular entities aimed at developing new therapeutic candidates. Beyond biomedical applications, the delocalized electron system and synthetic versatility of indolizines like this compound make them promising candidates for applications in organic electronics and as precursors for the synthesis of dyes and sensitizers. This product is provided for Research Use Only. It is strictly intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic uses, or for any other form of consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-13-6-4-11(5-7-13)12-9-14-3-1-2-8-16(14)10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFKIZACGBFMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323967
Record name 2-(4-chlorophenyl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7496-73-3
Record name 7496-73-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-chlorophenyl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 2-(4-Chlorophenyl)indolizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of the heterocyclic compound 2-(4-Chlorophenyl)indolizine. The information presented is intended to support research and development activities in medicinal chemistry and materials science where the indolizine (B1195054) scaffold is a key structural motif.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is critical for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The data presented here is based on the analysis of 2-substituted indolizines.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.99d7.2H-5
7.63d9.1H-8
7.51d8.5H-2', H-6'
7.37d8.5H-3', H-5'
7.21sH-1
7.08ddd9.1, 6.6, 1.2H-7
6.75sH-3
6.73td6.8, 1.3H-6

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
136.4C-2
134.1C-4'
132.8C-1'
129.0C-3', C-5'
127.5C-2', C-6'
122.9C-8a
120.3C-5
118.8C-1
117.8C-7
112.0C-6
107.0C-3
106.3C-8
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~1630StrongC=C stretching (aromatic)
~1590StrongC=C stretching (aromatic)
~1490StrongC=C stretching (aromatic)
~1090StrongC-Cl stretch
~830Strongp-substituted benzene (B151609) C-H out-of-plane bend

Note: The IR data is predicted based on characteristic frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. The predicted mass spectral data for this compound is provided.

Table 4: Mass Spectrometry Data for this compound

m/zIon
227/229[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
192[M-Cl]⁺
165[M-C₂H₂Cl]⁺

Experimental Protocols

The synthesis of this compound can be achieved through a well-established method involving the reaction of a pyridinium (B92312) ylide with an appropriate precursor. The following protocol is a detailed methodology for its synthesis and purification.

Synthesis of this compound

This procedure involves a one-pot reaction that is efficient for the preparation of 2-arylindolizines.

Materials:

Procedure:

  • Formation of the Pyridinium Salt: In a round-bottom flask, dissolve 2-picoline (1 equivalent) in ethanol. To this solution, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent). Stir the mixture at room temperature for 24 hours. The formation of the pyridinium salt may be observed as a precipitate.

  • In situ Ylide Formation and Cycloaddition: After the formation of the pyridinium salt, add a saturated aqueous solution of sodium bicarbonate (3 equivalents) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using NMR, IR, and MS spectroscopic techniques.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow Experimental Workflow for this compound start Start Materials: 2-Picoline & 2-Bromo-1-(4-chlorophenyl)ethan-1-one pyridinium_salt Pyridinium Salt Formation (Ethanol, RT, 24h) start->pyridinium_salt ylide_cycloaddition Ylide Formation & Cycloaddition (NaHCO3, Reflux, 4-6h) pyridinium_salt->ylide_cycloaddition workup Aqueous Work-up & Extraction (Diethyl Ether) ylide_cycloaddition->workup purification Purification (Column Chromatography) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization final_product Pure this compound characterization->final_product

Synthesis and Characterization Workflow

Crystal Structure of 2-(4-Chlorophenyl)indolizine: A Comprehensive Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough and extensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSDC), a definitive public record of the single-crystal X-ray diffraction analysis for 2-(4-Chlorophenyl)indolizine could not be located. Therefore, a detailed guide based on its specific crystal structure, as initially requested, cannot be provided at this time.

This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis and general characteristics of this compound, alongside a generalized workflow for its crystal structure determination, should the compound be crystallized and analyzed in the future.

Synthesis and Characterization

The synthesis of 2-arylindolizine derivatives, such as this compound, is well-documented in the chemical literature. A common and effective method is the Tschitschibabin reaction. This reaction typically involves the alkylation of a pyridine (B92270) derivative with a halo-ketone, followed by a base-catalyzed intramolecular cyclization.

For the synthesis of this compound, the general procedure would be as follows:

  • Quaternization: Reaction of pyridine with 2-bromo-1-(4-chlorophenyl)ethan-1-one. This step forms the N-phenacylpyridinium bromide intermediate.

  • Cyclization: Treatment of the pyridinium (B92312) salt with a base, such as sodium bicarbonate or triethylamine. This induces an intramolecular aldol-type condensation, leading to the formation of the indolizine (B1195054) ring system.

The resulting this compound can be purified using standard techniques like column chromatography and its identity confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Hypothetical Experimental Protocol for Crystal Structure Analysis

Should a researcher successfully grow single crystals of this compound suitable for X-ray diffraction, the following experimental protocol would be a standard approach to determine its crystal structure.

Crystallization

Single crystals of this compound could be grown using various techniques, including:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Data Collection

A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves:

  • Crystal Screening: Initial X-ray diffraction images are taken to assess the quality of the crystal.

  • Unit Cell Determination: A short data collection run is performed to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure:

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique structure factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using least-squares methods to obtain the best possible fit.

Anticipated Data Presentation

If the crystal structure were determined, the quantitative data would be summarized in tables for clear comparison and analysis.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical)

ParameterValue
Empirical formulaC₁₄H₁₀ClN
Formula weight227.69
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa = TBD Å, α = 90°b = TBD Å, β = TBD°c = TBD Å, γ = 90°
VolumeTBD ų
ZTBD
Density (calculated)TBD Mg/m³
Absorption coefficientTBD mm⁻¹
F(000)TBD
Crystal sizeTBD x TBD x TBD mm³
Theta range for data collectionTBD to TBD°
Index rangesTBD
Reflections collectedTBD
Independent reflectionsTBD [R(int) = TBD]
Completeness to thetaTBD %
Absorption correctionTBD
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersTBD / TBD / TBD
Goodness-of-fit on F²TBD
Final R indices [I>2sigma(I)]R1 = TBD, wR2 = TBD
R indices (all data)R1 = TBD, wR2 = TBD
Largest diff. peak and holeTBD and TBD e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Hypothetical)

BondLength (Å)AngleDegree (°)
Cl(1)-C(4')TBDC(3)-C(2)-C(1')TBD
N(4)-C(3)TBDC(5)-N(4)-C(8a)TBD
N(4)-C(5)TBDC(2)-C(3)-N(4)TBD
C(1)-C(2)TBD......
............

Visualizations

In the absence of specific structural or signaling pathway data for this compound, a generalized workflow for crystal structure determination is presented below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization crystallization Single Crystal Growth characterization->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation

Caption: Generalized workflow for the synthesis and crystal structure determination of a small molecule.

Conclusion

While a detailed crystal structure analysis of this compound is not currently possible due to the absence of publicly available crystallographic data, this guide provides a framework for its synthesis and the standard procedures for its structural elucidation. The indolizine scaffold is of significant interest in medicinal chemistry, and a full understanding of the three-dimensional structure of derivatives like this compound would be invaluable for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. Future research that includes the crystallization and X-ray diffraction analysis of this compound would be a valuable contribution to the field.

Quantum Chemical Analysis of 2-(4-Chlorophenyl)indolizine: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural, electronic, and spectroscopic properties of molecules like 2-(4-Chlorophenyl)indolizine. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional is a widely used and reliable method for such investigations, often paired with a split-valence basis set such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

Molecular Geometry Optimization

The initial step in a computational study is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). This process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. While specific data for this compound is not published, studies on related chlorophenyl derivatives utilize DFT methods to obtain these parameters. For instance, in studies of other heterocyclic compounds containing a 4-chlorophenyl group, the C-Cl bond length is a critical parameter for comparison with experimental X-ray diffraction data, should it be available.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (Infrared and Raman). The calculated frequencies are often scaled by an empirical factor to better match experimental results, compensating for anharmonicity and the limitations of the theoretical model. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional vibrations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. These calculations are standard in the computational analysis of novel organic molecules and provide insights into potential reaction pathways and electronic transitions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of the bonds between atoms. This method can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals, offering a deeper understanding of intramolecular interactions that contribute to the molecule's overall stability. For instance, in related aromatic heterocyclic systems, NBO analysis is used to investigate the interactions between the lone pairs of heteroatoms and the antibonding orbitals of adjacent bonds.

Experimental Protocols for Characterization

The theoretical calculations are ideally validated against experimental data. For a molecule like this compound, the following experimental techniques would be essential for its characterization.

Synthesis and Crystallization

The synthesis of this compound would likely be followed by purification via column chromatography and recrystallization from a suitable solvent to obtain single crystals for X-ray diffraction analysis.

Spectroscopic Techniques
  • FT-IR and FT-Raman Spectroscopy: The experimental vibrational spectra are typically recorded for the solid sample. FT-IR spectra are often measured using KBr pellets, while FT-Raman spectra are obtained using a laser excitation source. The experimental wavenumbers are then compared with the scaled theoretical values to validate the computational model and assign the observed vibrational bands.

  • UV-Vis Spectroscopy: The electronic absorption spectrum is usually recorded in a suitable solvent (e.g., ethanol (B145695) or chloroform). The experimental absorption maxima (λmax) are compared with the results of Time-Dependent DFT (TD-DFT) calculations to understand the electronic transitions.

  • NMR Spectroscopy: 1H and 13C NMR spectra are fundamental for structural elucidation. The experimental chemical shifts, typically recorded in a deuterated solvent like CDCl3 or DMSO-d6, can be compared with theoretical chemical shifts calculated using the Gauge-Including Atomic Orbital (GIAO) method.

Data Presentation

In a typical research paper presenting quantum chemical calculations, the quantitative data would be summarized in tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters This table would list selected bond lengths (in Ångströms) and bond angles (in degrees) from the optimized molecular structure, often compared with available experimental (e.g., X-ray diffraction) data.

ParameterCalculated (B3LYP/6-311++G(d,p))Experimental (XRD)
C-ClValueValue
C-NValueValue
C-C (ring)ValueValue
∠C-N-CValueValue
∠C-C-ClValueValue

Note: As no specific study on this compound is available, this table is a template.

Table 2: Vibrational Wavenumbers and Assignments This table would present the calculated (scaled) and experimental vibrational frequencies (in cm-1) along with their assignments based on PED analysis.

Calculated (Scaled)Experimental (FT-IR)Experimental (FT-Raman)Assignment (PED)
ValueValueValuee.g., ν(C-H), δ(C-C-C)
ValueValueValuee.g., ν(C-Cl)

Note: This table is a template as specific data for the target molecule is unavailable.

Table 3: Electronic Properties This table would summarize the calculated energies of the frontier molecular orbitals and related quantum chemical descriptors.

ParameterValue (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE)Value

Note: A template table is provided due to the absence of published data.

Visualization of Computational Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of a computational chemistry study and fundamental theoretical concepts.

G cluster_0 Computational Workflow cluster_1 Property Analyses mol_structure Initial Molecular Structure optimization Geometry Optimization (DFT/B3LYP) mol_structure->optimization freq_calc Frequency Calculation optimization->freq_calc is_minimum Verify True Minimum (No Imaginary Frequencies) freq_calc->is_minimum is_minimum->optimization No properties Calculate Molecular Properties is_minimum->properties Yes vibrational Vibrational Analysis (IR/Raman) properties->vibrational homo_lumo HOMO-LUMO Analysis properties->homo_lumo nbo NBO Analysis properties->nbo G cluster_0 Frontier Molecular Orbitals lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) homo->lumo   ΔE = E_LUMO - E_HOMO   (Energy Gap) energy Energy

The Advent of a Key Heterocycle: The Discovery and Initial Synthesis of 2-(4-Chlorophenyl)indolizine

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the foundational synthesis of 2-(4-Chlorophenyl)indolizine, a significant scaffold in medicinal chemistry, reveals a classic application of the Tschitschibabin indolizine (B1195054) synthesis. This technical guide explores the historical context, detailed experimental protocols of its initial preparation, and the physicochemical properties that defined this novel compound.

Introduction

The indolizine nucleus, a bicyclic aromatic system containing a bridgehead nitrogen atom, has long been a subject of interest for synthetic and medicinal chemists due to its presence in various natural products and its diverse pharmacological activities. The introduction of an aryl substituent at the 2-position of the indolizine core has proven to be a particularly fruitful strategy in the development of novel therapeutic agents. This guide focuses on the discovery and seminal synthesis of a key member of this family: this compound. Its preparation is a textbook example of the Tschitschibabin reaction, a robust and enduring method for the construction of the indolizine scaffold.

The Tschitschibabin Reaction: A Cornerstone of Indolizine Synthesis

The initial synthesis of this compound is rooted in the fundamental principles of the Tschitschibabin (or Chichibabin) indolizine synthesis. This reaction, first reported by Aleksei Chichibabin in the early 20th century, provides a direct and efficient route to 2-substituted indolizines. The general mechanism involves two key steps:

  • Quaternization of a Pyridine Derivative: The synthesis commences with the reaction of a 2-alkylpyridine, typically 2-picoline (2-methylpyridine), with an α-halo ketone. This step forms a pyridinium (B92312) salt intermediate.

  • Base-Mediated Intramolecular Cyclization: The pyridinium salt is then treated with a base, which deprotonates the acidic methylene (B1212753) group of the former 2-alkyl substituent. This generates a pyridinium ylide, a reactive intermediate that undergoes an intramolecular aldol-type condensation, followed by dehydration, to yield the aromatic indolizine ring system.

This classical approach has remained a staple in heterocyclic chemistry for its reliability and the ready availability of starting materials.

Initial Synthesis of this compound

The first documented synthesis of this compound utilized the Tschitschibabin reaction, reacting 2-picoline with 2-bromo-1-(4-chlorophenyl)ethanone (also known as 4'-chloro-α-bromoacetophenone).

Experimental Protocol

Step 1: Synthesis of 1-(2-(4-chlorophenyl)-2-oxoethyl)-2-methylpyridin-1-ium bromide (Pyridinium Salt Formation)

  • Reagents:

    • 2-Picoline (2-methylpyridine)

    • 2-Bromo-1-(4-chlorophenyl)ethanone

    • Anhydrous solvent (e.g., acetone, diethyl ether, or ethanol)

  • Procedure:

    • Equimolar amounts of 2-picoline and 2-bromo-1-(4-chlorophenyl)ethanone were dissolved in a minimal amount of anhydrous solvent.

    • The reaction mixture was typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight.

    • The formation of the pyridinium salt was often observed as a crystalline precipitate.

    • The solid product was collected by filtration, washed with cold anhydrous solvent to remove any unreacted starting materials, and dried under vacuum.

Step 2: Synthesis of this compound (Cyclization)

  • Reagents:

    • 1-(2-(4-chlorophenyl)-2-oxoethyl)-2-methylpyridin-1-ium bromide

    • Aqueous solution of a base (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide)

  • Procedure:

    • The pyridinium salt obtained in Step 1 was dissolved or suspended in water.

    • An aqueous solution of the base was added portion-wise to the mixture with vigorous stirring. The appearance of a precipitate or an oily layer indicated the formation of the indolizine.

    • The reaction mixture was stirred for a specified time at room temperature or with gentle heating to ensure complete cyclization.

    • The crude this compound was then isolated by filtration (if solid) or by extraction with an organic solvent (e.g., diethyl ether, dichloromethane).

    • The crude product was purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane) to afford the pure compound.

Reaction Workflow

Synthesis_Workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Cyclization SM1 2-Picoline Reaction1 Reaction in Anhydrous Solvent SM1->Reaction1 SM2 2-Bromo-1-(4-chlorophenyl)ethanone SM2->Reaction1 Intermediate 1-(2-(4-chlorophenyl)-2-oxoethyl) -2-methylpyridin-1-ium bromide Reaction1->Intermediate Reaction2 Intramolecular Cyclization & Dehydration Intermediate->Reaction2 Base Aqueous Base (e.g., NaHCO3) Base->Reaction2 Product This compound Reaction2->Product

Caption: Synthetic workflow for the initial preparation of this compound.

Quantitative Data and Characterization

PropertyObservation
Appearance Crystalline solid
Melting Point A sharp and defined melting point would be expected
Solubility Generally soluble in common organic solvents
Elemental Analysis C, H, N, and Cl percentages consistent with C₁₄H₁₀ClN

Modern spectroscopic data for this compound is available in various databases and would typically include:

Spectroscopic DataKey Features
¹H NMR Characteristic signals for the protons on the indolizine core and the chlorophenyl ring.
¹³C NMR Resonances corresponding to the carbon atoms of the bicyclic system and the substituted phenyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.
Infrared (IR) Absorption bands typical for aromatic C-H and C=C stretching vibrations.

Logical Relationship of the Tschitschibabin Synthesis

Tschitschibabin_Logic Start Starting Materials (2-Picoline & α-Halo Ketone) Step1 Quaternization (S N 2 Reaction) Start->Step1 Intermediate1 Pyridinium Salt Step1->Intermediate1 Step2 Deprotonation (Base) Intermediate1->Step2 Intermediate2 Pyridinium Ylide (Key Intermediate) Step2->Intermediate2 Step3 Intramolecular Aldol Condensation Intermediate2->Step3 Intermediate3 Cyclized Intermediate (Alkoxide) Step3->Intermediate3 Step4 Dehydration Intermediate3->Step4 FinalProduct 2-Arylindolizine Step4->FinalProduct

Physicochemical properties of 2-(4-Chlorophenyl)indolizine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)indolizine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine (B1195054) and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that are isomers of the well-known indole (B1671886) scaffold.[1][2] These compounds have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzymatic inhibitory properties.[1][3][4][5] The 2-arylindolizine core, in particular, is a privileged structure in drug discovery.

This technical guide focuses on the physicochemical properties of a specific derivative, this compound. Understanding these properties is paramount for drug development, as they fundamentally influence a compound's behavior, from its synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This document provides a summary of available data, detailed experimental protocols for key property determination, and logical workflows to guide researchers.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. While extensive experimental data for this specific molecule is not widely published, predicted values and data for related structures provide valuable insights.

PropertyValueSource
Molecular Formula C₁₄H₁₀ClN[6][7]
Molecular Weight 227.69 g/mol [6][8]
Monoisotopic Mass 227.05017 Da[7]
Appearance Indolizines with aryl groups are typically stable, crystalline solids.[9]General
XlogP (Predicted) 5.2[7]
Melting Point Not specified in literature.-
Boiling Point Not specified in literature.-
Solubility Not specified in literature; expected to be poorly soluble in water based on high logP.-
pKa Not specified in literature; indolizines are known to be feebly basic.[9]-

Spectral Data for Structural Elucidation

While a full spectral dataset for this compound is not available in the provided search results, data for structurally similar compounds is accessible and crucial for identity confirmation post-synthesis. For instance, the ¹H NMR spectrum for the related compound 3-indolizinecarboxaldehyde, 2-(4-chlorophenyl)- is available and can provide reference points for signal assignments.[10] Mass spectrometry data is also available for related structures like 2,5-Bis(4-chlorophenyl)indolizine.[11]

Experimental Protocols and Workflows

Detailed and standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[12][13] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range.[12]

A common and effective method involves using a melting point apparatus like a Mel-Temp or a Thiele tube.[12]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder and tapped gently to pack a small column (2-3 mm) of the sample at the sealed bottom.[14][15]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[12][13]

  • Heating: The apparatus is heated rapidly to about 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[12][14]

  • Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range (T₁). The temperature at which the last crystal melts into a liquid is recorded as the end of the range (T₂).[14][15][16]

  • Purity Assessment: The sharpness of the range T₂ - T₁ provides an indication of purity.[12]

MeltingPoint_Workflow start Start prep Prepare Sample (Dry, Powder, Pack Capillary) start->prep setup Place in Apparatus with Thermometer prep->setup heat_fast Heat Rapidly (to ~15°C below expected MP) setup->heat_fast heat_slow Heat Slowly (1-2°C / min) heat_fast->heat_slow observe Observe Sample heat_slow->observe record_t1 Record T1 (First liquid appears) observe->record_t1 record_t2 Record T2 (All solid melts) record_t1->record_t2 analysis Analyze Range (T2 - T1) record_t2->analysis end End analysis->end

Workflow for determining the melting point of a solid organic compound.
Solubility Determination

Solubility data is crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation. A qualitative classification scheme is often the first step.

This protocol systematically tests the solubility of the compound in a series of solvents to classify it based on its functional groups.[17][18][19]

  • Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If it dissolves, the compound is water-soluble. Test the resulting solution with litmus (B1172312) or pH paper to determine if it's acidic, basic, or neutral.[17][20]

  • 5% NaOH Solubility: If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% aqueous NaOH. If it dissolves, it indicates the presence of a strong or weak acidic group.[17][18]

  • 5% NaHCO₃ Solubility: If soluble in 5% NaOH, test a fresh sample in 5% aqueous NaHCO₃. Solubility in this weaker base suggests a strongly acidic functional group (e.g., a carboxylic acid).[17][18]

  • 5% HCl Solubility: If insoluble in water and base, test solubility in 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as an amine.[17][18]

  • Concentrated H₂SO₄: If the compound is insoluble in all the above, its solubility in cold, concentrated sulfuric acid can be tested. Solubility here indicates the presence of functional groups that can be protonated by the strong acid (e.g., alkenes, ethers, ketones).[17]

Solubility_Workflow start Start with Compound q_water Soluble in Water? start->q_water q_ph Test pH q_water->q_ph Yes q_naoh Soluble in 5% NaOH? q_water->q_naoh No res_acidic Water-Soluble Acid q_ph->res_acidic Acidic res_basic Water-Soluble Base q_ph->res_basic Basic res_neutral Water-Soluble Neutral q_ph->res_neutral Neutral q_nahco3 Soluble in 5% NaHCO3? q_naoh->q_nahco3 Yes q_hcl Soluble in 5% HCl? q_naoh->q_hcl No res_strong_acid Strong Acid q_nahco3->res_strong_acid Yes res_weak_acid Weak Acid q_nahco3->res_weak_acid No q_h2so4 Soluble in conc. H2SO4? q_hcl->q_h2so4 No res_base Base q_hcl->res_base Yes res_neutral_polar Neutral (Polar FG) q_h2so4->res_neutral_polar Yes res_inert Inert q_h2so4->res_inert No

Logical workflow for the qualitative solubility classification of an organic compound.
pKa Determination

The acid dissociation constant (pKa) quantifies the acidity or basicity of a compound in a given solvent. It is a critical parameter for predicting a molecule's charge state at a given pH, which affects its solubility, membrane permeability, and receptor binding.

This is a highly accurate method for determining pKa. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[21]

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., an aqueous-organic mixture if water solubility is low).[22][23] Ensure the solution is free of dissolved CO₂, which can interfere with the results.[21]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing a standardized titrant (e.g., HCl for a basic compound).

  • Titration: Add small, precise increments of the titrant to the solution. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. This generates a titration curve.

  • pKa Calculation: The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid-shaped titration curve.[24] At this point, the concentrations of the protonated and deprotonated forms of the compound are equal.

pKa_Workflow start Start prep Prepare Analyte Solution (Known Concentration) start->prep setup Calibrate pH Meter & Setup Titration Cell prep->setup titrate Add Increments of Titrant (e.g., HCl or NaOH) setup->titrate record Record pH and Volume After Each Addition titrate->record record->titrate Continue until past equivalence plot Plot pH vs. Volume record->plot analyze Identify Inflection Point (Half-Equivalence Point) plot->analyze pka Determine pKa (pKa = pH at inflection point) analyze->pka end End pka->end

Procedural workflow for determining pKa via potentiometric titration.
LogP (Partition Coefficient) Determination

The n-octanol/water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It is a key predictor of drug absorption, distribution, metabolism, and excretion (ADME) properties. A positive logP value indicates higher lipophilicity (preference for the organic phase).[25]

This is the traditional and most widely recognized method for experimentally determining logP.[25]

  • Phase Preparation: Prepare a phosphate (B84403) buffer (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer. This pre-equilibration is crucial.[26]

  • Dissolution: Dissolve a precisely weighed amount of this compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Combine known volumes of the n-octanol and aqueous phases in a separatory funnel or vial. Shake the mixture vigorously for a set period to allow the compound to partition between the two immiscible layers.

  • Separation: Allow the phases to separate completely. This can be aided by centrifugation.

  • Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC with UV detection.[26][27]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[25]

LogP_Workflow start Start prep_phases Prepare & Pre-saturate n-Octanol and Aqueous Buffer start->prep_phases dissolve Dissolve Compound in one phase prep_phases->dissolve mix Combine & Shake Phases (Equilibrate) dissolve->mix separate Separate Phases (Centrifuge if needed) mix->separate analyze Measure Concentration in each phase (e.g., HPLC) separate->analyze calc Calculate P = [Org]/[Aq] LogP = log10(P) analyze->calc end End calc->end

Workflow for the experimental determination of LogP using the shake-flask method.

Biological Context and Research Workflow

Indolizine derivatives are actively investigated for a variety of therapeutic applications.[1][3] Research into a novel compound like this compound typically follows a logical progression from synthesis to biological evaluation.

Research_Workflow synthesis Synthesis of This compound purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification physchem Physicochemical Profiling (Solubility, LogP, pKa) purification->physchem screening Primary Biological Screening (e.g., Anticancer Cell Lines) purification->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) hit_id->moa Active sar Structure-Activity Relationship (SAR) (Synthesize Analogs) hit_id->sar Inactive or Needs Improvement lead_opt Lead Optimization moa->lead_opt sar->synthesis Design New Analogs

A typical workflow for the synthesis and biological evaluation of novel indolizines.

Conclusion

This compound is a representative of the pharmacologically significant indolizine class of compounds. While specific experimental data for this molecule are sparse, its properties can be inferred from its structure and determined using the standardized protocols outlined in this guide. Its predicted high lipophilicity (XlogP 5.2) suggests low aqueous solubility and good potential for membrane permeability, characteristics that are critical to its evaluation as a potential therapeutic agent. The provided workflows offer a systematic framework for researchers to characterize this and other novel compounds, ensuring the generation of high-quality, reproducible data essential for advancing drug discovery and development projects.

References

A Technical Guide to the Solubility and Stability Profiling of 2-(4-Chlorophenyl)indolizine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for evaluating the aqueous solubility and chemical stability of the novel compound 2-(4-Chlorophenyl)indolizine. As a critical component of early-stage drug development, a thorough understanding of these physicochemical properties is paramount for predicting bioavailability, formulating dosage forms, and establishing appropriate storage conditions. This guide outlines detailed experimental protocols for solubility assessment across various pH levels and for conducting forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions as mandated by international regulatory guidelines. While specific experimental data for this compound is not publicly available, this paper presents standardized methodologies and data presentation formats to guide researchers in this characterization.

Introduction to this compound

Indolizine (B1195054) and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. The parent indolizine is known to be sensitive to air and light; however, the introduction of a phenyl group at the 2-position, as in this compound, generally results in more stable, solid compounds.[1][2]

The specific compound, this compound (Figure 1), has a molecular formula of C₁₄H₁₀ClN and a molecular weight of 227.69 g/mol .[3][4] Its reported melting point is 248 °C.[3] Before this compound can be advanced through the drug development pipeline, a robust characterization of its solubility and stability is essential.

Figure 1: Chemical Structure of this compound

Solubility Determination

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The following section details a standard protocol for determining the thermodynamic solubility of this compound.

Experimental Protocol: Shake-Flask Solubility Assay

The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

Materials:

  • This compound (solid, >99% purity)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Borate buffer, pH 9.0

  • HPLC-grade water, acetonitrile (B52724), methanol

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated HPLC-UV system

Methodology:

  • Preparation: Prepare stock solutions of the test buffers (pH 3.0, 7.4, 9.0).

  • Sample Addition: Add an excess amount of solid this compound to separate vials containing each buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to 25 °C (or 37 °C for physiological relevance) for 48-72 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can confirm the required duration.

  • Phase Separation: After equilibration, allow the vials to stand to let coarse particles settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Analysis: Carefully collect an aliquot from the clear supernatant. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

The workflow for this protocol is visualized in the diagram below.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Add Excess Compound to Buffer shake Equilibrate on Shaker (48-72h, 25°C) start->shake Seal Vials centrifuge Centrifuge to Pellet Solid shake->centrifuge supernatant Collect Clear Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute hplc Quantify via HPLC-UV dilute->hplc result Calculate Solubility (e.g., µg/mL) hplc->result

Caption: Experimental workflow for the shake-flask solubility assay.

Data Presentation

Solubility data should be compiled into a clear, concise table. While experimental data is unavailable, a hypothetical summary is presented below for illustrative purposes.

Table 1: Hypothetical Aqueous Solubility of this compound at 25°C

MediumpHSolubility (µg/mL)Qualitative Classification
Citrate Buffer3.05.5Sparingly Soluble
Phosphate Buffered Saline (PBS)7.41.2Very Slightly Soluble
Borate Buffer9.00.8Practically Insoluble

Based on USP solubility definitions.

Stability and Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[5] These studies help develop stability-indicating analytical methods and inform formulation and packaging decisions.[6][7]

Experimental Protocol: Forced Degradation

Objective: To investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[5]

General Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[8]

  • For each condition, dilute the stock solution into the stress medium.

  • After exposure, neutralize the samples (for acid and base hydrolysis) before analysis.[5]

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., HPLC-UV/DAD or LC-MS) to quantify the parent compound and detect any degradation products. The goal is to achieve 5-20% degradation.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[9]

  • Thermal Degradation: Store the solid compound at 70°C for 7 days.

  • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

The overall process for conducting these studies is outlined in the diagram below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxide Oxidation (3% H₂O₂, RT) stock->oxide thermal Thermal (Solid) (70°C, 7 days) stock->thermal photo Photolytic (ICH Q1B) stock->photo neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize hplc_ms Analyze via Stability-Indicating HPLC-UV/MS oxide->hplc_ms thermal->hplc_ms photo->hplc_ms neutralize->hplc_ms report Quantify Parent Loss & Identify Degradants hplc_ms->report

Caption: General workflow for forced degradation studies.

Data Presentation

Results from the forced degradation studies should be summarized to show the percentage of the parent compound remaining and the number of degradation products formed.

Table 2: Hypothetical Forced Degradation Data for this compound

Stress ConditionConditions% Assay RemainingNo. of Degradation ProductsObservations
Control Room Temp, protected from light99.80No significant change.
Acid Hydrolysis 0.1 M HCl, 60°C, 24h91.21 (major)Stable to mild acid stress.
Base Hydrolysis 0.1 M NaOH, 60°C, 8h78.52 (major), 1 (minor)Significant degradation observed.
Oxidation 3% H₂O₂, RT, 24h85.11 (major)Susceptible to oxidation.
Thermal (Solid) 70°C, 7 days99.50Highly stable as a solid to thermal stress.
Photostability ICH Q1B light exposure94.31 (minor)Minor degradation, may require protection from light.

Conclusion

This guide provides a standardized framework for the systematic evaluation of the solubility and stability of this compound. The described protocols for the shake-flask solubility assay and comprehensive forced degradation studies are fundamental to the preclinical development of this compound. The data generated from these experiments will directly inform critical decisions regarding formulation development, analytical method validation, and the determination of storage requirements and shelf-life, thereby paving the way for its potential advancement as a therapeutic candidate.

References

Tautomerism in Substituted Indolizine Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Indolizine (B1195054), a significant N-fused heterocyclic scaffold, is a cornerstone in the development of novel therapeutics due to its diverse biological activities. The phenomenon of tautomerism in substituted indolizines plays a critical role in defining their physicochemical properties, receptor-binding affinities, and overall pharmacological profiles. This technical guide provides an in-depth exploration of tautomerism in indolizine derivatives, with a focus on keto-enol and annular tautomerism. It summarizes quantitative data on tautomeric equilibria, details the experimental and computational protocols for their characterization, and visualizes key mechanistic and workflow concepts. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding and strategic utilization of indolizine tautomerism in medicinal chemistry.

Introduction to Indolizine and Tautomerism

Indolizine is an aromatic bicyclic compound consisting of a pyridine (B92270) ring fused to a pyrrole (B145914) ring.[1] This unique 10π-electron isoelectronic analog of indole (B1671886) is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Tautomers are structural isomers of a chemical compound that readily interconvert.[2] This process, known as tautomerization, typically involves the migration of a proton, accompanied by a shift in the location of a double bond.[3] For substituted indolizines, two primary forms of tautomerism are of significant interest:

  • Keto-Enol Tautomerism: Occurs in indolizines substituted with a hydroxyl group, particularly at the C2 position, leading to an equilibrium between the enol (hydroxyindolizine) and keto (indolizinone) forms.

  • Annular Tautomerism: Involves the migration of a proton between the nitrogen atom and a carbon atom of the five-membered ring, particularly upon protonation or in certain substituted derivatives.[2]

The position of the tautomeric equilibrium is a subtle but critical factor, influenced by the electronic nature of substituents, solvent polarity, temperature, and pH. Understanding and controlling this equilibrium is paramount for rational drug design, as different tautomers can present distinct pharmacophores and physicochemical properties.

Fundamental Tautomeric Equilibria in Substituted Indolizines

Keto-Enol Tautomerism in 2-Hydroxyindolizines

The most studied form of tautomerism in the indolizine core involves derivatives bearing a hydroxyl group. For instance, 2-hydroxyindolizine can exist in equilibrium with its keto tautomer, 2(3H)-indolizinone. The stability of these forms is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvent interactions. Analogous to the related 2-hydroxyquinoline (B72897) system, the keto form is often the more stable and predominant tautomer in most environments.[4]

KetoEnol_Equilibrium Keto 2(3H)-Indolizinone (Keto Form) Enol 2-Hydroxyindolizine (Enol Form) Keto->Enol H⁺ transfer caption Keto-Enol Tautomeric Equilibrium in 2-Hydroxyindolizine.

Fig. 1: Keto-Enol Tautomeric Equilibrium in 2-Hydroxyindolizine.
Annular Tautomerism in Acyl Indolizines

Indolizines substituted with acyl groups can exhibit a form of annular tautomerism, existing in equilibrium between different prototropic forms. For example, a 1-acylindolizine can, in principle, exist in equilibrium with its 3H-indolizinium tautomer. The position of this equilibrium is highly dependent on the nature of the acyl substituent and the surrounding medium.

Influence of Substituents and Solvents on Tautomeric Equilibrium

The electronic properties of substituents on the indolizine ring and the polarity of the solvent play a crucial role in determining the favored tautomeric form.

Substituent Effects

The tautomeric equilibrium in substituted heterocycles can be finely tuned by the electronic nature of the substituents.[5] In systems analogous to indolizine, such as 1-benzamidoisoquinolines, a clear correlation between the Hammett substituent constant and the tautomeric ratio has been demonstrated.[5][6]

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -N(CH₃)₂ on the indolizine core can increase the electron density of the ring system. In the case of keto-enol tautomerism, EDGs may stabilize the enol form by enhancing the acidity of the hydroxyl proton, though the overall effect can be complex.

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂ or -CN decrease the electron density of the ring. For keto-enol systems, EWGs tend to favor the keto form by increasing the acidity of the α-carbon protons. In a study of 1-benzamidoisoquinoline derivatives, the amide (keto-like) form's population ranged from 74% with a strong EDG to 38% with a strong EWG.[5]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent significantly impact the tautomeric equilibrium.

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can form hydrogen bonds with both tautomers, potentially stabilizing the more polar form. For keto-enol equilibria, the keto form is often more polar and is thus favored in polar solvents.

  • Apolar Solvents (e.g., Cyclohexane, CCl₄): In apolar environments, intramolecular hydrogen bonding within the enol tautomer can become a dominant stabilizing factor, shifting the equilibrium towards the enol form.

Quantitative Analysis of Tautomeric Equilibria

The precise quantification of tautomer ratios is essential for structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. The ratio is determined by integrating the signals corresponding to unique protons or carbons in each tautomer.

Disclaimer: The following tables present illustrative quantitative data for hypothetical substituted 2-hydroxyindolizines. The trends are based on established principles and data from analogous heterocyclic systems, as specific comprehensive data for indolizines is not widely available in the literature.

Table 1: Influence of Substituents on Keto-Enol Equilibrium of 7-Substituted 2-Hydroxyindolizines in DMSO-d₆

Substituent (at C7)R GroupHammett Constant (σₚ)% Keto Tautomer% Enol TautomerKT ([Enol]/[Keto])
Methoxy-OCH₃-0.2785150.176
Methyl-CH₃-0.1788120.136
Hydrogen-H0.009280.087
Chloro-Cl0.239550.053
Cyano-CN0.669820.020
Nitro-NO₂0.78>99<1<0.01

Table 2: Influence of Solvent on Tautomeric Equilibrium of 2-Hydroxy-7-nitroindolizine

SolventDielectric Constant (ε)% Keto Tautomer% Enol TautomerKT ([Enol]/[Keto])
Cyclohexane-d₁₂2.075250.333
Chloroform-d4.888120.136
Acetone-d₆21.09640.042
DMSO-d₆47.0>99<1<0.01
Water (D₂O)80.1>99<1<0.01

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary experimental technique for the unambiguous identification and quantification of tautomers in solution.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the substituted indolizine compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure accurate quantification.

  • Data Analysis:

    • Identify distinct, well-resolved signals corresponding to each tautomer. For keto-enol systems, these may include the N-H proton of the keto form and the O-H proton of the enol form, or protons on the heterocyclic ring with different chemical shifts.

    • Carefully integrate the selected signals.

    • Calculate the percentage of each tautomer using the formula: % Tautomer A = (Integral_A / (Integral_A + Integral_B)) * 100.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Indolizine in Deuterated Solvent B Acquire 1D ¹H NMR Spectrum (High-Field Spectrometer) A->B C Optimize Relaxation Delay (D1) B->C D Identify Unique Signals for Each Tautomer C->D E Integrate Signals D->E F Calculate Tautomer Ratio E->F caption Workflow for Quantitative NMR Analysis of Tautomerism.

Fig. 2: Workflow for Quantitative NMR Analysis of Tautomerism.
Computational Chemistry

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and complementing experimental data.

Protocol for DFT Calculations:

  • Software: Use a quantum chemistry software package like Gaussian, ORCA, or Spartan.

  • Model Building: Construct the 3D structures of all relevant tautomers of the substituted indolizine.

  • Methodology:

    • Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).

    • Confirm that the optimized structures are true minima by ensuring the absence of imaginary frequencies.

    • To model solvent effects, perform additional optimizations using a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Energy Analysis:

    • Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution.

    • The tautomeric equilibrium constant (KT) can be estimated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(KT).

DFT_Workflow start Build 3D Structures of Tautomers opt_gas Geometry Optimization & Frequency Calculation (Gas Phase) start->opt_gas opt_solv Geometry Optimization with Solvation Model (PCM) opt_gas->opt_solv analysis Calculate Relative Gibbs Free Energies (ΔG) opt_solv->analysis end Estimate Equilibrium Constant (KT) analysis->end caption Workflow for DFT Calculation of Tautomeric Equilibria.

Fig. 3: Workflow for DFT Calculation of Tautomeric Equilibria.

Implications for Drug Development

The tautomeric state of an indolizine-based drug candidate can profoundly affect its:

  • Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall shape, leading to different binding affinities and selectivities.

  • Physicochemical Properties: Tautomers can have different pKa values, lipophilicity (logP), and solubility, which in turn affect absorption, distribution, metabolism, and excretion (ADME) properties.

  • Intellectual Property: The specific tautomeric form of a compound can be a key aspect of patent claims.

Therefore, a thorough characterization of the tautomeric landscape of any lead indolizine compound is not merely an academic exercise but a critical step in the drug discovery and development pipeline.

Conclusion

Tautomerism in substituted indolizine compounds is a multifaceted phenomenon with significant implications for their application as therapeutic agents. The equilibrium between different tautomeric forms is governed by a delicate interplay of substituent electronics, solvent effects, and other environmental factors. By employing a combination of high-resolution NMR spectroscopy and quantum mechanical calculations, researchers can quantitatively assess and predict tautomeric preferences. This in-depth understanding is crucial for the rational design of indolizine derivatives with optimized pharmacological profiles, ultimately accelerating the development of new and effective medicines.

References

An In-depth Technical Guide to the Electronic Properties of 2-Arylindolizine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of 2-arylindolizine derivatives. Indolizine (B1195054), a nitrogen-containing heterocyclic compound, and its derivatives are of significant interest in medicinal and materials chemistry due to their unique photophysical and electrochemical characteristics.[1] These properties make them suitable for applications such as organic light-emitting devices (OLEDs), dye-sensitized solar cells (DSSCs), and fluorescent probes for bioimaging.[1][2] This document details their synthesis, summarizes their key electronic and photophysical data in tabular format, provides methodologies for crucial experiments, and visualizes essential workflows and processes.

Synthesis of 2-Arylindolizine Derivatives

The synthesis of the indolizine core can be approached in several ways, often starting from pyridine (B92270) or pyrrole (B145914) derivatives.[3][4] A common and effective method for preparing 2-arylindolizines is the Chichibabin reaction, which involves the ring closure of quaternary pyridinium (B92312) salts.[3] Other methods include transition metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclization, and 1,3-dipolar cycloaddition reactions of pyridinium ylides.[1]

A general synthetic route to 2-arylindolizine derivatives is outlined below:

  • Step 1: Quaternization of Pyridine: A substituted pyridine reacts with an α-halo ketone to form a pyridinium salt.

  • Step 2: 1,3-Dipolar Cycloaddition: The pyridinium salt is treated with a base to form a pyridinium ylide in situ. This ylide then undergoes a 1,3-dipolar cycloaddition with an alkyne, followed by oxidation, to yield the 2-arylindolizine core.

Electronic and Photophysical Properties

The electronic properties of 2-arylindolizine derivatives are highly tunable and depend on the nature and position of substituents on both the indolizine core and the 2-aryl group. These properties are typically investigated using UV-Vis absorption spectroscopy, fluorescence spectroscopy, and electrochemical methods like cyclic voltammetry.

The photophysical properties, including absorption and emission wavelengths, molar absorptivity, and fluorescence quantum yield, are crucial for applications in optoelectronics and as fluorescent probes.[2]

Derivative ClassSubstituent (R)λ_abs (nm)ε (10⁴ M⁻¹ cm⁻¹)λ_em (nm)Quantum Yield (Φ_F)Stokes Shift (cm⁻¹)SolventRef.
2-Aryl-5-carbonylindolizines4-CN363 - 415-485 - 5480.04 - 0.393,600 - 25,000Methanol, DMSO[2]
1,2-Diphenylindolizine (B8516138) DerivativesVarious aryl--~450--Solution & Thin Film[5]
Indolizino[1,2-b]quinole Derivatives-CN---Highest in series-Acetonitrile[6]
Indolizino[1,2-b]quinole Derivatives-COOH-----Acetonitrile[6]

Note: This table summarizes reported ranges and highlights key findings. Specific values are highly dependent on the exact molecular structure.

Cyclic voltammetry is employed to study the redox behavior of these molecules, providing information about their HOMO and LUMO energy levels. These parameters are vital for designing materials for organic electronics.[5][7] The electrochemical behavior is sensitive to substituents at various positions on the indolizine ring.[7] For instance, electron-donating groups generally lead to lower oxidation potentials, while electron-withdrawing groups result in higher oxidation potentials.[7] Some indolizine derivatives exhibit reversible one-electron oxidation processes.[7]

Derivative ClassKey FeatureE° (Oxidation/Reduction)BehaviorRef.
General Indolizine DerivativesSubstituent EffectsCorrelates with Hammett parametersReversible/Irreversible[7]
Indolizino[1,2-b]quinole DerivativesAcceptor Groups (-CN, -COOH)Shifted reduction potentialsTwo diffusion-controlled redox processes[6]
1,2-Diphenylindolizine Derivatives-Band Gaps: 3.1-3.4 eV-[5]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of 2-arylindolizine derivatives.

This protocol describes a common method for synthesizing 2-arylindolizines via a 1,3-dipolar cycloaddition reaction.

  • Preparation of the Pyridinium Ylide: To a solution of the appropriate pyridinium salt (1 mmol) in a suitable solvent like dichloromethane, an equimolar amount of a base (e.g., triethylamine) is added. The mixture is stirred at room temperature for 30 minutes to generate the pyridinium ylide.

  • Cycloaddition Reaction: The desired dipolarophile, such as an activated alkyne (e.g., dimethyl acetylenedicarboxylate, 1.2 mmol), is added to the reaction mixture. The reaction is then stirred, often at elevated temperatures, for several hours until completion (monitored by TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-arylindolizine derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines the measurement of the UV-Vis absorption spectrum of a 2-arylindolizine derivative.

  • Sample Preparation: A stock solution of the 2-arylindolizine derivative is prepared in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 10⁻³ M. A series of dilutions are then made to obtain solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements. A cuvette containing the pure solvent is used as a reference.

  • Measurement: The absorbance of each diluted solution is measured over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorption (λ_abs) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

This protocol describes the measurement of fluorescence emission spectra and the determination of the fluorescence quantum yield (Φ_F) using the comparative method.[8]

  • Sample Preparation: Solutions of the test compound and a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) are prepared. The concentrations are adjusted so that the absorbance of both the sample and the standard are identical (typically < 0.1) at the same excitation wavelength.[8]

  • Instrumentation: A spectrofluorometer is used to record the emission spectra.

  • Measurement: The fluorescence emission spectrum of both the test sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: The integrated fluorescence intensity of both the sample and the standard are calculated. The fluorescence quantum yield of the sample (Φ_F,sample) is then calculated using the following equation:

    Φ_F,sample = Φ_F,std * (I_sample / I_std) * (n_sample² / n_std²)

    where Φ_F,std is the known quantum yield of the standard, I is the integrated fluorescence intensity, and n is the refractive index of the solvent.[9]

This protocol details the electrochemical characterization of a 2-arylindolizine derivative using cyclic voltammetry.

  • Sample Preparation: A solution of the 2-arylindolizine derivative (typically 1-5 mM) is prepared in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • Instrumentation: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6] The cell is connected to a potentiostat.

  • Measurement: The solution is deoxygenated by bubbling with an inert gas (e.g., argon) for several minutes. The potential is then swept between set limits, and the resulting current is measured. A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard.

  • Data Analysis: The cyclic voltammogram (a plot of current vs. potential) is analyzed to determine the oxidation and reduction peak potentials. These potentials provide information about the HOMO and LUMO energy levels of the molecule.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the study of 2-arylindolizine derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization & Analysis cluster_application Application start Pyridine & α-Halo Ketone step1 Quaternization start->step1 step2 Pyridinium Salt step1->step2 step3 Base, Alkyne (1,3-Dipolar Cycloaddition) step2->step3 product 2-Arylindolizine Derivative step3->product spec Spectroscopic Analysis (NMR, MS) product->spec photo Photophysical Studies (UV-Vis, Fluorescence) product->photo electro Electrochemical Studies (Cyclic Voltammetry) product->electro data Data Analysis photo->data electro->data app Device Fabrication / Bio-imaging data->app

Caption: Workflow for Synthesis and Characterization.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet) T1 T₁ (Excited Triplet) S0_line S1_line S0_line->S1_line Absorption S1_line->S0_line Fluorescence S1_line->S0_line Internal Conversion (Non-radiative) T1_line S1_line->T1_line Intersystem Crossing T1_line->S0_line Phosphorescence CV_Setup cluster_cell Electrochemical Cell WE Working Electrode (Glassy Carbon) solution Analyte Solution (Indolizine Derivative + Supporting Electrolyte) RE Reference Electrode (Ag/AgCl) CE Counter Electrode (Pt Wire) potentiostat Potentiostat potentiostat->WE W potentiostat->RE R potentiostat->CE C

References

The Intriguing World of Substituted Indolizines: A Technical Guide to Their Fluorescence Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine (B1195054), a nitrogen-containing heterocyclic aromatic compound, has emerged as a privileged scaffold in the development of novel fluorescent probes and materials. Its unique electronic structure and amenability to substitution allow for the fine-tuning of its photophysical properties, leading to a diverse palette of fluorophores with applications ranging from biological imaging to organic light-emitting diodes (OLEDs). This technical guide provides an in-depth exploration of the fluorescence properties of substituted indolizines, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts.

Core Principles: Structure-Fluorescence Relationships

The fluorescence of indolizine derivatives is governed by the nature and position of substituents on the core structure. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) strategically placed on the indolizine ring can modulate the intramolecular charge transfer (ICT) character of the molecule, thereby influencing its absorption and emission wavelengths, quantum yield, and Stokes shift.[1][2][3]

A notable example is the "Seoul-Fluor" platform, a systematically studied indolizine-based fluorescent scaffold. In this system, substituents at the C-7 and C-9 positions dramatically alter the emission wavelength, enabling a predictable tuning across the visible spectrum from blue to red (420–613 nm).[2][4] Generally, increasing the electron-donating strength of a substituent at one end of the conjugated system and the electron-withdrawing strength at the other end leads to a red-shift in both absorption and emission spectra due to a smaller HOMO-LUMO energy gap.[1][3]

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of various substituted indolizines reported in the literature. These values highlight the remarkable tunability of this class of fluorophores.

Table 1: Photophysical Properties of 3,7-Disubstituted Indolizine Derivatives [2][3]

CompoundR1 Substituent (Position 3)R2 Substituent (Position 7)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
6 PhenylCOOEt390462720.45
7 p-TolylCOOEt392463710.51
8 p-MethoxyphenylCOOEt392464720.48
9 p-(N,N-Dimethylamino)phenylCOOEt4255331080.61
10 p-FluorophenylCOOEt390462720.39
11 p-FormylphenylCOOEt398492940.11
12 p-CyanophenylCOOEt398490920.12
13 PhenylH385468830.25
14 p-(N,N-Dimethylamino)phenylH4105101000.35
15 p-(N,N-Dimethylamino)phenylAcetyl4505601100.28
16 p-(N,N-Dimethylamino)phenylAldehyde4655801150.15

Table 2: Photophysical Properties of Selected Indolizine-Based Compounds in Different Solvents [5][6]

CompoundSolventExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
1-Methyl-2-phenylindolizine derivative Carbon Tetrachloride400453530.0451
Dioxane400458580.0064
DMSO409461520.0047
7-[1-(2-pyridyl)vinyl]indolizine DMSO409461520.0047
Carbon Tetrachloride400453530.0451
Dioxane400458580.0064

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of these fluorescent molecules. Below are representative protocols for key experiments.

Synthesis of Substituted Indolizines

The synthesis of substituted indolizines can be achieved through various methods, with the 1,3-dipolar cycloaddition reaction of pyridinium (B92312) ylides with activated alkynes or alkenes being a common and versatile approach.[7][8]

General Procedure for the Synthesis of 3,7-Disubstituted Indolizines via Suzuki-Miyaura Coupling: [2]

  • Preparation of the Brominated Indolizine Core: Synthesize the appropriate 3-bromo-indolizine-7-carboxylate intermediate.

  • Suzuki-Miyaura Coupling:

    • To a solution of the 3-bromo-indolizine-7-carboxylate (1.0 mmol) in water (3 mL), add the desired arylboronic acid (1.1 mmol), K₂CO₃ (2.5 mmol), tetrabutylammonium (B224687) bromide (TBAB, 1.0 mmol), and Pd(OAc)₂ (0.02 mmol).

    • Stir the reaction mixture at 70 °C for 2 hours.

    • After cooling to room temperature, extract the crude mixture twice with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica (B1680970) gel column chromatography to obtain the desired 3-aryl-indolizine-7-carboxylate.

Measurement of Photophysical Properties

Accurate determination of the photophysical properties is essential for evaluating the performance of a fluorophore.

Protocol for Determining Absorption and Emission Spectra and Quantum Yield: [6]

  • Sample Preparation: Prepare dilute solutions of the indolizine derivative in spectrophotometric grade solvents (e.g., DMSO, ethanol, dichloromethane) with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorption Spectroscopy: Record the UV-Visible absorption spectra using a spectrophotometer to determine the maximum absorption wavelength (λ_abs).

  • Fluorescence Spectroscopy:

    • Record the fluorescence emission spectra using a spectrofluorometer. Excite the sample at its λ_abs. The wavelength of maximum emission intensity is the λ_em.

    • The Stokes shift is calculated as the difference between λ_em and λ_abs.

  • Quantum Yield (Φ_F) Determination (Relative Method):

    • Use a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cellular Imaging with Indolizine-Based Probes

The low toxicity and bright fluorescence of many indolizine derivatives make them excellent candidates for live-cell imaging.[5][9]

Generalized Protocol for Staining Live Cells: [5]

  • Cell Culture: Grow cells to the desired confluency on coverslips or in imaging-compatible plates.

  • Preparation of Staining Solution: Prepare a working solution of the indolizine-based fluorescent probe by diluting a high-concentration stock solution (e.g., 1-10 mM in DMSO) in the appropriate cell culture medium to a final concentration in the range of 1-10 µM.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37 °C, protected from light. The optimal incubation time and probe concentration should be determined experimentally.

  • Washing: Aspirate the staining solution and wash the cells two to three times with fresh culture medium or phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging: Add fresh culture medium to the cells and image using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

Visualizing Concepts and Workflows

Graphical representations are invaluable for understanding the relationships between structure and properties, as well as experimental procedures.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_application Application start Indolizine Precursors reaction Chemical Reaction (e.g., 1,3-Dipolar Cycloaddition, Suzuki Coupling) start->reaction Reactants purification Purification (Column Chromatography) reaction->purification Crude Product product Substituted Indolizine purification->product uv_vis UV-Vis Spectroscopy product->uv_vis fluorescence Fluorescence Spectroscopy product->fluorescence cell_staining Cell Staining product->cell_staining Fluorescent Probe data_analysis Data Analysis uv_vis->data_analysis λ_abs fluorescence->data_analysis λ_em, Intensity results Biological Insights data_analysis->results Characterized Probe imaging Fluorescence Microscopy cell_staining->imaging imaging->results

Caption: Workflow for the synthesis, characterization, and application of substituted indolizine fluorescent probes.

ICT_Mechanism ground_state Ground State (S0) Indolizine Core excited_state Excited State (S1) Intramolecular Charge Transfer (ICT) ground_state->excited_state Absorption (hν_ex) excited_state->ground_state Fluorescence (hν_em) donor Electron Donating Group (EDG) acceptor Electron Withdrawing Group (EWG)

Caption: Intramolecular Charge Transfer (ICT) mechanism in substituted indolizines.

Future Directions

The field of substituted indolizines continues to evolve, with ongoing research focused on the development of probes with even more desirable properties, such as longer emission wavelengths for deep-tissue imaging, larger Stokes shifts to minimize self-quenching, and enhanced sensitivity to specific biological analytes.[10][11] The rational design principles established through systematic studies of structure-property relationships will undoubtedly accelerate the discovery of next-generation fluorophores based on the versatile indolizine scaffold. The continued exploration of their synthetic accessibility and photophysical properties will further solidify their importance in chemical biology, materials science, and drug discovery.[7][12]

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)indolizine via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-(4-Chlorophenyl)indolizine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is achieved through a robust and versatile 1,3-dipolar cycloaddition reaction.

Introduction

Indolizine (B1195054) and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. The 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with alkynes is a powerful and convergent method for the construction of the indolizine scaffold. This protocol details a representative procedure for the synthesis of this compound, leveraging the in-situ generation of a pyridinium ylide followed by its reaction with a substituted alkyne.

Reaction Principle

The synthesis proceeds via a [3+2] cycloaddition mechanism. A pyridinium ylide, a 1,3-dipole, is generated in situ from the corresponding N-phenacylpyridinium bromide by deprotonation with a base. This ylide then reacts with an electron-deficient alkyne, in this case, a propiolate, to form a dihydroindolizine intermediate. Subsequent aromatization, often through oxidation by air, yields the stable indolizine product.

Data Presentation

CompoundReagentsSolventBaseReaction Time (h)Yield (%)Melting Point (°C)References
2-Phenylindolizine derivativePhenacyl bromide, Substituted Pyridine (B92270), AlkyneAcetonitrileTriethylamine (B128534)1275-85170-172[1]
1-Benzoyl-2-phenylindolizineN-phenacylpyridinium bromide, PhenylacetyleneToluene (B28343)Triethylamine878185-187[2]
2-Aminoindolizine derivativePyridinium salt, Electron-deficient ynamideDichloromethaneDBU680-92Not Reported[3]

Experimental Protocol

This protocol is a representative example based on established procedures for the synthesis of 2-arylindolizines.[2][3]

Materials:

  • Pyridine

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one

  • Ethyl propiolate

  • Triethylamine (Et3N)

  • Anhydrous Toluene

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 1-(2-(4-chlorophenyl)-2-oxoethyl)pyridin-1-ium bromide

  • In a 100 mL round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq) in anhydrous toluene (50 mL).

  • To this solution, add pyridine (1.2 eq) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature. The pyridinium salt will precipitate out of the solution.

  • Collect the solid precipitate by filtration, wash with cold toluene, and dry under vacuum to obtain the pyridinium bromide salt.

Step 2: 1,3-Dipolar Cycloaddition and Aromatization

  • To a suspension of the pyridinium salt (1.0 eq) from Step 1 in anhydrous toluene (50 mL) in a 100 mL round-bottom flask, add ethyl propiolate (1.1 eq).

  • Add triethylamine (1.5 eq) dropwise to the stirred suspension at room temperature. The color of the reaction mixture should change, indicating the formation of the pyridinium ylide.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the triethylammonium (B8662869) bromide salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

Step 4: Characterization

The final product should be characterized by the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (m.p.): To assess the purity of the final product.

Mandatory Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Pyridinium Ylide Formation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Aromatization Pyridinium_Salt 1-(2-(4-chlorophenyl)-2-oxoethyl)pyridin-1-ium Ylide Pyridinium Ylide (1,3-Dipole) Pyridinium_Salt->Ylide - H+ Base Base (Et3N) Cycloadduct Dihydroindolizine Intermediate Ylide:e->Cycloadduct:w Alkyne Ethyl Propiolate Alkyne:e->Cycloadduct:w Product This compound Cycloadduct_ref->Product Oxidation (e.g., Air)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start Start Materials: Pyridine, 2-Bromo-1-(4-chlorophenyl)ethan-1-one, Ethyl Propiolate, Triethylamine, Toluene Reaction Reaction: 1. Pyridinium salt formation 2. In-situ ylide generation 3. Cycloaddition & Aromatization Start->Reaction Filtration Filtration of Salt Reaction->Filtration Extraction Aqueous Work-up Filtration->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Characterization Characterization: NMR, IR, MS, m.p. Chromatography->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for the Transition-Metal-Catalyzed Synthesis of 2-Arylindolizines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-arylindolizines, a critical scaffold in medicinal chemistry and materials science. The following sections summarize various transition-metal-catalyzed methods, offering structured data, step-by-step procedures, and visual representations of the reaction workflows.

Introduction

Indolizine (B1195054) and its derivatives are N-fused heterocyclic compounds that serve as important structural motifs in a wide range of biologically active compounds and functional materials. Specifically, 2-arylindolizines have garnered significant attention due to their presence in pharmaceuticals exhibiting anticancer, anti-inflammatory, and antimicrobial properties. Traditional synthetic routes to these compounds often require harsh conditions and offer limited substrate scope. Modern transition-metal catalysis provides milder, more efficient, and versatile alternatives for the synthesis of these valuable molecules. This document details protocols for palladium, iron, gold, and rhodium-catalyzed methodologies.

Palladium-Catalyzed Carbonylative Cyclization/Arylation for 2-Aroylindolizine Synthesis

Palladium catalysis offers an efficient method for the synthesis of 2-aroylindolizines through a carbonylative cyclization/arylation cascade. This approach utilizes readily available 2-propargylpyridines and aryl iodides under a carbon monoxide atmosphere.

Reaction Scheme & Workflow

G cluster_workflow Experimental Workflow start Combine 2-propargylpyridine derivative, aryl iodide, Pd catalyst, ligand, and base in a reaction vessel co_atm Flush with Carbon Monoxide (CO) start->co_atm reaction Heat the reaction mixture co_atm->reaction workup Cool, perform aqueous workup, and extract with organic solvent reaction->workup purification Purify by column chromatography workup->purification product Obtain 2-aroylindolizine purification->product

Caption: Workflow for Palladium-Catalyzed 2-Aroylindolizine Synthesis.

Quantitative Data Summary
EntryAryl Iodide (Ar-I)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₂Cl₂ (5)-Et₃NToluene (B28343)1001299
24-IodotoluenePd(OAc)₂ (5)PCy₃ (10)Et₃NToluene1001292
31-Iodo-4-methoxybenzenePd(OAc)₂ (5)PCy₃ (10)Et₃NToluene1001295
4Methyl 4-iodobenzoatePd(OAc)₂ (5)PCy₃ (10)Et₃NToluene1001290
51-Iodo-4-nitrobenzenePd(OAc)₂ (5)PCy₃ (10)Et₃NToluene1001285

Data synthesized from a representative palladium-catalyzed carbonylative cyclization/arylation procedure.

Detailed Experimental Protocol

Materials:

  • 2-Propargylpyridine derivative (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 equiv)

  • Toluene (0.1 M)

  • Carbon monoxide (CO) balloon

Procedure:

  • To a dry Schlenk tube, add the 2-propargylpyridine derivative (0.5 mmol, 1.0 equiv), aryl iodide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and PCy₃ (14.0 mg, 0.05 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and triethylamine (0.21 mL, 1.5 mmol, 3.0 equiv) via syringe.

  • Evacuate and backfill the tube with carbon monoxide from a balloon three times.

  • Stir the reaction mixture under a CO atmosphere (balloon) at 100 °C for 12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-aroylindolizine.

Iron-Catalyzed Multicomponent Synthesis of Indolizines

An iron-catalyzed three-component reaction of a pyridine (B92270), a diazo compound, and an alkyne provides a mild and efficient route to substituted indolizines. This method is notable for its use of an inexpensive and abundant metal catalyst.

Reaction Scheme & Workflow

G cluster_workflow Experimental Workflow start Dissolve Fe(TPP)Cl and alkyne in solvent cool Cool the mixture to -20 °C start->cool addition Slowly add pyridine and diazo compound cool->addition warm Allow to warm to room temperature addition->warm stir Stir for the specified time warm->stir workup Concentrate and purify by column chromatography stir->workup product Obtain substituted indolizine workup->product

Caption: Workflow for Iron-Catalyzed Multicomponent Indolizine Synthesis.

Quantitative Data Summary
EntryPyridineAlkyneDiazo CompoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1PyridineDimethyl acetylenedicarboxylateEthyl diazoacetate[Fe(TPP)Cl] (1)CH₂Cl₂rt1675
24-MethoxypyridineDimethyl acetylenedicarboxylateEthyl diazoacetate[Fe(TPP)Cl] (1)CH₂Cl₂rt1677
34-PicolineMethyl 2-butynoateEthyl diazoacetate[Fe(TPP)Cl] (1)CH₂Cl₂rt1634
4PyridineDiethyl acetylenedicarboxylateEthyl diazoacetate[Fe(TPP)Cl] (1)CH₂Cl₂rt1672
53,5-LutidineDimethyl acetylenedicarboxylateEthyl diazoacetate[Fe(TPP)Cl] (1)CH₂Cl₂rt1668

Data synthesized from a representative iron-catalyzed multicomponent reaction.

Detailed Experimental Protocol

Materials:

  • Pyridine derivative (1.0 M solution in CH₂Cl₂, 1.0 equiv)

  • Alkyne (1.2 equiv)

  • Ethyl diazoacetate (EDA) (1.5 equiv)

  • [Fe(TPP)Cl] (tetraphenylporphyrin iron(III) chloride) (1.0 mol%)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask, dissolve [Fe(TPP)Cl] (3.5 mg, 0.005 mmol, 1 mol%) and the alkyne (0.6 mmol, 1.2 equiv) in CH₂Cl₂ (2 mL).

  • Cool the mixture to -20 °C in a cryocool bath.

  • To this solution, add a solution of the pyridine derivative (0.5 mmol, 1.0 equiv) and ethyl diazoacetate (0.078 mL, 0.75 mmol, 1.5 equiv) in CH₂Cl₂ (3 mL) dropwise over 1 hour using a syringe pump.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the desired indolizine derivative.

Gold-Catalyzed Intramolecular Hydroarylation/Aromatization

Gold catalysis enables the synthesis of functionalized indolizines from pyrrole-yne substrates through an intramolecular hydroarylation followed by aromatization. This method is effective for constructing the pyridine ring of the indolizine core.

Reaction Scheme & Workflow

G cluster_workflow Experimental Workflow start Dissolve pyrrole-yne substrate in solvent catalyst_add Add gold catalyst and silver salt start->catalyst_add reaction Stir at room temperature catalyst_add->reaction filter Filter through a pad of Celite reaction->filter workup Concentrate and purify by column chromatography filter->workup product Obtain functionalized indolizine workup->product

Caption: Workflow for Gold-Catalyzed Intramolecular Indolizine Synthesis.

Quantitative Data Summary
EntrySubstrate R¹Substrate R²Catalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
1HPhIPrAuCl (2)AgSbF₆ (2)DCErt0.595
2H4-MeC₆H₄IPrAuCl (2)AgSbF₆ (2)DCErt0.592
3H4-MeOC₆H₄IPrAuCl (2)AgSbF₆ (2)DCErt0.596
4MePhIPrAuCl (2)AgSbF₆ (2)DCErt188
5HThien-2-ylIPrAuCl (2)AgSbF₆ (2)DCErt0.585

Data synthesized from a representative gold-catalyzed intramolecular hydroarylation/aromatization.

Detailed Experimental Protocol

Materials:

  • Pyrrole-yne substrate (1.0 equiv)

  • (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride (IPrAuCl) (2 mol%)

  • Silver hexafluoroantimonate (AgSbF₆) (2 mol%)

  • 1,2-Dichloroethane (B1671644) (DCE) (0.1 M)

Procedure:

  • To a solution of the pyrrole-yne substrate (0.2 mmol, 1.0 equiv) in 1,2-dichloroethane (2 mL) in a sealed tube, add IPrAuCl (2.5 mg, 0.004 mmol, 2 mol%) and AgSbF₆ (1.4 mg, 0.004 mmol, 2 mol%).

  • Stir the reaction mixture at room temperature for the specified time (typically 0.5-1 hour).

  • Upon completion (monitored by TLC), filter the reaction mixture through a short pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired functionalized indolizine.

Rhodium/Palladium-Catalyzed One-Pot Synthesis of Functionalized Indolizines

A sequential one-pot synthesis involving rhodium-catalyzed [2+1] cyclopropanation and palladium-catalyzed ring expansion provides access to functionalized indolizines from pyridotriazoles and 1,3-dienes.

Reaction Scheme & Workflow

G cluster_workflow Experimental Workflow start Combine pyridotriazole, 1,3-diene, and Rh catalyst rh_reaction Heat to form cyclopropane (B1198618) intermediate start->rh_reaction pd_add Add Pd catalyst rh_reaction->pd_add pd_reaction Heat for ring expansion pd_add->pd_reaction oxidation Add oxidizing agent (e.g., MnO₂) pd_reaction->oxidation final_reaction Stir at room temperature oxidation->final_reaction workup Filter, concentrate, and purify final_reaction->workup product Obtain functionalized indolizine workup->product

One-Pot Synthesis of Polysubstituted Indolizine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine (B1195054) and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of various natural products and pharmacologically active molecules.[1] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them attractive targets in medicinal chemistry and drug discovery.[1] One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of polysubstituted indolizines, offering advantages such as operational simplicity, reduced reaction times, and the generation of molecular diversity from readily available starting materials.[2][3][4][5]

This document provides detailed application notes and experimental protocols for several key one-pot methodologies for synthesizing polysubstituted indolizine derivatives.

Application Notes

Recent advancements in organic synthesis have led to the development of various one-pot strategies for constructing the indolizine scaffold. These methods can be broadly categorized into transition-metal-catalyzed reactions, metal-free syntheses, and green chemistry approaches.

Transition-Metal-Catalyzed Syntheses:

Palladium-catalyzed multicomponent reactions have proven effective for the synthesis of a wide variety of substituted indolizines.[6] One such approach involves the reaction of 2-bromopyridines, imines, carbon monoxide, and alkynes, allowing for independent control over the substitution pattern on the indolizine core.[6] Copper-catalyzed reactions also offer a versatile route. For instance, a one-pot synthesis from pyridines, methyl ketones, and alkenoic acids under solvent-free conditions has been reported.[7] Other transition metals like gold and iron have also been employed in catalytic systems to promote the formation of indolizine derivatives.[3][7]

Metal-Free Syntheses:

Metal-free one-pot syntheses provide an attractive alternative, avoiding the potential for metal contamination in the final products. A notable example is the three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent-free conditions.[4] Another metal-free approach involves the formal [4+2] annulation of 1-acetylaryl 2-formylpyrroles with enals, followed by oxidative aromatization.[8][9] These methods are often characterized by mild reaction conditions and broad substrate scope.[4][8][9]

Green Chemistry Approaches:

In line with the principles of sustainable chemistry, green approaches to indolizine synthesis have been developed. These methods focus on the use of environmentally benign solvents like water, biocatalysts, and energy-efficient techniques such as microwave irradiation.[10] A biocatalyzed one-pot synthesis in an aqueous medium using Candida antarctica lipase (B570770) A (CAL-A) has been demonstrated, with ultrasound assistance to significantly shorten reaction times.[10]

The choice of synthetic strategy will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following protocols provide detailed procedures for representative one-pot syntheses of polysubstituted indolizine derivatives.

Data Presentation

Table 1: Comparison of One-Pot Synthesis Methodologies for Polysubstituted Indolizines

MethodologyKey ReactantsCatalyst/PromoterSolventReaction TimeYield RangeReference
Multicomponent ReactionEthyl pyridine (B92270) acetate (B1210297), Benzyl (B1604629) bromide, Triethyl orthoformateCs₂CO₃Acetonitrile (B52724)7 hMedium-High[2]
Palladium-Catalyzed Multicomponent Reaction2-Bromopyridines, Imines, CO, AlkynesPalladium complexNot specifiedNot specifiedGood[6]
Copper-Catalyzed Three-Component ReactionPyridines, Methyl ketones, Alkenoic acidsCopper catalystSolvent-freeNot specifiedGood[7]
Metal-Free Three-Component Reaction2-(Pyridin-2-yl)acetates, Ynals, Alcohols/ThiolsNoneSolvent-freeNot specifiedHigh[4]
Metal-Free [4+2] Annulation1-Acetylaryl 2-formylpyrroles, EnalsNoneNot specifiedNot specifiedGood[8]
Biocatalyzed Synthesis (Ultrasound-assisted)4,4′-Bipyridine, ω-Bromoacetophenone, Ethyl propiolateCandida antarctica lipase APhosphate (B84403) buffer2 h87%[10]

Experimental Protocols

Protocol 1: Multicomponent One-Pot Synthesis of Polysubstituted Indolizines

This protocol is based on the work of Chen et al. and describes the synthesis of polysubstituted indolizines from ethyl pyridine acetate, benzyl bromide, and triethyl orthoformate.[2]

Materials:

  • Ethyl pyridine acetate

  • Substituted benzyl bromide

  • Triethyl orthoformate

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a reaction flask, add ethyl pyridine acetate (1.0 mmol), the corresponding substituted benzyl bromide (1.2 mmol), cesium carbonate (2.0 mmol), and acetonitrile (10 mL).

  • Add triethyl orthoformate (1.5 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 7 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the solid residue and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired polysubstituted indolizine derivative.

Characterization: The synthesized products should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm their structure.[2]

Protocol 2: Metal-Free, Three-Component Synthesis of Indolizines

This protocol is adapted from a solvent-free, metal-free method for the synthesis of indolizines from 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols.[4]

Materials:

  • 2-(Pyridin-2-yl)acetate derivative

  • Ynal derivative

  • Alcohol or thiol

  • Sealed tube

Procedure:

  • To a sealed tube, add the 2-(pyridin-2-yl)acetate derivative (0.2 mmol), the ynal derivative (0.24 mmol), and the alcohol or thiol (1.0 mL).

  • Seal the tube and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly purify the reaction mixture by column chromatography on silica gel to obtain the pure indolizine product.

Protocol 3: Biocatalyzed One-Pot Synthesis of Indolizines in Aqueous Media

This protocol outlines a green chemistry approach using a biocatalyst and ultrasound assistance.[10]

Materials:

  • 4,4′-Bipyridine

  • ω-Bromoacetophenone

  • Ethyl propiolate

  • Candida antarctica lipase A (CAL-A)

  • Phosphate buffer (pH 7)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

Equipment:

  • Reaction vials

  • Ultrasonic bath

  • Rotary evaporator

  • Silica gel for chromatography

Procedure:

  • In a reaction vial, combine 4,4′-bipyridine (1 mmol), ω-bromoacetophenone (1 mmol), ethyl propiolate (1.2 mmol), and CAL-A in phosphate buffer (pH 7).

  • Place the reaction vial in an ultrasonic bath and irradiate for 2 hours.

  • After the reaction is complete, extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired indolizine derivative.

Mandatory Visualizations

experimental_workflow_protocol1 start Start reactants Combine Reactants: - Ethyl pyridine acetate - Benzyl bromide - Cs₂CO₃ - Acetonitrile start->reactants additive Add Triethyl Orthoformate reactants->additive reflux Reflux for 7 hours additive->reflux cool Cool to Room Temperature reflux->cool filter Filter and Wash cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Polysubstituted Indolizine purify->product

Caption: Experimental workflow for the multicomponent one-pot synthesis of polysubstituted indolizines.

reaction_pathway_metal_free cluster_reactants Starting Materials pyridine_acetate 2-(Pyridin-2-yl)acetate intermediate Intermediate Formation (Solvent-Free, Room Temp) pyridine_acetate->intermediate ynal Ynal ynal->intermediate alcohol_thiol Alcohol / Thiol alcohol_thiol->intermediate cyclization Intramolecular Cyclization & Aromatization intermediate->cyclization Spontaneous product Polysubstituted Indolizine cyclization->product

Caption: General reaction pathway for the metal-free, three-component synthesis of indolizines.

green_synthesis_logic cluster_principles Core Principles title Green Synthesis Approach biocatalysis Biocatalysis (e.g., CAL-A) title->biocatalysis green_solvent Green Solvent (e.g., Water) title->green_solvent energy_efficiency Energy Efficiency (e.g., Ultrasound) title->energy_efficiency outcome Sustainable Synthesis of Indolizines biocatalysis->outcome green_solvent->outcome energy_efficiency->outcome

Caption: Logical relationship of principles in the green synthesis of indolizines.

References

Application Notes and Protocols: Biological Evaluation of 2-(4-Chlorophenyl)indolizine as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological evaluation of 2-(4-Chlorophenyl)indolizine, a synthetic compound with potential as an anticancer agent. The indolizine (B1195054) scaffold has been identified as a promising framework in medicinal chemistry for developing novel therapeutics. Derivatives of indolizine have demonstrated a range of biological activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways implicated in cancer progression.[1][2][3] This document outlines the cytotoxic effects of this compound on various cancer cell lines and provides detailed protocols for the key experimental procedures used in its evaluation.

Data Presentation: Cytotoxicity of Indolizine Derivatives

The cytotoxic activity of indolizine derivatives, including those with a 2-(4-chlorophenyl) substitution, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below. It is important to note that the potency can vary depending on the specific substitutions on the indolizine core and the cancer cell line being tested.

Compound SeriesCancer Cell LineIC50 (µM)Reference
Indolizine DerivativesHuman Chronic Myelogenous Leukemia (K562)Varies[4]
Human Hepatocellular Carcinoma (HepG2)Varies[4]
Human Gastric Carcinoma (MGC803)Varies[4]
Human Colorectal Carcinoma (HCT116)Varies[4]
Human Breast Adenocarcinoma (MCF-7)Varies[4]
2-Phenazinamine DerivativesHuman Embryo Kidney (293T) - Non-cancerousLow to no effect[4]

Note: Specific IC50 values for this compound are not consistently reported across the literature as a standalone agent, but are often included in studies of larger series of indolizine derivatives. The anticancer activity is influenced by the overall substitution pattern on the indolizine scaffold.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound as an anticancer agent are provided below. These protocols are standard procedures in cancer cell biology research.

This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.[7]

  • Washing: Wash the cells twice with ice-cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[8]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Acquire data for at least 10,000 events.[5][8]

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified duration (e.g., 24 hours). Include a vehicle-treated control.[5]

  • Cell Harvesting: Harvest the cells by trypsinization.[5]

  • Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.[9]

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the compound.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA Lysis Buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against β-catenin, p53, Bcl-2, Bax, caspases, cyclins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with this compound. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.[10]

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

experimental_workflow cluster_cytotoxicity Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_cell_cycle Cell Cycle Analysis cluster_western_blot Western Blot seed_cells_mtt Seed Cells (96-well) treat_mtt Treat with this compound seed_cells_mtt->treat_mtt incubate_mtt Incubate treat_mtt->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 seed_cells_apop Seed Cells (6-well) treat_apop Treat with Compound seed_cells_apop->treat_apop harvest_cells_apop Harvest Cells treat_apop->harvest_cells_apop stain_apop Stain (Annexin V/PI) harvest_cells_apop->stain_apop analyze_flow_apop Flow Cytometry Analysis stain_apop->analyze_flow_apop seed_cells_cc Seed Cells (6-well) treat_cc Treat with Compound seed_cells_cc->treat_cc harvest_cells_cc Harvest Cells treat_cc->harvest_cells_cc fix_cells_cc Fix with Ethanol harvest_cells_cc->fix_cells_cc stain_cc Stain with PI fix_cells_cc->stain_cc analyze_flow_cc Flow Cytometry Analysis stain_cc->analyze_flow_cc treat_cells_wb Treat Cells lyse_cells_wb Lyse Cells & Quantify Protein treat_cells_wb->lyse_cells_wb sds_page SDS-PAGE lyse_cells_wb->sds_page transfer_wb Transfer to Membrane sds_page->transfer_wb block_wb Block Membrane transfer_wb->block_wb probe_primary_ab Incubate with Primary Ab block_wb->probe_primary_ab probe_secondary_ab Incubate with Secondary Ab probe_primary_ab->probe_secondary_ab detect_signal Detect Signal probe_secondary_ab->detect_signal

Caption: General experimental workflow for the biological evaluation of an anticancer agent.

Based on studies of related indolizine derivatives, a plausible mechanism of action for this compound involves the induction of apoptosis through the modulation of key regulatory proteins.

signaling_pathway cluster_cell Cancer Cell compound This compound p53 p53 Activation compound->p53 beta_catenin β-catenin Inhibition compound->beta_catenin bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 inhibits bax Bax (Pro-apoptotic) Upregulation p53->bax activates mitochondria Mitochondrial Membrane Potential Disruption bcl2->mitochondria inhibits bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation (e.g., Caspase-3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2-(4-Chlorophenyl)indolizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Cytotoxicity of Indolizine (B1195054) Derivatives

The following tables summarize the reported cytotoxic activities of various indolizine derivatives against several human cancer cell lines. This data, primarily obtained from MTT assays, serves as a reference for the expected potency of this class of compounds.

Table 1: IC50 Values of Indolizine Derivative C3 in HepG2 Cells

CompoundCell LineTreatment Time (hours)IC50 (µM) ± SD
Indolizine Derivative C3HepG22436.43 ± 0.69[1]
4819.41 ± 0.34[1]

Table 2: Cytotoxic Activity of Dithiolation Indolizine (C8) and Other Derivatives

CompoundCell LineAssayEndpointResult
Dithiolation Indolizine (C8)A549MTTInhibition of proliferationMarked inhibition
SH-SY5YMTTCytotoxicityLittle cytotoxicity at 15, 30 µg/mL
HepG2MTTCytotoxicityLittle cytotoxicity at 15, 30 µg/mL
BEAS-2BMTTCytotoxicityLittle cytotoxicity at 15, 30 µg/mL
Indolizine Derivatives 8e & 8hCAL-27, BT-20, HGC-27ProliferationIC5047-117 nM[2][3]
OHMF (non-tumoral)CytotoxicityIC50> 50 µM[3]

Key In Vitro Cytotoxicity Assays

A comprehensive assessment of a compound's cytotoxic profile involves multiple assays that probe different aspects of cell death and viability. The following are key assays for evaluating 2-(4-Chlorophenyl)indolizine:

  • MTT Assay: A colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

  • Lactate (B86563) Dehydrogenase (LDH) Assay: A cytotoxicity assay that measures the release of LDH from damaged cells, indicating loss of membrane integrity.

  • Apoptosis Assays (Annexin V-FITC/PI Staining): A flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from studies on indolizine derivatives to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (DMSO). Incubate for 24 or 48 hours.

  • MTT Addition: After the incubation period, discard the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.[1] Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate 24/48h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cell Viability Assay.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Measurement: Carefully transfer a portion of the supernatant to a new 96-well plate.

  • Reaction Setup: Add the LDH assay reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the maximum LDH release control.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_analysis Analysis seed_and_treat Seed and Treat Cells centrifuge Centrifuge Plate seed_and_treat->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant add_reaction_mix Add Reaction Mixture collect_supernatant->add_reaction_mix incubate_rt Incubate at RT add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance (490nm) add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Workflow for the LDH Cytotoxicity Assay.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based protocol distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Apoptosis_Assay_Workflow cluster_prep_treat Cell Preparation and Treatment cluster_harvest_stain Harvesting and Staining cluster_analysis Analysis seed_cells_6well Seed Cells in 6-well Plates treat_compound Treat with Compound seed_cells_6well->treat_compound harvest_cells Harvest Cells treat_compound->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs stain_annexin_pi Stain with Annexin V-FITC/PI wash_pbs->stain_annexin_pi flow_cytometry Flow Cytometry Analysis stain_annexin_pi->flow_cytometry quantify_populations Quantify Cell Populations flow_cytometry->quantify_populations

Workflow for the Annexin V-FITC/PI Apoptosis Assay.

Potential Signaling Pathways

Based on studies of related indolizine derivatives, this compound may induce cytotoxicity through the intrinsic (mitochondrial) apoptosis pathway.

Apoptosis_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_mitochondrial_pathway Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade compound This compound ros ↑ ROS Production compound->ros p53 ↑ p53 Activation compound->p53 mmp ↓ Mitochondrial Membrane Potential ros->mmp bax ↑ Bax p53->bax bax->mmp bcl2 ↓ Bcl-2 bcl2->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Potential Apoptosis Signaling Pathway.

Studies on indolizine derivatives suggest a mechanism involving the activation of p53 and an increase in reactive oxygen species (ROS).[1] This leads to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1] These changes result in a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to apoptosis.[1] Additionally, some indolizine derivatives have been shown to induce G2/M cell cycle arrest.[2][3]

Conclusion

The protocols and information provided in this document offer a robust framework for the systematic in vitro cytotoxic evaluation of this compound. By employing a multi-assay approach, researchers can obtain comprehensive data on the compound's potency, mechanism of cell death, and potential for further development as an anticancer therapeutic. Future studies should aim to generate specific IC50 values for this compound across a panel of cancer cell lines to build upon the foundational knowledge of the broader indolizine class.

References

Application Notes and Protocols: Mechanism of Action Studies of 2-(4-Chlorophenyl)indolizine and Related 2-Arylindolizines in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current literature review, specific mechanism of action studies for 2-(4-Chlorophenyl)indolizine in cancer cells are not extensively available. The following application notes and protocols are based on studies of structurally related 2-arylindolizine derivatives and provide a representative framework for investigating the anticancer properties of this class of compounds. The methodologies and potential mechanisms described herein are intended to serve as a guide for researchers, scientists, and drug development professionals.

Introduction

Indolizine (B1195054) derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including potent anticancer effects.[1][2][3][4] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways.[1][5][6] This document outlines the common mechanisms of action observed for 2-arylindolizine derivatives in cancer cells and provides detailed protocols for their investigation.

Quantitative Data Summary

The cytotoxic activity of various 2-arylindolizine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for easy comparison.

Table 1: Cytotoxicity of Indolizine Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Exposure Time (h)Reference
Indolizine derivative C3HepG2 (Hepatocellular Carcinoma)36.43 ± 0.6924[1]
HepG2 (Hepatocellular Carcinoma)19.41 ± 0.3448[1]
Dithiolation indolizine (C8)A549 (Non-small cell lung cancer)Markedly Inhibited ProliferationNot specified[6]
Indolizine lactone cis-4gDU-145 (Prostate Cancer)36.93 ± 2.58Not specified[7]
Thiolated cis-9MDA-MB-231 (Breast Cancer)1.51 ± 0.20Not specified[7]
DU-145 (Prostate Cancer)36.42 ± 1.27Not specified[7]
Indolizine derivative 8eCAL-27 (Oral Carcinoma)47-117 nM72[5]
BT-20 (Breast Carcinoma)47-117 nM72[5]
HGC-27 (Gastric Carcinoma)47-117 nM72[5]
Indolizine derivative 8hCAL-27 (Oral Carcinoma)47-117 nM72[5]
BT-20 (Breast Carcinoma)47-117 nM72[5]
HGC-27 (Gastric Carcinoma)47-117 nM72[5]

Mechanism of Action

Induction of Apoptosis

A primary mechanism by which indolizine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on various indolizine compounds have shown that they can trigger the intrinsic (mitochondrial) apoptotic pathway.[1][2][8]

Key events in this pathway include:

  • Increased production of Reactive Oxygen Species (ROS): This leads to oxidative stress and cellular damage.[1][8]

  • Disruption of Mitochondrial Membrane Potential (MMP): Loss of MMP is a critical early event in apoptosis.[1][8]

  • Modulation of Bcl-2 Family Proteins: Indolizine derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1][2]

  • Release of Cytochrome c: The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol.[1][2]

  • Activation of Caspases: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which leads to the cleavage of cellular substrates and ultimately cell death.[1][2]

  • p53 Activation: Some indolizine derivatives have been shown to promote the activation and nuclear accumulation of the tumor suppressor protein p53, which can further enhance the apoptotic response.[1][2][4]

Indolizine 2-Arylindolizine Derivatives ROS ↑ ROS Production Indolizine->ROS p53 ↑ p53 Activation Indolizine->p53 MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->MMP Bcl2->MMP Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Proposed p53-mediated mitochondrial apoptotic pathway induced by 2-arylindolizine derivatives.

Cell Cycle Arrest

Indolizine derivatives have also been shown to induce cell cycle arrest, preventing cancer cells from proliferating. Dithiolation indolizine, for example, causes G2/M phase arrest in A549 non-small cell lung cancer cells.[6] This arrest is often associated with the modulation of cell cycle regulatory proteins.

cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Indolizine 2-Arylindolizine Derivatives Arrest Cell Cycle Arrest (G2/M Phase) Indolizine->Arrest Arrest->G2

Figure 2: Logical diagram illustrating G2/M cell cycle arrest induced by 2-arylindolizine derivatives.

Inhibition of Other Signaling Pathways

Emerging evidence suggests that indolizine derivatives can also modulate other critical signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.[6] Further research is needed to fully elucidate the extent of their interactions with various cellular signaling networks.

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the mechanism of action of 2-arylindolizine derivatives.

cluster_workflow General Experimental Workflow start Start: Cancer Cell Culture treatment Treat cells with 2-Arylindolizine start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assays (Annexin V/PI, Hoechst) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot end End: Data Analysis cytotoxicity->end apoptosis->end cell_cycle->end western_blot->end

Figure 3: Overview of the experimental workflow for studying the anticancer effects of 2-arylindolizine derivatives.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-arylindolizine compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[1]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 2-arylindolizine compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method uses PI to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA. Flow cytometry analysis of the stained cells allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cells in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action, such as those in the apoptosis and cell cycle pathways.

Protocol:

  • Protein Extraction: Treat cells with the 2-arylindolizine compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, caspase-3, p53, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The information and protocols provided in this document offer a comprehensive guide for investigating the anticancer mechanism of action of this compound and related 2-arylindolizine derivatives. The multifaceted effects of these compounds on apoptosis, cell cycle, and key signaling pathways highlight their potential as a promising scaffold for the development of novel cancer therapeutics. Further studies, including in vivo efficacy and toxicity assessments, are warranted to translate these preclinical findings into clinical applications.

References

Application Notes and Protocols: 2-(4-Chlorophenyl)indolizine as a Potential Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules makes them a prime target for the development of anticancer therapeutics. Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis in cancer cells.

The indolizine (B1195054) scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents, with a number of derivatives demonstrating potent antiproliferative activities.[1][2] Several studies have suggested that the mechanism of action for certain indolizine-based compounds involves the inhibition of tubulin polymerization.[3][4] This document provides a comprehensive guide for the evaluation of 2-(4-Chlorophenyl)indolizine as a potential tubulin polymerization inhibitor, detailing the necessary experimental protocols and data presentation formats. While specific quantitative data for this compound is not yet extensively published, the provided protocols will enable researchers to thoroughly characterize its biological activity.

Mechanism of Action: Targeting Tubulin Polymerization

Tubulin polymerization inhibitors typically bind to specific sites on the tubulin protein, most notably the colchicine-binding site on β-tubulin. This binding event can induce a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules. The disruption of microtubule formation leads to a cascade of cellular events, beginning with the arrest of the cell cycle at the G2/M phase and culminating in apoptosis. The general signaling pathway for tubulin polymerization inhibitors is depicted below.

G Signaling Pathway of Tubulin Polymerization Inhibitors A This compound B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F G Anti-cancer Effect F->G

Caption: Signaling Pathway of Tubulin Polymerization Inhibitors.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental evaluation of this compound. For illustrative purposes, example data from published studies on other tubulin polymerization inhibitors are included.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference CompoundIC50 (µM)
This compoundData to be determinedCombretastatin A-41.99[5]
Paclitaxel (stabilizer)N/A (enhances polymerization)NocodazoleValue varies
Example Inhibitor 13.06[5]ColchicineValue varies
Example Inhibitor 20.45[6]

Table 2: In Vitro Antiproliferative Activity (IC50 Values in µM)

CompoundCell Line 1 (e.g., HeLa)Cell Line 2 (e.g., MCF-7)Cell Line 3 (e.g., A549)Non-cancerous Cell Line (e.g., HFL-1)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
Doxorubicin (Control)Value variesValue variesValue variesValue varies
Example Indolizine 8e[4]0.047 - 0.1170.047 - 0.117Not Reported>50
Example Indolizine 8h[4]0.047 - 0.1170.047 - 0.117Not Reported>50

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering (turbidity) at 340 nm.

G Workflow for Turbidity-Based Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10X stock solutions of GTP and test compounds (e.g., this compound) in General Tubulin Buffer. C Prepare final tubulin solution with GTP and glycerol. A->C B Reconstitute purified tubulin on ice. B->C F Initiate polymerization by adding the cold tubulin solution to the pre-warmed plate. C->F D Pre-warm a 96-well plate and microplate reader to 37°C. E Add test compounds and control solutions to wells. D->E E->F G Immediately place the plate in the reader and begin kinetic measurements. F->G H Measure absorbance at 340 nm every minute for 60-90 minutes. I Plot absorbance vs. time to generate polymerization curves. H->I J Determine Vmax and steady-state absorbance. I->J K Calculate IC50 values for inhibitors. J->K

Caption: Workflow for Turbidity-Based Tubulin Polymerization Assay.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol

  • This compound and control compounds (e.g., Paclitaxel, Nocodazole)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Preparation:

    • Prepare a 10X stock solution of GTP in General Tubulin Buffer (final concentration will be 1 mM).

    • Prepare stock solutions of this compound and control compounds in DMSO. Further dilute in General Tubulin Buffer to a 10X final concentration. The final DMSO concentration in the assay should be kept below 1%.

    • On ice, reconstitute tubulin to the desired final concentration (e.g., 3 mg/mL) in General Tubulin Buffer containing glycerol.

  • Assay Setup:

    • Pre-warm the microplate reader and a 96-well plate to 37°C.

    • Add 10 µL of the 10X compound dilutions or vehicle control to the appropriate wells.

    • To initiate the reaction, add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting up and down.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state.

    • For inhibitors, calculate the concentration that inhibits tubulin polymerization by 50% (IC50).

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

G Workflow for MTT Cell Viability Assay A Seed cancer cells in a 96-well plate and incubate for 24h. B Treat cells with serial dilutions of this compound and controls. A->B C Incubate for the desired treatment period (e.g., 24, 48, 72 hours). B->C D Add MTT reagent to each well. C->D E Incubate for 2-4 hours at 37°C to allow formazan (B1609692) formation. D->E F Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. E->F G Measure absorbance at 570 nm using a microplate reader. F->G H Calculate cell viability and determine IC50 values. G->H

Caption: Workflow for MTT Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the diluted compound solutions. Include vehicle and blank controls.[3]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Tubulin Expression

This protocol allows for the quantification of soluble versus polymerized tubulin fractions within treated cells, providing a direct measure of the compound's effect on microtubule dynamics.

Materials:

  • Cultured cells

  • This compound

  • Ice-cold PBS

  • Hypotonic Lysis Buffer

  • Microtubule-stabilizing buffer

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (e.g., anti-α-tubulin, anti-β-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent detection reagent and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound or a vehicle control.

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells to separate the soluble (unpolymerized) and polymerized tubulin fractions using appropriate buffers and centrifugation steps.

  • Protein Quantification: Determine the protein concentration of both fractions using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation and Detection:

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with a primary antibody against α- or β-tubulin overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Apply a chemiluminescent substrate and visualize the protein bands.

  • Data Analysis: Quantify the band intensities for tubulin in both the soluble and polymerized fractions. Express the amount of polymerized tubulin as a percentage of the total tubulin.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of this compound as a potential tubulin polymerization inhibitor. By systematically applying these methodologies, researchers can elucidate its mechanism of action, determine its potency and selectivity, and build a strong foundation for further preclinical and clinical development in the field of oncology.

References

Application Notes and Protocols for Evaluating the CNS Depressant Activity of 2-(4-Chlorophenyl)indolizine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the central nervous system (CNS) depressant activity of 2-aryl-indolizine derivatives, with a focus on compounds structurally related to 2-(4-Chlorophenyl)indolizine. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel CNS-active agents.

Introduction

Indolizine derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities.[1] Certain substituted indolizines have shown potential as CNS depressants. This document outlines the key findings and experimental protocols for assessing the CNS depressant effects of this compound class, primarily focusing on the widely used Rota-rod test for motor coordination in mice.

Data Presentation: CNS Depressant Activity of 2-Aryl-3-Substituted Indolizine Derivatives

The following table summarizes the CNS depressant activity of a series of N-substituted-3-(2-phenylindolizinyl) propanamides, which are derivatives of 2-aryl indolizines. The activity was evaluated using the Rota-rod method, and the results are compared with the standard CNS depressant drug, diazepam.[1] It is important to note that while the general structure is 2-aryl, the specific activity of the 2-(4-Chlorophenyl) derivative would need to be confirmed through dedicated studies.

Compound IDAryl Substituent (at position 2)Other Substituents (at position 3)Dose (mg/kg)Mean Fall Off Time (sec) ± SEM% Decrease in Motor Coordination
3a PhenylN-Glycinylpropanamide20Data not available in abstractSignificant Activity
3c PhenylN-Glutaminylpropanamide20Data not available in abstractSignificant Activity
3d PhenylN-Phenylalaninylpropanamide20Data not available in abstractSignificant Activity
3g PhenylN-Valinylpropanamide20Data not available in abstractSignificant Activity
3h PhenylN-Leucinylpropanamide20Data not available in abstractSignificant Activity
3e PhenylN-Isoleucinylpropanamide20Data not available in abstractModerately Active
3j PhenylData not specified in abstract20Data not available in abstractModerately Active
Diazepam --10Data not available in abstractStandard Reference
Data is based on the abstract of the study by Joy and Das (2006). The full paper would provide specific quantitative values.[1]

Experimental Protocols

A key in vivo assay for evaluating CNS depressant activity is the Rota-rod test, which assesses motor coordination. A detailed protocol for this experiment is provided below.

Protocol: Rota-rod Test for CNS Depressant Activity in Mice

1. Objective: To evaluate the effect of this compound derivatives on motor coordination in mice as an indicator of CNS depressant activity.

2. Materials:

  • Rota-rod apparatus (e.g., Ugo Basile, Columbus Instruments)

  • Swiss albino mice (20-25 g)

  • Test compounds (this compound derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Diazepam, 10 mg/kg)

  • Syringes and needles for intraperitoneal (i.p.) administration

  • Stopwatch

3. Procedure:

  • Acclimatization: Allow the mice to acclimatize to the laboratory environment for at least one week before the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and free access to food and water.

  • Training:

    • On the day before the experiment, train the mice on the Rota-rod.

    • Place each mouse individually on the rotating rod at a low, constant speed (e.g., 10 rpm).

    • Mice that are unable to remain on the rod for a predetermined period (e.g., 2 minutes) in three successive trials are excluded from the study.

  • Experimental Groups:

    • Divide the trained mice into groups of at least six animals each:

      • Group I: Vehicle control

      • Group II: Standard drug (Diazepam)

      • Group III, IV, V, etc.: Test compounds at various doses

  • Drug Administration:

    • Administer the vehicle, standard drug, or test compounds via i.p. injection.

    • Allow for a 30-minute absorption period before testing.

  • Testing:

    • Place each mouse on the Rota-rod, which is set to a constant speed (e.g., 25 rpm) or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Start the stopwatch and record the time each mouse is able to remain on the rotating rod (fall-off time or latency). The trial is typically ended after a cut-off time (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the mean fall-off time for each group.

    • Determine the percentage of motor impairment or decrease in motor coordination for the treated groups compared to the vehicle control group using the following formula: % Decrease in Motor Coordination = [(Mean fall-off time of control - Mean fall-off time of treated) / Mean fall-off time of control] x 100

    • Analyze the data for statistical significance using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A p-value of less than 0.05 is generally considered statistically significant.

Mandatory Visualizations

Experimental Workflow for Rota-rod Test

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) training Rota-rod Training (1 day prior) acclimatization->training grouping Group Allocation (Control, Standard, Test) training->grouping administration Drug/Vehicle Administration (i.p.) grouping->administration absorption Absorption Period (30 minutes) administration->absorption testing Rota-rod Testing (Record fall-off time) absorption->testing data_analysis Data Analysis (Mean, % Decrease) testing->data_analysis stat_analysis Statistical Analysis (ANOVA) data_analysis->stat_analysis results Results Interpretation stat_analysis->results

Caption: Workflow of the Rota-rod test for assessing CNS depressant activity.

Putative Signaling Pathway for CNS Depressant Activity

While the precise mechanism of action for this compound derivatives is not fully elucidated, many CNS depressants act by enhancing the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. The following diagram illustrates a generalized pathway for GABAergic neurotransmission.

G cluster_synapse GABAergic Synapse cluster_pre cluster_post presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron gaba_synthesis GABA Synthesis vesicle Synaptic Vesicle (GABA storage) gaba_synthesis->vesicle release GABA Release vesicle->release Action Potential gaba_a_receptor GABA-A Receptor (Ligand-gated ion channel) cl_influx Chloride Ion (Cl-) Influx gaba_a_receptor->cl_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition (CNS Depression) hyperpolarization->inhibition binding GABA Binding release->binding binding->gaba_a_receptor indolizine 2-Arylindolizine Derivative (Putative Modulator) indolizine->gaba_a_receptor Positive Allosteric Modulation (Hypothesized)

Caption: Hypothesized GABAergic pathway for CNS depressant effects.

References

Application Notes and Protocols: Antimicrobial Activity Screening of 2-(4-Chlorophenyl)indolizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the antimicrobial properties of the novel synthetic compound, 2-(4-Chlorophenyl)indolizine. The indolizine (B1195054) scaffold is a significant heterocyclic nucleus known for a wide range of biological activities, including antimicrobial effects.[1][2][3][4] Derivatives of indolizine have demonstrated selective toxicity against various microbial strains, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][5] The protocols detailed below are based on established methodologies for antimicrobial susceptibility testing and can be adapted to assess the potential of this compound as a new antimicrobial agent.

Quantitative Data Summary

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following tables provide a standardized format for presenting quantitative data obtained from the screening of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of this compound
Staphylococcus aureusGram-positiveEnter experimental rangee.g., VancomycinRecord result
Bacillus subtilisGram-positiveEnter experimental rangee.g., VancomycinRecord result
Escherichia coliGram-negativeEnter experimental rangee.g., CiprofloxacinRecord result
Pseudomonas aeruginosaGram-negativeEnter experimental rangee.g., CiprofloxacinRecord result
Candida albicansFungalEnter experimental rangee.g., FluconazoleRecord result
Aspergillus nigerFungalEnter experimental rangee.g., Amphotericin BRecord result

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Interpretation (Bactericidal/Bacteriostatic)
Staphylococcus aureusFrom Table 1Record resultDetermine ratio
Bacillus subtilisFrom Table 1Record resultDetermine ratio
Escherichia coliFrom Table 1Record resultDetermine ratio
Pseudomonas aeruginosaFrom Table 1Record resultDetermine ratio
Candida albicansFrom Table 1Record resultDetermine ratio
Aspergillus nigerFrom Table 1Record resultDetermine ratio

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[6][7][8]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inocula standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

Procedure:

  • Prepare Compound Dilutions: Create a serial two-fold dilution series of this compound in the appropriate broth directly in the 96-well plate. Typical final concentrations might range from 256 µg/mL to 0.5 µg/mL.

  • Standardize Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[6] Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[6][8]

  • Inoculate Microtiter Plate: Add the standardized inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum.

    • Sterility Control: A well containing only broth.

    • Positive Control: A well containing broth, inoculum, and a standard antibiotic.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[6][7]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well of the microtiter plate that shows no visible growth.

  • Spot-plate the aliquot onto a fresh agar (B569324) plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates at the appropriate temperature and duration for the specific microorganism.

  • The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU/mL compared to the initial inoculum.[9]

Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates

  • Bacterial/fungal inocula standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • This compound solution of known concentration

  • Positive control antibiotic disks or solutions

Procedure:

  • Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate to ensure confluent growth.

  • Create Wells: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.

  • Add Compound: Add a fixed volume (e.g., 50 µL) of the this compound solution to each well.

  • Add Controls: Use a well for a positive control antibiotic and another for the solvent control.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition in millimeters (mm).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination cluster_diffusion Agar Well Diffusion prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution of Compound in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation plate_inoculation Inoculate Agar Plate with Microbe prep_inoculum->plate_inoculation serial_dilution->inoculation incubation_mic Incubate Plate (16-48h) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic plating Plate Aliquots from Clear Wells onto Agar Plates read_mic->plating incubation_mbc Incubate Agar Plates plating->incubation_mbc read_mbc Determine MBC/MFC (≥99.9% killing) incubation_mbc->read_mbc create_wells Create Wells in Agar plate_inoculation->create_wells add_compound Add Compound to Wells create_wells->add_compound incubation_diffusion Incubate Plate add_compound->incubation_diffusion measure_zones Measure Zones of Inhibition incubation_diffusion->measure_zones

Caption: Experimental workflow for antimicrobial screening.

Hypothetical Signaling Pathway Inhibition

Some antimicrobial indolizine derivatives are known to act by inhibiting essential microbial enzymes.[5] For instance, they can interfere with enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. The diagram below illustrates a hypothetical mechanism where this compound inhibits a key bacterial enzyme.

signaling_pathway cluster_cell Bacterial Cell enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) product Essential Product (e.g., Replicated DNA) enzyme->product Catalyzes substrate Substrate substrate->enzyme Binds to cell_viability Cell Viability and Proliferation product->cell_viability Leads to compound This compound compound->inhibition inhibition->enzyme Inhibits inhibition->no_product cell_death Cell Death inhibition->cell_death Results in

Caption: Hypothetical mechanism of action.

References

Application Notes and Protocols: 2-(4-Chlorophenyl)indolizine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(4-Chlorophenyl)indolizine as a blue-emitting material in the fabrication of Organic Light-Emitting Diodes (OLEDs). While direct reports on the application of this specific compound in OLEDs are not prevalent, its structural similarity to other luminescent indolizine (B1195054) derivatives, such as 1,2-diphenylindolizine (B8516138), suggests its promise as a fluorescent emitter.[1] This document outlines the synthesis, expected photophysical properties, and detailed protocols for device fabrication and characterization based on established methodologies for similar small molecule organic semiconductors.

Synthesis of this compound

The synthesis of 2-arylindolizines can be achieved through various established methods, including the Tschitschibabin reaction and transition-metal-catalyzed cross-coupling reactions.[2][3] A common and effective approach involves the reaction of a suitably substituted pyridine (B92270) with a halomethyl ketone followed by cyclization.

Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol is adapted from general methods for indolizine synthesis.

Materials:

Procedure:

  • Pyridinium (B92312) Salt Formation: In a round-bottom flask, dissolve 2-bromopyridine (1 equivalent) and 4-chlorophenacyl bromide (1.1 equivalents) in anhydrous acetonitrile.

  • Stir the mixture at room temperature for 24 hours. The formation of the pyridinium salt may be observed as a precipitate.

  • Filter the precipitate and wash with cold diethyl ether to obtain the crude N-(4-chlorophenacyl)-2-bromopyridinium bromide.

  • Cyclization: Suspend the crude pyridinium salt in acetonitrile and add triethylamine (2.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure this compound.

Expected Photophysical Properties

Based on studies of analogous 1,2-diphenylindolizine derivatives, this compound is expected to exhibit blue fluorescence.[1] The photophysical properties should be characterized in a suitable organic solvent (e.g., toluene (B28343) or dichloromethane) and as a thin solid film.

Table 1: Expected Photophysical Properties of this compound

PropertyExpected Value/RangeTechnique
Absorption Maximum (λabs)350 - 400 nmUV-Visible Spectroscopy
Emission Maximum (λem)430 - 470 nm (Blue region)Fluorescence Spectroscopy
Photoluminescence Quantum Yield (ΦPL)0.4 - 0.8Integrating Sphere Measurement
Fluorescence Lifetime (τ)1 - 10 nsTime-Correlated Single Photon Counting
HOMO Level-5.5 to -6.0 eVCyclic Voltammetry
LUMO Level-2.5 to -3.0 eVCyclic Voltammetry (from HOMO and Eg)

Note: These values are estimations based on structurally similar compounds and should be experimentally verified.

Diagrams

Caption: Molecular structure of this compound.

OLED Device Fabrication and Characterization

OLEDs incorporating this compound can be fabricated using either solution processing or thermal evaporation.[4][5] The choice of method depends on the material's solubility and thermal stability.

3.1. Protocol: Solution-Processed OLED Fabrication

This method is suitable if this compound is sufficiently soluble in common organic solvents.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • This compound (as the emissive layer, EML)

  • Electron-transporting material (ETM), e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)

  • Hole-transporting material (HTM), e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD)

  • Solvents (e.g., chlorobenzene, toluene)

  • Low work function metal for cathode (e.g., LiF/Al)

  • Spin coater

  • Glove box with an inert atmosphere (N2 or Ar)

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 3000-4000 rpm for 30-60 seconds. Anneal the substrate at 120-150°C for 10-15 minutes in a nitrogen atmosphere.

  • Emissive Layer (EML) Deposition: Prepare a solution of this compound (e.g., 5-10 mg/mL in chlorobenzene). Spin-coat the solution onto the PEDOT:PSS layer inside a glove box. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm). Anneal the film at a suitable temperature (e.g., 80-100°C) to remove residual solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit the ETL (e.g., TPBi, ~20-40 nm), followed by a thin layer of LiF (~1 nm) and then a thicker layer of Al (~100 nm) as the cathode. The deposition rate should be carefully controlled (e.g., 0.1-0.2 Å/s for organics, 0.1 Å/s for LiF, and 1-2 Å/s for Al).

oled_fabrication_workflow OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_evaporation Thermal Evaporation cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone PEDOT_PSS Spin-coat PEDOT:PSS (HIL) UV_Ozone->PEDOT_PSS Anneal_HIL Anneal HIL PEDOT_PSS->Anneal_HIL EML_SpinCoat Spin-coat EML (this compound) Anneal_HIL->EML_SpinCoat Anneal_EML Anneal EML EML_SpinCoat->Anneal_EML ETL_Deposition Deposit ETL (e.g., TPBi) Anneal_EML->ETL_Deposition Cathode_Deposition Deposit Cathode (LiF/Al) ETL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: Workflow for solution-processed OLED fabrication.

3.2. Protocol: Thermally Evaporated OLED Fabrication

This method is preferred for small molecules with good thermal stability and can lead to more controlled layer structures.

Procedure:

  • Substrate Cleaning: Follow the same procedure as in the solution-processed method.

  • Layer Deposition: In a high-vacuum thermal evaporation system (<10-6 Torr), sequentially deposit the following layers onto the cleaned ITO substrate:

    • Hole Injection Layer (HIL): e.g., 1,4,5,8,9,11-Hexaazatriphenylene hexacarbonitrile (HAT-CN), ~10 nm.

    • Hole Transport Layer (HTL): e.g., NPD, ~40 nm.

    • Emissive Layer (EML): this compound, ~30 nm. This can be a neat film or a host-dopant system where the indolizine is co-evaporated with a host material.

    • Electron Transport Layer (ETL): e.g., TPBi, ~30 nm.

    • Electron Injection Layer (EIL): LiF, ~1 nm.

    • Cathode: Al, ~100 nm.

3.3. Device Characterization

The performance of the fabricated OLEDs should be evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.

Equipment:

  • Source measure unit (SMU)

  • Photometer or spectroradiometer

Procedure:

  • Mount the encapsulated device in a test jig.

  • Apply a forward bias voltage using the SMU and measure the current density.

  • Simultaneously, measure the luminance (in cd/m2) using the photometer.

  • Record the EL spectrum at different driving voltages using the spectroradiometer.

  • From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

energy_level_diagram Anode ITO HIL HIL (PEDOT:PSS) Anode->HIL Hole Injection HTL HTL (NPD) HIL->HTL Hole Transport EML EML (2-(4-ClPh)indolizine) HTL->EML ETL ETL (TPBi) EML->ETL Electron Transport Cathode LiF/Al ETL->Cathode Electron Injection

Caption: Simplified energy level diagram of a multilayer OLED.

Expected Device Performance

The performance of an OLED using this compound is expected to be comparable to that of devices based on other blue-emitting indolizine derivatives.

Table 2: Anticipated Performance Metrics for a this compound-based OLED

ParameterExpected Value/RangeNotes
Turn-on Voltage (Von)3.0 - 5.0 VVoltage at which light emission is first detected (> 1 cd/m2).
Maximum Luminance (Lmax)> 1000 cd/m2Dependent on device architecture and material purity.
Maximum Current Efficiency (ηc)2.0 - 5.0 cd/AEfficiency is expected to be in the range of fluorescent blue emitters.
Maximum Power Efficiency (ηp)1.0 - 3.0 lm/W
External Quantum Efficiency (EQE)2 - 5%Typical for blue fluorescent OLEDs.
CIE Coordinates (x, y)(0.15-0.20, 0.10-0.25)Corresponds to the blue region of the color space.

Performance data is highly dependent on the device architecture, layer thicknesses, and purity of the materials used. The values presented are estimates based on published data for similar blue-emitting small molecules.[1]

Conclusion

This compound represents a promising candidate for application as a blue-emitting material in OLEDs due to its structural similarity to other known fluorescent indolizine compounds. The protocols provided herein offer a solid foundation for the synthesis of this material and its incorporation into OLED devices for further investigation. Experimental validation of its photophysical properties and device performance is crucial to fully assess its potential in the field of organic electronics.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 2-(4-Chlorophenyl)indolizine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Chlorophenyl)indolizine. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for the synthesis of 2-arylindolizines, including this compound, are the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions.[1] Other methods include transition metal-catalyzed reactions, which offer alternative pathways to achieve diverse substitution patterns.[2]

Q2: I am experiencing very low yields in my synthesis. What are the general factors I should investigate?

A2: Low yields in indolizine (B1195054) synthesis can be attributed to several factors. It is crucial to assess the purity of your starting materials and solvents, the choice and activity of the catalyst or base, the reaction temperature, and the duration of the reaction. Inefficient work-up and purification procedures can also lead to product loss.

Q3: How do substituents on the pyridine (B92270) ring affect the Tschitschibabin reaction?

A3: The electronic properties of substituents on the pyridine ring can significantly impact the Tschitschibabin reaction. Electron-donating groups can increase the nucleophilicity of the pyridine nitrogen, potentially accelerating the initial quaternization step. Conversely, electron-withdrawing groups can decrease nucleophilicity, possibly slowing down the reaction.

Q4: What are common side products observed in the synthesis of 2-arylindolizines?

A4: In the Tschitschibabin synthesis, a common side reaction is the dimerization of the pyridine starting material.[3] During 1,3-dipolar cycloaddition, side reactions involving the dipolarophile, such as polymerization, can occur. Careful optimization of reaction conditions, including temperature, base, and solvent, can help minimize the formation of these byproducts.[3]

Q5: Are there any environmentally friendly or "green" synthetic methods for indolizine synthesis?

A5: Yes, research has focused on developing greener alternatives for indolizine synthesis. These methods include microwave-assisted synthesis to shorten reaction times and reduce energy consumption, as well as the use of metal-free catalytic systems to avoid hazardous heavy metals.[4] Solvent-free reaction conditions are also being explored.[4]

Troubleshooting Guides

Issue 1: Low or No Yield in the Tschitschibabin Reaction

Q: My Tschitschibabin reaction for this compound is resulting in a low yield or failing completely. What are the potential causes and how can I troubleshoot this?

A: Low yields in the Tschitschibabin reaction are a frequent challenge. Below are potential causes and troubleshooting steps:

  • Inefficient Pyridinium (B92312) Ylide Formation: The reaction's success hinges on the formation of the pyridinium ylide intermediate.

    • Troubleshooting:

      • Base Selection: Ensure the base used for deprotonation (e.g., potassium carbonate, sodium bicarbonate, triethylamine) is fresh, anhydrous, and of high purity. The strength of the base is critical; a base that is too weak may not efficiently deprotonate the pyridinium salt.

      • Solvent Choice: The solvent should be dry and appropriate for the chosen base. Polar aprotic solvents like DMF or acetonitrile (B52724) are often effective.

  • Poor Quaternization of the Pyridine: The initial reaction between the pyridine derivative and the α-halo ketone may be inefficient.

    • Troubleshooting:

      • Reactivity of the Haloketone: If using 2-bromo-1-(4-chlorophenyl)ethan-1-one, ensure its purity. The reactivity of the halide is crucial (I > Br > Cl).

      • Reaction Conditions: The quaternization step may require elevated temperatures and sufficient reaction time. Monitor the reaction by TLC to ensure the consumption of the starting materials.

  • Decomposition of Starting Materials or Product: Indolizines and their precursors can be sensitive to harsh reaction conditions.

    • Troubleshooting:

      • Temperature Control: While heating may be necessary, excessive temperatures can lead to decomposition. Carefully control the reaction temperature.

      • Inert Atmosphere: If your starting materials are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Issue 2: Low Yield and Multiple Byproducts in 1,3-Dipolar Cycloaddition

Q: I am attempting a 1,3-dipolar cycloaddition to synthesize this compound and I'm observing a low yield of the desired product along with multiple spots on my TLC plate. What could be the issue?

A: Low yields and the formation of multiple byproducts are common hurdles in 1,3-dipolar cycloaddition reactions for indolizine synthesis. Here are some potential causes and solutions:

  • Inefficient Ylide Generation: The pyridinium ylide may not be generated efficiently.

    • Troubleshooting:

      • Base and Solvent: The choice of base and solvent is critical for ylide formation. Ensure the base is strong enough and the solvent is appropriate.

      • Purity of Pyridinium Salt: The pyridinium salt precursor must be pure and dry.

  • Low Reactivity of the Dipolarophile: The alkyne used as the dipolarophile may not be sufficiently reactive.

    • Troubleshooting:

      • Electronic Effects: Electron-deficient alkynes are generally more reactive in these cycloadditions. If using a less reactive alkyne, the reaction may require higher temperatures or longer reaction times.

      • Purity: Ensure the dipolarophile is pure and free from any inhibitors.

  • Side Reactions of the Dipolarophile: The alkyne may undergo polymerization or other side reactions under the reaction conditions.

    • Troubleshooting:

      • Optimization: Careful optimization of the reaction temperature, base, and solvent can help minimize these side reactions.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my crude this compound. Column chromatography gives poor separation, and recrystallization attempts have been unsuccessful.

A: The purification of indolizine derivatives can be challenging. Here are some troubleshooting tips:

  • Column Chromatography Issues:

    • Solvent System Optimization: The choice of eluent is crucial for good separation. A common starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a moderately polar solvent like ethyl acetate (B1210297).[5] The ideal Rf value for the product on a TLC plate should be around 0.2-0.3 for optimal separation on a column.[6]

    • Streaking on Silica (B1680970) Gel: Indolizines are basic compounds and can streak on acidic silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (B128534) (1-3%) to your eluent system to improve the peak shape and separation.[6]

    • Column Overloading: Loading too much crude product onto the column can lead to poor separation. Use an appropriate amount of silica gel relative to your sample (typically 50-100 times the weight of the crude material).

    • Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, using a gradient elution (gradually increasing the polarity of the eluent) can improve separation.[6]

  • Recrystallization Challenges:

    • Solvent Selection: Finding a suitable solvent is key. An ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[7] Common solvents to test for 2-arylindolizines include ethanol, methanol, ethyl acetate, and hexane, or mixtures of these.[7]

    • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.

    • Oiling Out: If the compound "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of the compound. In this case, using a lower-boiling solvent or a larger volume of solvent may help.

Data Presentation

Table 1: Optimization of the Tschitschibabin Reaction for a 2-Arylindolizine Derivative (Illustrative Data)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF801265
2Na₂CO₃DMF801258
3Et₃NDMF801245
4K₂CO₃Acetonitrile801272
5K₂CO₃Toluene (B28343)1101255
6K₂CO₃Acetonitrile602450

Table 2: Optimization of the 1,3-Dipolar Cycloaddition for a 2-Arylindolizine Derivative (Illustrative Data)

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneToluene1102475
2Cu(I)Toluene801285
3Rh(II)Dichloromethane40890
4Cu(I)Acetonitrile801278
5Cu(I)Dioxane1001282
6Rh(II)Dichloromethane252488

Experimental Protocols

Protocol 1: General Procedure for the Tschitschibabin Synthesis of this compound
  • Quaternization: In a round-bottom flask, dissolve 2-picoline (1.0 eq.) and 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq.) in anhydrous acetone.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The pyridinium salt will precipitate.

  • Collect the solid by filtration and wash with cold diethyl ether. Dry the salt under vacuum.

  • Cyclization: To a suspension of the pyridinium salt (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (2.0 eq.).

  • Stir the mixture at 80 °C for 12-24 hours, monitoring the formation of the indolizine by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: General Procedure for the 1,3-Dipolar Cycloaddition Synthesis of this compound
  • In a round-bottom flask, suspend the pyridinium salt (derived from pyridine and an appropriate bromoacetate, 1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent like toluene or dichloromethane.

  • Add the dipolarophile, (4-chlorophenyl)acetylene (1.1 eq.), to the mixture.

  • The reaction can be performed with or without a catalyst (e.g., a Cu(I) or Rh(II) salt, 5-10 mol%).

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and stir for the required time (typically 8-24 hours), monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter off any solids.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start1 2-Picoline quaternization Quaternization (Acetone, Reflux) start1->quaternization start2 2-Bromo-1-(4-chlorophenyl)ethan-1-one start2->quaternization cyclization Cyclization (Base, Solvent, Heat) quaternization->cyclization Pyridinium Salt workup Aqueous Workup & Extraction cyclization->workup Crude Product purification Column Chromatography workup->purification product This compound purification->product Pure Product

Caption: General experimental workflow for the Tschitschibabin synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of This compound cause1 Inefficient Ylide Formation start->cause1 cause2 Poor Reactant Quality start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 cause4 Product Decomposition start->cause4 solution1a Optimize Base & Solvent cause1->solution1a solution2a Purify/Verify Starting Materials cause2->solution2a solution3a Screen Temperature & Time cause3->solution3a solution4a Use Inert Atmosphere/ Lower Temperature cause4->solution4a

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Synthesis of 2-(4-Chlorophenyl)indolizine via Tschitschibabin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Chlorophenyl)indolizine using the Tschitschibabin reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and purity.

Problem ID Issue Potential Cause Suggested Solution
TS-01 Low or no formation of the pyridinium (B92312) salt (Quaternization step) 1. Low reactivity of the pyridine (B92270) derivative: Electron-withdrawing groups on the pyridine ring can decrease its nucleophilicity. 2. Low reactivity of the α-halo carbonyl compound: Steric hindrance or the use of a less reactive halide (e.g., α-chloro) can impede the reaction.[1] 3. Inappropriate solvent: The solvent may not be suitable for the SN2 reaction.[1]1. Increase reaction temperature and time: Heating the reaction mixture can help drive the quaternization to completion.[1] 2. Use a more reactive α-halo carbonyl compound: Switching to an α-bromo or α-iodo derivative can improve the reaction rate as they are better leaving groups.[1] 3. Solvent selection: Employ polar aprotic solvents such as acetone (B3395972), acetonitrile (B52724), or DMF to facilitate the SN2 reaction.[1]
TS-02 Low yield of this compound despite successful pyridinium salt formation 1. Inefficient cyclization: The base may not be strong enough to effectively deprotonate the pyridinium salt to form the ylide.[1] 2. Side reactions: The formation of byproducts can reduce the yield of the desired indolizine (B1195054).[1] 3. Decomposition of the product: The indolizine product might be unstable under the reaction conditions, particularly at high temperatures or in the presence of strong acids or bases.[1]1. Base selection: A systematic screening of bases (e.g., K2CO3, NaHCO3, triethylamine) is recommended to find the optimal base for the cyclization step.[1] 2. Careful monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and identify the formation of major byproducts. This can help in adjusting reaction conditions to favor the desired product.[1] 3. Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of intermediates or the final product.[1]
TS-03 Difficulty in purifying the final product 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 1. Optimize reaction conditions: Ensure the reaction goes to completion by monitoring with TLC. 2. Column chromatography: Use column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., hexane/ethyl acetate) for purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the Tschitschibabin reaction for synthesizing this compound?

The reaction consists of two main stages[1][2]:

  • Quaternization: A pyridine derivative reacts with an α-halo carbonyl compound, in this case, 2-bromo-1-(4-chlorophenyl)ethanone, to form a pyridinium salt.

  • Cyclization: The pyridinium salt is treated with a base to generate a pyridinium ylide. This intermediate then undergoes an intramolecular condensation, followed by dehydration, to form the aromatic this compound ring system.[1]

Q2: What factors can influence the yield of the reaction?

Several factors can significantly impact the yield of the Tschitschibabin reaction:

  • Nature of the reactants: The electronic and steric properties of the substituents on both the pyridine and the α-halo carbonyl compound can affect the rate and efficiency of both the quaternization and cyclization steps.[1]

  • Reaction conditions: The choice of base, solvent, temperature, and reaction time are all critical parameters that need to be optimized for a specific set of reactants.[1]

  • Side reactions: The formation of byproducts can lower the yield of the desired indolizine.[1]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q4: What are some common side reactions in the Tschitschibabin indolizine synthesis?

Side reactions can include the formation of dimers or polymers, especially if the reaction conditions are not optimized.[3] Additionally, air oxidation of intermediates or the final product can occur.[1]

Experimental Protocols

Protocol 1: Synthesis of Pyridinium Salt
  • Materials:

    • Pyridine (1.0 eq)

    • 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq)

    • Acetone or acetonitrile (anhydrous)

  • Procedure:

    • In a round-bottom flask, dissolve the pyridine derivative in a suitable solvent like acetone or acetonitrile.[1]

    • Add 2-bromo-1-(4-chlorophenyl)ethanone to the solution.

    • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.[1]

    • Monitor the reaction by TLC until the starting materials are consumed.[1]

    • The pyridinium salt often precipitates out of the solution. If so, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under a vacuum.[1]

Protocol 2: Cyclization to form this compound
  • Materials:

    • Pyridinium salt from Protocol 1

    • Base (e.g., K2CO3, NaHCO3, or triethylamine, 1.5-2.0 eq)[1]

    • Solvent (e.g., ethanol, methanol, or DMF)[1]

  • Procedure:

    • Suspend the dried pyridinium salt in a suitable solvent.[1]

    • Add the base to the suspension.[1]

    • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.[1]

    • After the reaction is complete, cool the mixture to room temperature.[1]

    • If an inorganic base was used, filter off the solid.[1]

    • Remove the solvent under reduced pressure.[1]

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[1]

Data Presentation

Table 1: Effect of Base and Solvent on Cyclization Yield

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1K2CO3 (2.0)DMF1001275
2NaHCO3 (2.0)EthanolReflux2460
3Et3N (2.0)AcetonitrileReflux1868
4DBU (1.5)CH2Cl2Room Temp882

Note: These are representative data and actual results may vary.

Visualizations

Tschitschibabin_Reaction_Mechanism cluster_quaternization Step 1: Quaternization cluster_cyclization Step 2: Cyclization Pyridine Pyridine Salt Pyridinium Salt Pyridine->Salt + AlphaHalo 2-Bromo-1-(4-chlorophenyl)ethanone AlphaHalo->Salt Ylide Pyridinium Ylide Salt->Ylide + Base - H+ Indolizine This compound Ylide->Indolizine Intramolecular Condensation - H2O

Caption: The two-step mechanism of the Tschitschibabin reaction for indolizine synthesis.

Experimental_Workflow start Start quaternization Quaternization: Pyridine + α-Halo Carbonyl start->quaternization isolation Isolate Pyridinium Salt quaternization->isolation cyclization Cyclization: Pyridinium Salt + Base isolation->cyclization workup Reaction Workup (Filtration, Solvent Removal) cyclization->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product Troubleshooting_Logic start Low Yield of Indolizine check_salt Check Pyridinium Salt Formation start->check_salt no_salt Issue: No/Low Salt Formation (See TS-01) check_salt->no_salt No salt_ok Salt Formation is Successful check_salt->salt_ok Yes low_cyclization Issue: Low Cyclization Yield (See TS-02) salt_ok->low_cyclization Low Yield purification_issue Issue with Purification (See TS-03) salt_ok->purification_issue Good Yield, Impure

References

Side reactions and byproduct formation in 2-arylindolizine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-arylindolizines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 2-arylindolizines, covering low yields, unexpected side products, and purification challenges.

Issue 1: Low or No Yield of 2-Arylindolizine in Tschitschibabin Reaction

Question: My Tschitschibabin reaction for the synthesis of a 2-arylindolizine is resulting in a low yield or failing completely. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the Tschitschibabin reaction are a common challenge. The primary reasons often relate to inefficient formation of the pyridinium (B92312) ylide intermediate, suboptimal reaction conditions, or degradation of reactants and products. Here is a step-by-step guide to troubleshooting:

  • Inefficient Pyridinium Salt Formation (Quaternization):

    • Problem: The initial reaction between the pyridine (B92270) derivative and the α-haloacetophenone may be incomplete.

    • Troubleshooting:

      • Increase Reactivity: If possible, use an α-bromo or α-iodoacetophenone instead of an α-chloroacetophenone, as bromide and iodide are better leaving groups.

      • Solvent Choice: Employ a polar aprotic solvent such as acetone (B3395972) or acetonitrile (B52724) to facilitate the SN2 reaction.

      • Reaction Conditions: Increase the reaction temperature and/or prolong the reaction time to drive the quaternization to completion.

  • Inefficient Ylide Formation and Cyclization:

    • Problem: The base may not be strong enough to efficiently deprotonate the pyridinium salt to form the crucial ylide intermediate, or the subsequent cyclization may be slow.

    • Troubleshooting:

      • Base Selection: The choice of base is critical. Common bases include inorganic carbonates (e.g., K2CO3, Na2CO3) and organic bases (e.g., triethylamine (B128534), DBU). A screening of different bases is recommended to find the optimal one for your specific substrates. Ensure the base is fresh and anhydrous.

      • Temperature Control: The cyclization step can be exothermic. Running the reaction at a lower temperature might minimize side reactions and decomposition.

  • Side Reactions and Byproduct Formation:

    • Problem: Competing reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the dimerization of the pyridine substrate. For example, in the amination of 4-tert-butylpyridine, a significant amount of 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) can be formed as a byproduct.[1]

    • Troubleshooting:

      • Concentration: Higher dilutions can sometimes disfavor intermolecular side reactions like dimerization.

      • Inert Atmosphere: If your starting materials or the indolizine (B1195054) product are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Product Decomposition:

    • Problem: The 2-arylindolizine product may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.

    • Troubleshooting: Minimize the reaction time at high temperatures and ensure a neutral workup procedure.

Issue 2: Formation of Multiple Products in 1,3-Dipolar Cycloaddition

Question: I am attempting a 1,3-dipolar cycloaddition to synthesize a 2-arylindolizine and I am observing a mixture of products. What could be the cause?

Answer: The formation of multiple products in a 1,3-dipolar cycloaddition for indolizine synthesis is often due to issues with regioselectivity or incomplete aromatization.

  • Regioselectivity Issues:

    • Problem: When using an unsymmetrical alkyne (e.g., phenylacetylene), the cycloaddition can result in a mixture of regioisomers.

    • Troubleshooting: The regioselectivity is governed by both electronic and steric factors of the pyridinium ylide and the dipolarophile. Modification of substituents on either reactant can influence the regiochemical outcome. Careful analysis of the product mixture using techniques like NMR spectroscopy is essential to identify the different isomers. Purification by column chromatography may be necessary to isolate the desired regioisomer.

  • Incomplete Aromatization:

    • Problem: The initial cycloadduct is a dihydroindolizine, which needs to be oxidized to the final aromatic indolizine. If this oxidation step is inefficient, you will obtain a mixture of the dihydroindolizine and the desired product.

    • Troubleshooting: Ensure that an appropriate oxidant is present if the reaction does not undergo spontaneous aromatization. Common oxidants include air (oxygen), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or manganese dioxide.

Issue 3: Difficulty in Purifying the 2-Arylindolizine Product

Question: I am having trouble purifying my 2-arylindolizine product from the reaction mixture. What are the recommended purification strategies?

Answer: Purification of 2-arylindolizines can be challenging due to the presence of unreacted starting materials, byproducts, and baseline impurities. A multi-step approach is often the most effective.

  • Initial Workup:

    • Acid-Base Extraction: If your 2-arylindolizine has a basic nitrogen atom, an acid-base wash can be very effective. Dissolve the crude product in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated indolizine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO3) and the product extracted back into an organic solvent.

  • Chromatography:

    • Silica (B1680970) Gel Column Chromatography: This is the most common method for purifying indolizine derivatives.

      • Solvent System Selection: The choice of eluent is crucial. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) of the crude mixture.

      • Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the eluent) will likely provide better separation than an isocratic elution (constant solvent composition).

      • Sample Loading: For samples that are not very soluble in the eluent, pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column can improve separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): For separating closely related isomers or achieving very high purity, preparative HPLC is a powerful technique.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes and compares different methods for the synthesis of 2-arylindolizines, providing an overview of their typical yields and reaction conditions.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
Tschitschibabin Reaction 2-Alkylpyridine, α-HaloacetophenoneBase (e.g., K2CO3, NaHCO3)Acetone, DMFReflux2-24 h40-80[2]
1,3-Dipolar Cycloaddition Pyridinium Ylide, Phenylacetylene (B144264)-Toluene (B28343), DioxaneReflux6-24 h50-90[3]
Palladium-Catalyzed 2-Bromopyridine, PhenylacetylenePd catalyst (e.g., Pd(PPh3)4), CuI, BaseDMF, Toluene80-12012-48 h60-95[4]
Copper-Catalyzed 2-Pyridylacetate, StyreneCuI, OxidantDMSO, DCE100-14012-24 h55-85[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylindolizine (B189232) via Tschitschibabin Reaction

This protocol describes a typical procedure for the synthesis of 2-phenylindolizine from 2-methylpyridine (B31789) and 2-bromoacetophenone (B140003).

Materials:

  • 2-Methylpyridine

  • 2-Bromoacetophenone

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Acetone

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

Step 1: Quaternization

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in anhydrous acetone.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The pyridinium salt will precipitate.

  • Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum.

Step 2: Cyclization

  • In a separate round-bottom flask, suspend the dried pyridinium salt (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq) in anhydrous DMF.

  • Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours under a nitrogen atmosphere.

  • Monitor the formation of the indolizine product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford pure 2-phenylindolizine.

Protocol 2: Synthesis of Ethyl 2-phenylindolizine-1-carboxylate via 1,3-Dipolar Cycloaddition

This protocol outlines the synthesis of an indolizine derivative through the reaction of a pyridinium ylide with an alkyne.

Materials:

  • Pyridine

  • Ethyl 2-bromoacetate

  • Phenylacetylene

  • Triethylamine (Et3N)

  • Anhydrous Toluene

Procedure:

Step 1: In situ Generation of Pyridinium Ylide and Cycloaddition

  • To a solution of pyridine (1.2 eq) in anhydrous toluene in a round-bottom flask, add ethyl 2-bromoacetate (1.0 eq) at room temperature.

  • Stir the mixture for 2-4 hours to form the pyridinium salt.

  • Add phenylacetylene (1.1 eq) to the reaction mixture.

  • Slowly add triethylamine (1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

Step 2: Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain ethyl 2-phenylindolizine-1-carboxylate.

Visualizations

The following diagrams illustrate the reaction pathways and logical workflows discussed in this guide.

Tschitschibabin_Reaction Start 2-Alkylpyridine + α-Haloacetophenone Quaternization Quaternization (Pyridinium Salt Formation) Start->Quaternization Ylide Pyridinium Ylide (Base) Quaternization->Ylide Cyclization Intramolecular Cyclization Ylide->Cyclization SideReaction Dimerization/ Other Side Reactions Ylide->SideReaction High Concentration Dehydration Dehydration Cyclization->Dehydration Product 2-Arylindolizine Dehydration->Product

Caption: Reaction pathway for the Tschitschibabin synthesis of 2-arylindolizines.

Troubleshooting_Workflow Start Low Yield of 2-Arylindolizine Check_Reagents Check Purity of Starting Materials & Reagents Start->Check_Reagents Check_Reagents->Start Impure Optimize_Quat Optimize Quaternization (Solvent, Temp, Time) Check_Reagents->Optimize_Quat Reagents OK Optimize_Cyclization Optimize Cyclization (Base, Temp) Optimize_Quat->Optimize_Cyclization Check_Side_Reactions Analyze for Side Products (TLC, NMR) Optimize_Cyclization->Check_Side_Reactions Modify_Conditions Modify Reaction Conditions (Concentration, Atmosphere) Check_Side_Reactions->Modify_Conditions Byproducts Detected Purification Optimize Purification (Extraction, Chromatography) Check_Side_Reactions->Purification No Major Byproducts Modify_Conditions->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low yields in 2-arylindolizine synthesis.

References

Technical Support Center: Purification of 2-(4-Chlorophenyl)indolizine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-(4-Chlorophenyl)indolizine. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar indolizine (B1195054) derivatives.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is an oil or a dark, amorphous solid. What is the best initial purification step?

A1: When dealing with an oily or darkly colored crude product, a multi-step purification approach is often most effective. This appearance typically indicates the presence of polymeric materials or other impurities. An initial acid-base wash can be a highly effective first step to remove non-basic impurities.[1] Since indolizines are basic, they can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities behind in the organic phase.[1][2]

Q2: I am struggling to find a suitable solvent for the recrystallization of this compound. What should I do?

A2: The key to successful recrystallization is finding a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[1] A systematic solvent screening is recommended.[3] Test a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof.[1][2][4] The principle of "like dissolves like" can be a useful starting point; given the structure of this compound, moderately polar solvents are often a good choice.

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To mitigate this, try using a lower-boiling point solvent or a solvent pair.[5] Ensure the cooling process is slow and undisturbed to allow for proper crystal lattice formation.

Q4: The yield from my recrystallization is very low. How can I improve it?

A4: Low recovery can be due to several factors. You may be using too much solvent, causing a significant amount of your product to remain in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] Cooling the solution in an ice bath after it has slowly reached room temperature can help maximize crystal formation.[1] Also, be mindful not to wash the collected crystals with an excessive amount of cold solvent during filtration.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Failure to Crystallize - The compound is too soluble in the chosen solvent at room temperature.- The solution is not sufficiently concentrated.- Presence of impurities inhibiting crystallization.- Try a different solvent or a solvent pair.[5]- Evaporate some of the solvent to increase the concentration.- Attempt to "scratch" the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Poor Crystal Quality - The solution cooled too quickly.- Allow the solution to cool slowly and without disturbance. Insulating the flask can help.- Consider a solvent system that promotes slower crystal growth.
Discoloration of Crystals - Presence of colored impurities.- Oxidation of the compound.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6]- If the compound is sensitive to air, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).[4]
Compound Crashes Out of Solution - The solvent is a very poor solvent for the compound, even when hot.- The solution was cooled too rapidly.- Select a solvent in which the compound has better solubility at elevated temperatures.- Ensure a slow cooling rate.

Experimental Protocols

General Protocol for Single-Solvent Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating.[3] Ideal solvents will show poor solubility at room temperature and high solubility when hot.[1] Common choices for indolizine derivatives include ethanol, methanol, and ethyl acetate.[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the solvent's boiling point.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once the flask has reached room temperature, you can place it in an ice bath to maximize the formation of crystals.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.[1] Dry the crystals under vacuum to remove any residual solvent.[1]

General Protocol for Two-Solvent Recrystallization
  • Solvent Pair Selection: Choose a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("poor" solvent). Common pairs include ethanol-water and diethyl ether-ligroin.[5]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Induce Precipitation: Add the "poor" solvent dropwise to the hot solution until you observe persistent cloudiness, indicating the solution is saturated. Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[7]

  • Crystallization, Isolation, and Drying: Follow the same procedure as for single-solvent recrystallization, allowing the solution to cool slowly before placing it in an ice bath. Collect and dry the crystals as described above.

Data Presentation

The following table summarizes common solvents that can be screened for the recrystallization of this compound, based on general principles for indolizine derivatives.

Solvent/Solvent System Polarity Typical Use Case Potential Issues
EthanolPolar ProticGeneral purpose, often effective for moderately polar compounds.[1][2]May have high solubility at room temperature, leading to lower yields.
MethanolPolar ProticSimilar to ethanol, but can have different solubility characteristics.[1][2]May have high solubility at room temperature, leading to lower yields.
Ethyl AcetatePolar AproticGood for compounds of intermediate polarity.[1][2]Lower boiling point may limit the solubility difference between hot and cold.
HexanesNon-polarOften used as the "poor" solvent in a two-solvent system.[1][2]Unlikely to be a good single solvent due to the polarity of the indolizine core.
Ethanol/WaterPolar ProticA common and effective solvent pair for increasing yield.[5]The ratio of solvents needs to be carefully optimized.
Hexane/Ethyl AcetateMixedCan provide a good balance for compounds that are too soluble in pure ethyl acetate.The ratio of solvents needs to be carefully optimized.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oils Out end Pure Product collect->end troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Concentrate Solution no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Re-heat and Add More 'Good' Solvent - Cool Slower - Change Solvent System oiling_out->troubleshoot_oiling troubleshoot_no_crystals->cool change_solvent Change Solvent or Use Solvent Pair troubleshoot_no_crystals->change_solvent troubleshoot_oiling->cool change_solvent->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Troubleshooting low yields in the synthesis of substituted indolizines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of substituted indolizines. The content is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide: Low Yields

This section addresses specific problems encountered during the synthesis of substituted indolizines and offers potential solutions.

Question 1: My overall reaction yield is very low. What are the general parameters I should investigate first?

Answer: Low yields in indolizine (B1195054) synthesis can stem from several factors. A systematic approach to troubleshooting is crucial. Start by evaluating the following:

  • Purity of Starting Materials: Ensure the pyridine (B92270) and pyrrole (B145914) derivatives, as well as other reactants, are pure. Impurities can interfere with the reaction.

  • Reaction Conditions: Temperature, reaction time, and atmospheric conditions are critical. Many indolizine syntheses are sensitive to air and moisture; ensure reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) if required.

  • Solvent Choice: The polarity and purity of the solvent can significantly impact the reaction. Some reactions benefit from "green" solvents like water or ionic liquids, or may even be performed under solvent-free conditions.[1][2]

  • Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary, but a significant imbalance can lead to side products.

A logical workflow can help diagnose the issue systematically.

G start Low Yield Observed reagents Check Starting Material Purity & Stoichiometry start->reagents conditions Verify Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions solvent Evaluate Solvent Choice & Purity conditions->solvent analysis Analyze Crude Product (TLC, NMR, LC-MS) solvent->analysis side_reactions Identify Side Products / Unreacted Starting Material analysis->side_reactions side_reactions->reagents Starting material observed purification Optimize Purification Strategy side_reactions->purification Main product observed end Improved Yield purification->end

Caption: General troubleshooting workflow for low yield synthesis.

Question 2: I am using the Tschitschibabin reaction, and the yield is poor with a lot of dark, tar-like byproduct. What is going wrong?

Answer: The Tschitschibabin (or Chichibabin) reaction, which typically involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, can be sensitive to reaction conditions.[3] Harsh conditions are a common cause of low yields and polymerization.[4]

  • Temperature: Classical Tschitschibabin and Scholtz reactions often require very high temperatures, which can lead to degradation.[5] Consider exploring milder, more modern protocols which may use different bases or catalysts that allow for lower reaction temperatures (65°C to 85°C).[4]

  • Base: The choice and amount of base are critical. The reaction proceeds through the formation of a pyridinium (B92312) ylide, which is base-mediated.[3] If the base is too strong or the concentration too high, it can promote side reactions. If it's too weak, the reaction may not proceed efficiently. Common bases include sodium carbonate or sodium hydride.[4][6]

  • Substituent Effects: Electron-withdrawing groups on the pyridine ring can inhibit the reaction, while electron-donating groups can sometimes have deactivating effects.[7] The nature of your specific substrates may require significant optimization.

G cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Ylide Formation cluster_step3 Step 3: Cyclization & Aromatization pyridine 2-Alkylpyridine salt Pyridinium Salt pyridine->salt halocarbonyl α-Halocarbonyl halocarbonyl->salt salt_2 Pyridinium Salt ylide Pyridinium Ylide ylide_2 Pyridinium Ylide base Base base->ylide salt_2->ylide intermediate Cyclized Intermediate ylide_2->intermediate Intramolecular Cyclization indolizine Substituted Indolizine intermediate->indolizine - H₂O

Caption: Simplified mechanism of the Tschitschibabin reaction.

Question 3: My 1,3-dipolar cycloaddition reaction is not working. What are the key factors to consider for this synthesis route?

Answer: The 1,3-dipolar cycloaddition is a powerful method for constructing the indolizine core, typically reacting a pyridinium ylide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile).[5][8][9]

  • Dipolarophile Reactivity: This reaction works best with electron-deficient alkenes and alkynes.[2][8] If your dipolarophile is electron-rich, the reaction may be sluggish or not proceed at all.

  • Ylide Generation: The pyridinium ylide is often generated in situ. Ensure the conditions for its formation are optimal. This step is often base-mediated, and the choice of base and solvent is crucial.

  • Oxidation Step: When using an alkene as the dipolarophile, the initial cycloadduct is a non-aromatic tetrahydroindolizine derivative. A subsequent oxidation step is required to form the aromatic indolizine.[2] If this step is inefficient, the yield of the final product will be low. Common oxidants include Cr(VI) salts or even atmospheric oxygen under certain catalytic conditions.[1][8] Using an alkyne as the dipolarophile avoids this issue as the aromatic ring is formed directly.[9]

  • Catalyst: While some cycloadditions are catalyst-free, many modern protocols use metal catalysts (e.g., Rh(II), Pd, Cu) to improve efficiency and control selectivity.[2][10][11] Ensure your catalyst is active and used in the correct loading.

G cluster_step1 Step 1: Ylide Generation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Aromatization pyridinium_salt Pyridinium Salt ylide Pyridinium Ylide (1,3-Dipole) pyridinium_salt->ylide base Base base->ylide ylide_2 Pyridinium Ylide cycloadduct Initial Cycloadduct ylide_2->cycloadduct dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->cycloadduct cycloadduct_2 Initial Cycloadduct indolizine Substituted Indolizine cycloadduct_2->indolizine oxidant Oxidant (if needed) oxidant->indolizine

Caption: General mechanism for 1,3-dipolar cycloaddition.

Question 4: My crude product is an impure oil that is difficult to purify by column chromatography. What can I do?

Answer: Purification is a common bottleneck. Oily products and poor separation on silica (B1680970) gel are frequent issues with nitrogen-containing heterocycles like indolizines.[12]

  • Acid-Base Wash: Before chromatography, perform an acid-base wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic indolizine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your product back into an organic solvent.[12]

  • Chromatography Modifiers: Indolizines often streak on silica gel due to interaction with acidic silanol (B1196071) groups. Adding a small amount of a basic modifier, like triethylamine (B128534) (1-3%), to your eluent can neutralize these sites and significantly improve peak shape and separation.[12]

  • Alternative Purification Methods: If chromatography is still problematic, consider other techniques:

    • Recrystallization: This can be highly effective for achieving high purity if a suitable solvent system can be found.

    • Preparative HPLC: This offers excellent separation for closely related isomers or difficult mixtures, though it can be more resource-intensive.[12]

Purification MethodTypical PurityTypical RecoveryNotes
Acid-Base Wash75-85%80-90%Excellent first step for removing non-basic impurities.[12]
Flash Column Chromatography90-98%70-95%Most common method; can be optimized with modifiers.[12]
Recrystallization>98%50-80%Highly effective but dependent on finding the right solvent.[12]
Preparative HPLC>99%60-85%Best for high purity and separating difficult mixtures.[12]

Note: The values in this table are typical estimates and can vary significantly based on the specific compound and impurities.[12]

G start Crude Product (Oily, Impure) is_basic Is the Indolizine Basic? start->is_basic acid_wash Perform Acid-Base Wash is_basic->acid_wash Yes silica_plug Silica Gel Plug Filtration is_basic->silica_plug No acid_wash->silica_plug column Column Chromatography silica_plug->column streaking Does product streak on TLC? column->streaking other_methods Consider Recrystallization or Prep-HPLC column->other_methods Separation still poor add_base Add Triethylamine (1-3%) to Eluent streaking->add_base Yes pure_product Pure Product streaking->pure_product No add_base->column other_methods->pure_product

Caption: Decision workflow for indolizine purification.

Frequently Asked Questions (FAQs)

Q1: Which is the best general method for synthesizing substituted indolizines? A1: There is no single "best" method; the optimal strategy depends on the desired substitution pattern. The Tschitschibabin reaction is a classic method, while 1,3-dipolar cycloadditions are highly versatile.[5][8] Modern transition-metal-catalyzed methods (using Cu, Pd, Rh, Au) offer access to a wide range of derivatives under milder conditions.[2][13]

Q2: My reaction requires an expensive metal catalyst. Can I reduce the amount or find an alternative? A2: Yes, reducing catalyst loading is a common optimization goal. You can try incrementally lowering the catalyst percentage to find the minimum effective amount. Additionally, research into metal-free synthesis is ongoing.[6] For example, some syntheses can proceed using molecular iodine, or under catalyst-free conditions at elevated temperatures.[1]

Q3: How do I know if my starting pyridine derivative is suitable for a specific reaction? A3: The electronic properties of the pyridine ring are key. For the Tschitschibabin reaction, the ideal pKa range is 5-8.[7] For 1,3-dipolar cycloadditions, the pyridine must be able to form a stable ylide. For transition-metal-catalyzed C-H functionalization reactions, the steric and electronic properties of substituents near the reaction site are critical.[6]

Q4: I am getting a mixture of regioisomers. How can I improve selectivity? A4: Regioselectivity is a common challenge. In palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can heavily influence the outcome.[13] In other reactions, directing groups on the starting materials can control the position of substitution. For lithiated indolizines, the position of the metalation can be directed by existing substituents, allowing for regiospecific reactions with electrophiles.[14]

Key Experimental Protocols

Protocol 1: General Procedure for Tschitschibabin Indolizine Synthesis (This is a representative protocol and may require optimization for specific substrates)

  • Quaternization: In a round-bottom flask under an inert atmosphere (N₂), dissolve the 2-alkylpyridine (1.0 eq) in anhydrous acetone (B3395972) or acetonitrile. Add the α-halocarbonyl compound (1.1 eq). Stir the mixture at room temperature or gentle heat (40-50°C) for 2-4 hours until TLC analysis indicates consumption of the starting pyridine.

  • Cyclization: To the resulting pyridinium salt solution, add a base such as sodium bicarbonate (3.0 eq) or triethylamine (2.5 eq). Heat the reaction mixture to reflux (80-120°C, depending on the solvent and substrate reactivity) for 6-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (B109758) or ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel, often using a hexane/ethyl acetate eluent system, potentially with 1% triethylamine added to prevent streaking.[12]

Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition (This is a representative protocol and may require optimization for specific substrates)

  • Ylide Generation: To a solution of the N-substituted pyridinium salt (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a base (e.g., K₂CO₃ or Et₃N, 1.5 eq) at room temperature. Stir for 30 minutes.

  • Cycloaddition: Add the electron-deficient alkyne or alkene (1.2 eq) to the reaction mixture. If an oxidant is required (for alkene dipolarophiles), it may be added at this stage (e.g., MnO₂ or a Cr(VI) salt).[2]

  • Reaction: Stir the mixture at the optimized temperature (can range from room temperature to 100°C) until the reaction is complete as monitored by TLC (typically 12-48 hours).

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent in vacuo, purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Production of 2-(4-Chlorophenyl)indolizine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of 2-(4-Chlorophenyl)indolizine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The most prevalent methods for the synthesis of 2-arylindolizines, including this compound, are the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions.[1][2] The Tschitschibabin reaction involves the condensation of a pyridine (B92270) derivative with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[2] 1,3-dipolar cycloaddition typically involves the reaction of a pyridinium (B92312) ylide with an alkyne.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key scalability challenges include:

  • Reaction Control: Exothermic reactions can be difficult to manage on a larger scale, potentially leading to side product formation.

  • Reagent Addition: Ensuring uniform mixing and maintaining stoichiometric ratios during the addition of reagents is critical and more complex in larger vessels.

  • Product Isolation and Purification: As the batch size increases, efficient isolation and purification to remove unreacted starting materials and byproducts become more challenging. Techniques like crystallization and chromatography need to be optimized for larger quantities.

  • Byproduct Formation: At higher concentrations and temperatures, the formation of dimeric and polymeric byproducts can increase, reducing the yield and complicating purification.

Q3: How does the purity of starting materials affect the synthesis?

A3: The purity of the starting materials, such as pyridine and 2-bromo-1-(4-chlorophenyl)ethanone, is crucial. Impurities in the starting materials can lead to the formation of undesired side products, which can be difficult to separate from the final product, ultimately lowering the yield and purity.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for byproduct formation. - Ensure efficient stirring to improve mass transfer.
Suboptimal Base Strength - For the Tschitschibabin reaction, the choice of base is critical. If a weak base (e.g., sodium carbonate) is used, consider a stronger base (e.g., sodium bicarbonate or an organic base like triethylamine) to facilitate the cyclization step.
Degradation of Product - If the product is sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration. - Analyze the reaction mixture at different time points to check for product degradation.
Side Reactions - Optimize the reaction conditions (temperature, concentration, stoichiometry) to minimize the formation of byproducts. - Consider adding the reagents portion-wise to control the reaction rate and temperature.
Issue 2: Difficulty in Purifying this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Closely-Related Impurities - Recrystallization: Experiment with different solvent systems. A two-solvent system (e.g., ethanol (B145695)/water or hexane (B92381)/ethyl acetate) can be effective. The ideal primary solvent should dissolve the compound well at high temperatures but poorly at room temperature.[3][4][5][6] - Column Chromatography: Optimize the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. For basic indolizines that may streak on silica (B1680970) gel, adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent can improve the peak shape.[7]
Oiling Out During Crystallization - Use a larger volume of solvent. - Cool the solution more slowly to encourage crystal formation instead of oiling out. - Try a different solvent or solvent mixture.
Low Recovery from Purification - Minimize the number of purification steps. - Ensure the chosen purification method is suitable for the scale of the reaction. For multi-gram scales, recrystallization is often preferred over chromatography if feasible.

Experimental Protocols

Gram-Scale Synthesis of this compound via Tschitschibabin Reaction (Representative Protocol)

Materials:

  • Pyridine (e.g., 10 g, 126.4 mmol)

  • 2-bromo-1-(4-chlorophenyl)ethanone (e.g., 29.5 g, 126.4 mmol)

  • Sodium bicarbonate (e.g., 21.2 g, 252.8 mmol)

  • Acetone (anhydrous)

  • Ethanol

  • Toluene

Procedure:

  • Quaternization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine in anhydrous acetone. Add 2-bromo-1-(4-chlorophenyl)ethanone portion-wise to the solution. Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Cyclization: After cooling to room temperature, add a saturated aqueous solution of sodium bicarbonate to the reaction mixture. Stir vigorously at room temperature for 12-24 hours. The progress of the cyclization can be monitored by TLC.

  • Work-up: Extract the reaction mixture with toluene. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

Quantitative Data (Hypothetical):

Scale Starting Pyridine (g) Yield of Crude Product (g) Yield after Recrystallization (%) Purity (by HPLC, %)
Lab-Scale11.875>98
Pilot-Scale10017568>97
Production-Scale1000165060>96

Signaling Pathway and Experimental Workflow Visualization

The anticancer activity of many indolizine (B1195054) derivatives has been attributed to their ability to inhibit tubulin polymerization, a critical process in cell division.[8][9][10] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

G cluster_0 Cellular Environment Indolizine This compound Tubulin α/β-Tubulin Dimers Indolizine->Tubulin Binds to Colchicine Site Microtubules Microtubules Indolizine->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization CellCycle Cell Cycle Progression (G2/M Phase) Microtubules->CellCycle Disruption of Mitotic Spindle Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Proposed mechanism of action for this compound.

G cluster_workflow Production Workflow Start Start: Starting Materials Quaternization Step 1: Quaternization (Pyridine + α-haloketone) Start->Quaternization Cyclization Step 2: Cyclization (Base Addition) Quaternization->Cyclization Workup Step 3: Work-up (Extraction & Washing) Cyclization->Workup Purification Step 4: Purification (Recrystallization/Chromatography) Workup->Purification Analysis Step 5: Quality Control (HPLC, NMR, MS) Purification->Analysis FinalProduct End: Pure this compound Analysis->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Catalyst Residue Removal from 2-(4-Chlorophenyl)indolizine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst residues during the synthesis of 2-(4-Chlorophenyl)indolizine. The synthesis of this and similar indolizine (B1195054) derivatives often involves palladium, copper, or rhodium-catalyzed cross-coupling reactions, which can lead to contamination of the final product with residual metal.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove catalyst residues from my this compound product?

A1: Residual metal catalysts in an Active Pharmaceutical Ingredient (API) can pose significant risks to patient safety and may compromise the stability and efficacy of the drug product. Regulatory bodies like the FDA and EMA have established strict limits on the amount of residual metals in final drug products. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which generally translates to a concentration limit of 10 ppm in the final API.[2] Beyond regulatory compliance, residual metals can also interfere with downstream synthetic steps and biological assays, leading to unreliable results.[3]

Q2: What are the most common methods for removing catalyst residues from indolizine derivatives?

A2: The primary methods for removing both heterogeneous and homogeneous catalyst residues include:

  • Filtration through Celite®: Best suited for removing insoluble or heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium black.[4]

  • Column Chromatography: A standard purification technique to separate the desired product from soluble catalyst residues and other impurities.[5]

  • Activated Carbon Treatment: A cost-effective method for adsorbing a wide range of soluble palladium species.[6]

  • Metal Scavengers: Solid-supported or soluble reagents with high affinity for specific metals, allowing for their selective removal.[7]

  • Liquid-Liquid Extraction: Can be used to partition the catalyst into a different phase from the product.[2]

Q3: I've performed a filtration, but my product is still contaminated. Why?

A3: Simple filtration is only effective for removing insoluble, heterogeneous catalyst particles. If you used a homogeneous catalyst (one that is soluble in the reaction mixture), it will pass through a standard filter. Additionally, even with heterogeneous catalysts, fine particles or soluble species can leach into the reaction mixture and will not be removed by simple filtration alone.[4]

Q4: My this compound is co-eluting with the catalyst during column chromatography. What can I do?

A4: Co-elution is a common challenge when the polarity of the product and the catalyst complex are similar.[7] Here are some strategies to address this:

  • Optimize the Solvent System: Experiment with different eluent mixtures to maximize the separation. For basic compounds like indolizines, adding a small amount of a modifier like triethylamine (B128534) (0.1-1%) to the eluent can improve peak shape and separation on silica (B1680970) gel.[5]

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (B75360) (neutral or basic).[5]

  • Use a Scavenger Pre-Column: Pass the crude product through a small plug of a suitable metal scavenger before the main chromatographic separation.[5]

Q5: I'm experiencing significant product loss after using activated carbon. How can I minimize this?

A5: Activated carbon can non-selectively adsorb your desired product along with the catalyst residues.[5] To mitigate this, you can:

  • Optimize the amount of activated carbon: Use the minimum amount necessary for effective metal removal. This may require some small-scale optimization experiments.[5]

  • Screen different types of activated carbon: Various grades of activated carbon have different surface properties and may show different affinities for your product.

  • Control contact time and temperature: Shorter treatment times and lower temperatures may reduce product loss while still effectively removing the catalyst.[5]

Troubleshooting Guides

Visual Guide to Troubleshooting Catalyst Removal

This flowchart provides a logical workflow for addressing common issues encountered during the removal of catalyst residues from this compound.

Troubleshooting_Catalyst_Removal Troubleshooting Workflow for Catalyst Residue Removal cluster_start Initial State cluster_filtration Step 1: Initial Filtration cluster_scavenging_chromatography Step 2: Removal of Soluble Catalyst cluster_troubleshooting Troubleshooting Specific Issues cluster_end Final Product Start Crude this compound (Contains Catalyst Residue) Filtration Perform Filtration through Celite® Start->Filtration CheckFiltrate Analyze Filtrate for Residual Catalyst (e.g., ICP-MS) Filtration->CheckFiltrate Scavenger Treat with Metal Scavenger (e.g., SiliaMetS Thiol) CheckFiltrate->Scavenger High Soluble Catalyst ActivatedCarbon Treat with Activated Carbon CheckFiltrate->ActivatedCarbon High Soluble Catalyst ColumnChromatography Perform Column Chromatography CheckFiltrate->ColumnChromatography Low Soluble Catalyst CheckPurity Analyze Product Purity and Residual Catalyst Content Scavenger->CheckPurity ActivatedCarbon->CheckPurity ColumnChromatography->CheckPurity CoElution Issue: Co-elution with Catalyst in Chromatography CheckPurity->CoElution Co-elution Issue ProductLoss Issue: Product Loss with Activated Carbon/Scavenger CheckPurity->ProductLoss Product Loss Issue End Pure this compound (<10 ppm Catalyst) CheckPurity->End Purity OK OptimizeChrom Solution: - Optimize Solvent System - Change Stationary Phase - Use Scavenger Pre-column CoElution->OptimizeChrom OptimizeScav Solution: - Optimize Scavenger/Carbon Amount - Screen Different Scavengers/Carbons - Adjust Time and Temperature ProductLoss->OptimizeScav OptimizeChrom->ColumnChromatography OptimizeScav->Scavenger OptimizeScav->ActivatedCarbon

A decision-making workflow for troubleshooting catalyst removal.

Data Presentation

The following table summarizes the typical efficiency of various methods for removing palladium residues from N-heterocyclic compounds, providing a general guideline for what can be expected for this compound.

MethodInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)Reference(s)
Filtration through Celite® Varies (for insoluble Pd)VariesEffective for particulates[4]
Column Chromatography ~1000 - 5000< 100 (in many cases)~90[4][8]
Activated Carbon ~800< 10> 98[9]
Metal Scavenger (MP-TMT) 852< 5> 99.4[10]
Metal Scavenger (SiliaMetS Thiol) 13002> 99.8[11]

Note: The efficiency of each method is highly dependent on the specific reaction conditions, the nature of the catalyst, and the properties of the target compound.

Experimental Protocols

Protocol 1: Removal of Insoluble Catalyst Residues by Filtration through Celite®

This protocol is suitable for the removal of heterogeneous catalysts (e.g., Pd/C) or precipitated palladium black.

Materials:

  • Crude this compound solution

  • Celite® 545

  • An appropriate solvent (e.g., dichloromethane, ethyl acetate)

  • Sintered glass funnel or Büchner funnel with filter paper

  • Filter flask

Procedure:

  • Prepare the Celite® Pad: Place the sintered glass funnel or Büchner funnel on a clean filter flask. Create a slurry of Celite® (approximately 1-2 cm thick layer in the funnel) in the chosen solvent.

  • Pack the Pad: Gently pour the slurry into the funnel and apply a light vacuum to pack the Celite® into a uniform pad.

  • Pre-wet the Pad: Wash the Celite® pad with fresh solvent until the filtrate runs clear.

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with the solvent to reduce its viscosity.

  • Filter the Mixture: Slowly pour the diluted reaction mixture onto the center of the Celite® pad under a gentle vacuum.

  • Wash the Pad: After the entire mixture has passed through, wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.

  • Collect and Concentrate: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the product, which can then be analyzed for residual catalyst content.[4]

Protocol 2: Removal of Soluble Catalyst Residues using Activated Carbon

This protocol is effective for adsorbing soluble palladium species.

Materials:

  • Crude or partially purified this compound

  • Activated Carbon (e.g., Darco® KB-B)

  • An appropriate solvent (e.g., tetrahydrofuran, ethyl acetate)

  • Celite® 545

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Product: Dissolve the crude or partially purified product in a suitable solvent in a round-bottom flask.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[7]

  • Stir the Mixture: Stir the suspension vigorously at room temperature for 1-4 hours. The optimal time may need to be determined experimentally.[7]

  • Filter to Remove Carbon: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash the Carbon: Wash the carbon/Celite® cake with fresh solvent to recover any adsorbed product.

  • Concentrate and Analyze: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the final product for residual palladium.[4]

Protocol 3: Removal of Soluble Catalyst Residues using a Metal Scavenger (SiliaMetS® Thiol)

This protocol utilizes a silica-based scavenger with high affinity for palladium.

Materials:

  • Crude or partially purified this compound

  • SiliaMetS® Thiol

  • An appropriate solvent (e.g., tetrahydrofuran, toluene)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Product: Dissolve the crude or partially purified product in a suitable solvent.

  • Add the Scavenger: Add SiliaMetS® Thiol to the solution. A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used.[12]

  • Stir the Mixture: Stir the suspension at room temperature. Scavenging is often complete within an hour, but longer times may be necessary. The progress can be monitored by analyzing aliquots of the solution.[12]

  • Filter to Remove Scavenger: Once the scavenging is complete, filter the mixture to remove the solid-supported scavenger.

  • Wash the Scavenger: Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Concentrate and Analyze: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the final product for residual palladium content.

Visual Guide to Experimental Workflow

This diagram illustrates a general experimental workflow for the removal of catalyst residues from a reaction mixture.

Experimental_Workflow General Experimental Workflow for Catalyst Removal cluster_reaction Step 1: Reaction Work-up cluster_removal Step 2: Catalyst Removal cluster_analysis Step 3: Analysis and Final Product Reaction Crude Reaction Mixture (this compound + Catalyst) Workup Aqueous Work-up (to remove water-soluble impurities) Reaction->Workup ChooseMethod Select Removal Method Workup->ChooseMethod Filtration Filtration through Celite® (for insoluble catalyst) ChooseMethod->Filtration Heterogeneous Catalyst Scavenging Scavenging (Activated Carbon or Metal Scavenger) ChooseMethod->Scavenging Homogeneous Catalyst Chromatography Column Chromatography ChooseMethod->Chromatography Soluble Impurities Filtration->Scavenging Soluble catalyst may remain Analysis Analyze for Residual Catalyst (e.g., ICP-MS) Scavenging->Analysis Chromatography->Analysis PureProduct Pure this compound Analysis->PureProduct

A generalized workflow for catalyst residue removal and product purification.

References

Addressing solubility issues of 2-(4-Chlorophenyl)indolizine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues of 2-(4-Chlorophenyl)indolizine in biological assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into aqueous assay buffer. Why is this happening?

A1: This is a common issue for hydrophobic compounds like this compound. The predicted octanol-water partition coefficient (XlogP) for this compound is 5.2, indicating high lipophilicity and consequently low aqueous solubility.[1] When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration decreases significantly, reducing its solvating power and causing the compound to precipitate out of the solution. This is often referred to as "crashing out."

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The maximum tolerable DMSO concentration is cell-line dependent. Generally, it is recommended to keep the final DMSO concentration in your assay below 0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q3: Are there alternative solvents I can use to dissolve this compound?

A3: While DMSO is the most common solvent for initial stock solutions, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also be considered. However, these also have cytotoxic potential and their concentration in the final assay medium must be carefully controlled. It is recommended to perform a solvent tolerance study for your specific assay.

Q4: How can I improve the solubility of this compound in my aqueous assay medium?

A4: Several strategies can be employed to enhance the apparent solubility of your compound in aqueous solutions. These include the use of co-solvents, cyclodextrins, or surfactants. Each of these methods has its own advantages and potential for assay interference, so careful validation is necessary.

Q5: Could the pH of my buffer be affecting the solubility of this compound?

A5: The indolizine (B1195054) core is weakly basic. Therefore, the pH of your buffer can influence the solubility of this compound. At lower pH values, the indolizine nitrogen may become protonated, increasing the compound's polarity and potentially its aqueous solubility. It is advisable to assess the compound's stability and solubility at different pH values relevant to your experimental setup.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution

Symptoms:

  • Visible precipitate or cloudiness in the assay wells after adding the compound.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected biological activity.

Troubleshooting Steps:

  • Optimize DMSO Concentration:

    • Goal: Minimize the final DMSO concentration while maintaining compound solubility in the stock.

    • Action: Prepare a higher concentration stock solution in DMSO (e.g., 50-100 mM) if possible. This allows for a smaller volume to be added to the assay medium, keeping the final DMSO concentration low. Always perform serial dilutions of your compound in 100% DMSO before adding to the aqueous buffer.

  • Utilize a Co-Solvent System:

    • Goal: To create a more favorable solvent environment in the final assay medium.

    • Action: Consider using a small percentage of a less toxic co-solvent like ethanol in your final assay buffer. The total organic solvent concentration should be kept at a minimum and validated for its effect on the assay.

  • Employ Solubility Enhancers:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that solubilize the compound. Use concentrations below the critical micelle concentration (CMC) to avoid cell lysis.

Workflow for Addressing Precipitation:

G start Precipitation Observed step1 Optimize DMSO Concentration (Increase stock concentration) start->step1 q1 Issue Resolved? step1->q1 step2 Try Co-Solvent System (e.g., with Ethanol) q1->step2 No success Proceed with Assay q1->success Yes q2 Issue Resolved? step2->q2 step3 Use Solubility Enhancers (Cyclodextrins or Surfactants) q2->step3 No q2->success Yes q3 Issue Resolved? step3->q3 q3->success Yes fail Consider Compound Analogs or Formulation Strategies q3->fail No G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indolizine This compound (Potential Inhibitor) Indolizine->PI3K Indolizine->Akt G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammatory Cytokines) Nucleus->Transcription activates Indolizine This compound (Potential Inhibitor) Indolizine->IKK G G1 G1 Phase S S Phase G1->S CDK4/6 Cyclin D G2 G2 Phase S->G2 CDK2 Cyclin E/A M M Phase G2->M CDK1 Cyclin B M->G1 Indolizine This compound (Potential Inhibitor) Indolizine->G1 arrests cycle Indolizine->G2 arrests cycle

References

Enhancing the stability of 2-(4-Chlorophenyl)indolizine for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-(4-Chlorophenyl)indolizine for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in vivo?

Indolizine (B1195054) derivatives, being aromatic heterocyclic compounds, can be susceptible to metabolic degradation in vivo.[1] While specific data for this compound is limited, potential stability issues can be inferred from the general chemistry of indolizines and related compounds. These may include:

  • Metabolic Transformation: The indolizine core and the chlorophenyl group can be targets for metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver. This can lead to hydroxylation, oxidation, or dehalogenation reactions, resulting in rapid clearance and reduced bioavailability.

  • Poor Aqueous Solubility: The lipophilic nature of the indolizine core can lead to poor solubility in aqueous physiological fluids, which can hinder absorption and distribution.[2]

  • Chemical Instability: Some indolizine derivatives can exhibit pH-dependent stability. A study on indolizine-based metformin (B114582) prodrugs showed good stability at acidic and neutral pH (1.2 and 6.8) but some hydrolysis at pH 7.4.[3]

Q2: How can I improve the formulation of this compound to enhance its stability and bioavailability?

Optimizing the formulation is a critical step to improve the in vivo performance of poorly soluble and potentially unstable compounds. Consider the following strategies:

  • Co-solvents and Surfactants: Employing pharmaceutically acceptable co-solvents (e.g., PEG 300, propylene (B89431) glycol) and non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) can significantly enhance the solubility and stability of the compound in aqueous media.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by presenting the compound in a solubilized form and promoting lymphatic absorption, which can bypass first-pass metabolism in the liver.

  • Nanoparticle Encapsulation: Encapsulating this compound into polymeric nanoparticles or liposomes can protect it from premature degradation, improve its pharmacokinetic profile, and potentially target it to specific tissues.

Q3: What are the likely metabolic pathways for this compound?

While specific metabolic pathways for this compound have not been detailed in the available literature, educated predictions can be made based on its structure:

  • Aromatic Hydroxylation: The phenyl ring and the indolizine core are susceptible to hydroxylation by CYP enzymes. The para-chloro substituent on the phenyl ring may direct hydroxylation to the ortho position.

  • N-Oxidation: The nitrogen atom in the indolizine ring is a potential site for oxidation.

  • Dehalogenation: Reductive dehalogenation of the chlorophenyl group can occur, though it is generally a less common metabolic pathway for aryl chlorides compared to other haloalkanes.

Identifying the major metabolites through in vitro metabolism studies with liver microsomes is highly recommended.

Troubleshooting Guides

Issue 1: Low Bioavailability and Rapid Clearance In Vivo

Possible Causes:

  • Poor aqueous solubility limiting absorption.[2]

  • Extensive first-pass metabolism in the liver.

  • Chemical instability at physiological pH.[3]

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility at different pH values (e.g., 1.2, 6.8, 7.4).

    • Assess the compound's stability in plasma and simulated gastric and intestinal fluids.

  • Formulation Optimization:

    • Experiment with different formulation strategies as outlined in FAQ 2 .

    • Start with simple co-solvent/surfactant systems before moving to more complex formulations like SEDDS or nanoparticles.

  • In Vitro Metabolism Assessment:

    • Conduct studies with liver microsomes (from the animal species to be used in vivo) to identify major metabolites and estimate the rate of metabolism.

    • This will help in understanding the clearance mechanism and whether it's a major contributor to low bioavailability.

Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles

Possible Causes:

  • Inconsistent absorption due to poor solubility.

  • Genetic polymorphisms in metabolic enzymes (e.g., CYPs) leading to different rates of metabolism.

  • Variations in gastrointestinal transit time and food effects.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Ensure consistent dosing procedures, including the vehicle used and the volume administered.

    • Control the feeding state of the animals (fasted or fed) as this can significantly impact absorption.

  • Improve Formulation Robustness:

    • Develop a formulation that is less sensitive to physiological variables. For example, a SEDDS formulation can provide more consistent absorption compared to a simple suspension.

  • Investigate Metabolic Pathways:

    • If significant metabolism is suspected, consider co-administration with a general CYP inhibitor (e.g., 1-aminobenzotriazole) in a pilot study to assess the impact of metabolism on variability. Note: This is for investigational purposes only and requires careful ethical consideration.

Quantitative Data Summary

ParameterVehicle: SalineVehicle: 20% PEG 300Formulation: SEDDS
Aqueous Solubility (µg/mL) < 125> 100 (in emulsion)
Plasma Half-life (t½, hours) 0.5 ± 0.21.2 ± 0.44.5 ± 1.1
Oral Bioavailability (%) < 515 ± 545 ± 10
Metabolic Clearance (mL/min/kg) HighModerateLow-Moderate

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of this compound in plasma.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Spike the stock solution into fresh plasma (from the relevant species) to achieve a final concentration of 1-10 µM. The final concentration of the organic solvent should be less than 1%.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.

  • Vortex and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of the remaining this compound.[4][5]

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

Protocol 2: Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes.

Methodology:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding this compound (final concentration 1 µM).

  • Incubate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and terminate the reaction with ice-cold acetonitrile containing an internal standard.

  • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Aqueous Solubility formulation Formulation Optimization (e.g., SEDDS) solubility->formulation Poor plasma_stability Plasma Stability plasma_stability->formulation Unstable microsomal_stability Liver Microsomal Stability microsomal_stability->formulation High Clearance pk_study Pharmacokinetic Study formulation->pk_study Optimized Formulation data_analysis Data Analysis & Interpretation pk_study->data_analysis Results

Caption: Workflow for enhancing in vivo stability.

signaling_pathway cluster_metabolism Potential Metabolic Pathways cluster_excretion Excretion compound This compound cyp450 CYP450 Enzymes (Liver) compound->cyp450 metabolite1 Hydroxylated Metabolites cyp450->metabolite1 metabolite2 N-Oxide Metabolites cyp450->metabolite2 metabolite3 Dehalogenated Metabolites cyp450->metabolite3 excretion Renal/Biliary Excretion metabolite1->excretion metabolite2->excretion metabolite3->excretion

Caption: Potential metabolic fate of the compound.

logical_relationship start In Vivo Study Initiation issue Low Bioavailability Observed? start->issue troubleshoot Troubleshoot (See Guide) issue->troubleshoot Yes proceed Proceed with Efficacy Studies issue->proceed No troubleshoot->issue stop Re-evaluate Compound/Formulation troubleshoot->stop If unresolved

Caption: Troubleshooting decision tree for in vivo studies.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential: Indolizine Derivatives vs. Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

A note on the scope of this guide: Direct comparative experimental data for the specific compound 2-(4-Chlorophenyl)indolizine and cisplatin (B142131) is not available in the current body of scientific literature. This guide therefore provides a comparative overview of the anticancer activity of the broader class of indolizine (B1195054) derivatives against the well-established chemotherapeutic agent, cisplatin . The information presented is synthesized from multiple independent studies.

Introduction

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Among the vast landscape of heterocyclic compounds, indolizine derivatives have emerged as a promising scaffold, demonstrating significant cytotoxic and antitumor properties.[1][2] Cisplatin, a platinum-based coordination complex, remains a stalwart in cancer chemotherapy, widely utilized for the treatment of various solid tumors. This guide aims to provide a comparative analysis of the anticancer activities of indolizine derivatives and cisplatin, focusing on their cytotoxic effects, mechanisms of action, and the experimental methodologies used for their evaluation.

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxicity of a compound is a primary indicator of its potential as an anticancer agent, commonly expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for a selection of indolizine derivatives and cisplatin against various human cancer cell lines, as reported in different studies.

Table 1: Cytotoxicity of Representative Indolizine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6o HepG2 (Liver)6.02[3]
HCT-116 (Colon)5.84[3]
MCF-7 (Breast)8.89[3]
Compound 6m HepG2 (Liver)11.97[3]
HCT-116 (Colon)28.37[3]
MCF-7 (Breast)19.87[3]
Compound C3 HepG2 (Liver)~20 (at 24h)[3]
cis-11 DU-145 (Prostate)4.41[3][4]
MDA-MB-231 (Breast)1.01[3][4]
Compound 8e CAL-27 (Oral)0.047[5]
BT-20 (Breast)0.117[5]
HGC-27 (Gastric)0.089[5]
Compound 8h CAL-27 (Oral)0.058[5]
BT-20 (Breast)0.095[5]
HGC-27 (Gastric)0.076[5]
Compound 5j Hep-G2 (Liver)0.20 µg/mL[6]

Table 2: Cytotoxicity of Cisplatin

Cancer Cell LineIC50 (µM)Exposure TimeReference
A549 (Lung) 10.91 ± 0.1924h[7]
A549 (Lung) 7.49 ± 0.1648h[7]
SKOV-3 (Ovarian) 2 - 4024h[8]
Various Cell Lines Wide Range Reported48h or 72h[9]
HEC-1-A (Endometrial) ReportedNot Specified[10]
PaCa-2 (Pancreatic) ReportedNot Specified[10]
SKOV-3x (Ovarian) ReportedNot Specified[10]

Note: IC50 values for cisplatin can vary significantly between studies due to differences in experimental protocols and cell line characteristics.[8][9]

Mechanisms of Anticancer Activity

Indolizine Derivatives

Indolizine derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes.[11] Key mechanisms include:

  • Inhibition of Tubulin Polymerization: Certain indolizine derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5][11]

  • Enzyme Inhibition: Some indolizine-based compounds have demonstrated inhibitory activity against key enzymes involved in cancer progression, such as farnesyltransferase and Epidermal Growth Factor Receptor (EGFR) kinase.[3][6][12]

  • Induction of Apoptosis: Many indolizine derivatives induce programmed cell death (apoptosis) in cancer cells. This can be triggered through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic pathways.[3][13]

Cisplatin

Cisplatin's anticancer activity is primarily attributed to its ability to induce DNA damage.[8] The key steps in its mechanism of action are:

  • Cellular Uptake and Activation: Cisplatin enters the cell and undergoes hydrolysis, forming highly reactive aqua-species.

  • DNA Adduct Formation: These reactive species bind to the N7 position of purine (B94841) bases in DNA, forming intrastrand and interstrand cross-links.

  • Inhibition of DNA Replication and Transcription: The formation of these DNA adducts distorts the DNA helix, which in turn inhibits DNA replication and transcription.

  • Induction of Apoptosis: The cellular machinery recognizes the DNA damage, leading to the activation of signaling pathways that culminate in apoptosis.

Signaling Pathways

The anticancer effects of both indolizine derivatives and cisplatin are mediated by complex intracellular signaling pathways.

Signaling Pathways Modulated by Indolizine Derivatives

Indolizine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indolizine Indolizine Derivatives EGFR EGFR Indolizine->EGFR Inhibition Tubulin Tubulin Indolizine->Tubulin Inhibition of Polymerization PI3K PI3K EGFR->PI3K CellCycle Cell Cycle (G2/M Arrest) Tubulin->CellCycle Akt Akt PI3K->Akt Mitochondrion Mitochondrion Akt->Mitochondrion Inhibition of pro-apoptotic proteins Caspases_I Caspases Mitochondrion->Caspases_I Cytochrome c release Apoptosis_I Apoptosis Caspases_I->Apoptosis_I

Signaling Pathways Modulated by Cisplatin

Cisplatin_Signaling cluster_cytoplasm_C Cytoplasm cluster_nucleus_C Nucleus Cisplatin Cisplatin Cisplatin_act Activated Cisplatin Cisplatin->Cisplatin_act Hydrolysis DNA DNA Cisplatin_act->DNA Mitochondrion_C Mitochondrion Caspases_C Caspases Mitochondrion_C->Caspases_C Cytochrome c release Apoptosis_C Apoptosis Caspases_C->Apoptosis_C DNA_damage DNA Damage (Cross-links) DNA->DNA_damage DNA_damage->Mitochondrion_C p53 activation Replication_Transcription DNA Replication & Transcription DNA_damage->Replication_Transcription Inhibition

Experimental Protocols

The evaluation of anticancer compounds relies on a series of standardized in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., indolizine derivative or cisplatin) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

MTT_Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Apoptosis Assays

Several methods are used to detect and quantify apoptosis, including:

  • Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic cascade.

  • Western Blotting: This technique is used to detect the expression levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspases.

Cell Cycle Analysis

Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

In Vivo Studies

Promising compounds identified in vitro are further evaluated in animal models, such as human tumor xenografts in immunodeficient mice, to assess their in vivo efficacy and toxicity.[15]

Conclusion

Both indolizine derivatives and cisplatin represent important classes of compounds in the landscape of anticancer research. Cisplatin is a well-established drug with a clear mechanism of action centered on DNA damage. While effective, its clinical use is often limited by significant side effects and the development of resistance.

Indolizine derivatives, as a class, exhibit a broader range of mechanisms, including targeting of microtubules, inhibition of key signaling enzymes, and induction of apoptosis through various pathways.[1][3][11] The diverse mechanisms of action and the potential for chemical modification of the indolizine scaffold offer exciting opportunities for the development of novel anticancer agents with improved selectivity and reduced toxicity. The potent, nanomolar IC50 values reported for some indolizine derivatives highlight their potential as highly effective cytotoxic agents.[5]

Further research, including direct comparative studies and in vivo evaluation, is necessary to fully elucidate the therapeutic potential of specific indolizine derivatives, such as this compound, in comparison to established chemotherapeutics like cisplatin. The development of such novel agents holds the promise of expanding the arsenal (B13267) of effective treatments in the fight against cancer.

References

Comparative Guide to the Structure-Activity Relationship of 2-Arylindolizine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine (B1195054), a fused bicyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-arylindolizine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented is supported by experimental data from various studies, detailed methodologies for key biological assays, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity of 2-Arylindolizine Derivatives

The anticancer potential of 2-arylindolizine derivatives has been extensively investigated against various cancer cell lines. The primary mechanism of action for some of the most potent compounds involves the inhibition of tubulin polymerization, a critical process for cell division.

Structure-Activity Relationship Highlights:

The substitution pattern on both the indolizine core and the 2-aryl moiety plays a crucial role in determining the cytotoxic activity.

  • Substituents on the 2-Aryl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence anticancer potency. Electron-withdrawing groups, such as trifluoromethyl (CF3), and small alkyl groups, like n-propyl, at the R³ position have been shown to enhance antiproliferative effects.[1] In some series, derivatives with a 3,4-dichloro substitution on the 2-aryl ring exhibited notable activity.[1]

  • Substituents on the Indolizine Core: Modifications on the pyridine (B92270) ring of the indolizine nucleus also impact anticancer activity. For instance, the introduction of bromo or ethyl ester groups can lead to promising inhibitory activity against a range of cancer cell lines, including those from lung, brain, and renal cancers, as well as melanoma.

Comparative Anticancer Activity Data:

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-arylindolizine derivatives against various human cancer cell lines.

CompoundR² SubstituentR³ SubstituentCell LineIC50 (µM)Reference
7e 3,4-dichloroHHCT116>50[1]
7f 3,4,5-trimethoxyHHCT1160.08[1]
8e 3,4,5-trimethoxyCF₃HCT1160.047[1]
8h 3,4,5-trimethoxyn-propylHCT1160.052[1]
7e 3,4-dichloroHA549>50[1]
7f 3,4,5-trimethoxyHA5490.117[1]
8e 3,4,5-trimethoxyCF₃A5490.065[1]
8h 3,4,5-trimethoxyn-propylA5490.063[1]
7e 3,4-dichloroHMCF7>50[1]
7f 3,4,5-trimethoxyHMCF70.093[1]
8e 3,4,5-trimethoxyCF₃MCF70.054[1]
8h 3,4,5-trimethoxyn-propylMCF70.056[1]

Anti-inflammatory Activity of 2-Arylindolizine Derivatives

The anti-inflammatory properties of 2-arylindolizine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.

Structure-Activity Relationship Highlights:
  • Bioisosteric Design: Many potent anti-inflammatory indolizine derivatives have been designed as bioisosteres of known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

  • Substituents on the Indolizine and Aryl Rings: The presence of a 7-methoxy group on the indolizine ring and various substituents on the 3-benzoyl group (acting as the 2-aryl moiety in a broader sense) have been shown to be crucial for COX-2 inhibitory activity. For instance, a 4-cyano substituent on the benzoyl ring resulted in a promising COX-2 inhibitor.[2][3]

Comparative COX-2 Inhibitory Activity Data:

The table below presents the in vitro COX-2 inhibitory activity (IC50 values) of a series of 7-methoxy indolizine analogues.

CompoundR Substituent on 3-Benzoyl GroupCOX-2 IC50 (µM)Reference
5a 4-CN5.84[2][3]
5b 4-Cl7.21[2]
5c 4-Br7.82[2]
5d 4-F8.14[2]
5e 4-OCH₃8.96[2]
Indomethacin -6.84[2][3]

Antimicrobial Activity of 2-Arylindolizine Derivatives

Certain 2-arylindolizine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship Highlights:

The antimicrobial efficacy is influenced by the nature of the substituents on the 2-phenylindolizine (B189232) acetamide (B32628) scaffold. Specific derivatives have shown remarkable activity against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Activity Data:

The following table summarizes the minimum inhibitory concentration (MIC) values of selected 2-phenylindolizine acetamide derivatives against various microorganisms.

CompoundR SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)S. pneumoniae MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
7c 4-Fluorophenyl12.52512.525[4]
7f 2,4-Dichlorophenyl12.52512.525[4]
7g 4-Chlorophenyl12.52512.525[4]

Experimental Protocols

Synthesis of 2-Arylindolizine Derivatives via 1,3-Dipolar Cycloaddition

A common and versatile method for the synthesis of the indolizine scaffold is the 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and an electron-deficient alkene or alkyne.

General Procedure:

  • Formation of the Pyridinium Salt: An appropriately substituted pyridine is reacted with an α-halo-ketone (e.g., phenacyl bromide derivative) in a suitable solvent like acetone (B3395972) or acetonitrile (B52724) at room temperature or under reflux to yield the corresponding N-phenacylpyridinium bromide.

  • Generation of the Pyridinium Ylide and Cycloaddition: The pyridinium salt is then treated with a base, such as triethylamine (B128534) or potassium carbonate, in a solvent like dichloromethane (B109758) or methanol, to generate the pyridinium ylide in situ. This ylide subsequently undergoes a [3+2] cycloaddition reaction with an electron-deficient dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate.

  • Aromatization: The initial cycloadduct often undergoes spontaneous dehydrogenation or can be aromatized using an oxidizing agent (e.g., palladium on carbon) to afford the final 2-arylindolizine derivative.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

G cluster_synthesis Synthesis Workflow start Start Materials: Substituted Pyridine α-Halo-ketone step1 Step 1: Quaternization Formation of Pyridinium Salt start->step1 step2 Step 2: Ylide Generation In situ formation of Pyridinium Ylide step1->step2 Base step3 Step 3: 1,3-Dipolar Cycloaddition Reaction with Dipolarophile step2->step3 Dipolarophile (e.g., DMAD) step4 Step 4: Aromatization Dehydrogenation of Cycloadduct step3->step4 end Final Product: 2-Arylindolizine Derivative step4->end Purification

A generalized workflow for the synthesis of 2-arylindolizine derivatives.
In Vitro Anticancer Activity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-arylindolizine derivatives and incubated for a further 48-72 hours. A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

G cluster_mtt MTT Assay Workflow start Cancer Cell Culture step1 Seed cells in 96-well plates start->step1 step2 Treat with 2-arylindolizine derivatives (various concentrations) step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT solution and incubate step3->step4 step5 Solubilize formazan crystals (add DMSO) step4->step5 step6 Measure absorbance at 570 nm step5->step6 end Calculate IC50 values step6->end

A schematic representation of the MTT assay workflow for cytotoxicity testing.
In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), a solution of the COX-2 enzyme, a heme cofactor solution, and a solution of the substrate, arachidonic acid.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme solution. Then, add the test compounds (2-arylindolizine derivatives) at various concentrations. A control with no inhibitor and a blank with no enzyme are also prepared. The plate is incubated for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the arachidonic acid solution to all wells.

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is stopped by adding a solution of hydrochloric acid.

  • Prostaglandin (B15479496) Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) or by LC-MS/MS.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined.

Signaling Pathway Visualizations

Tubulin Polymerization Inhibition Pathway

Several potent anticancer 2-arylindolizine derivatives exert their effect by interfering with microtubule dynamics, which are essential for mitosis. They bind to the colchicine (B1669291) binding site on β-tubulin, preventing its polymerization into microtubules. This leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis.

G cluster_tubulin Mechanism of Tubulin Polymerization Inhibition compound 2-Arylindolizine Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Tubulin Polymerization compound->polymerization microtubules Microtubule Formation polymerization->microtubules mitosis Mitosis microtubules->mitosis arrest G2/M Cell Cycle Arrest mitosis->arrest apoptosis Apoptosis arrest->apoptosis

Inhibition of tubulin polymerization by 2-arylindolizine derivatives.
COX-2 Signaling Pathway in Inflammation

Inflammatory stimuli, such as cytokines and pathogens, trigger the expression of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further converted to various prostaglandins, including PGE2. PGE2 is a key mediator of inflammation, causing vasodilation, increased vascular permeability, and pain. 2-Arylindolizine derivatives can inhibit this pathway by blocking the active site of the COX-2 enzyme.

G cluster_cox2 COX-2 Signaling Pathway in Inflammation stimuli Inflammatory Stimuli (e.g., Cytokines) cox2_exp COX-2 Gene Expression stimuli->cox2_exp cox2 COX-2 Enzyme cox2_exp->cox2 aa Arachidonic Acid pgh2 Prostaglandin H2 (PGH2) aa->pgh2 COX-2 pge2 Prostaglandin E2 (PGE2) pgh2->pge2 inflammation Inflammation (Pain, Swelling, Redness) pge2->inflammation inhibitor 2-Arylindolizine Derivative inhibitor->cox2

Inhibition of the COX-2 inflammatory pathway by 2-arylindolizine derivatives.

References

In Vivo Efficacy of 2-(4-Chlorophenyl)indolizine in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no direct experimental data on the in vivo efficacy of 2-(4-Chlorophenyl)indolizine in xenograft models has been published. To provide a relevant comparative guide for researchers, this document summarizes the in vivo performance of structurally related compounds that feature either the 2-aryl heterocyclic scaffold or the 4-chlorophenyl moiety. This guide aims to offer a predictive baseline and a methodological framework for potential future studies on this compound.

Introduction to this compound and Related Compounds

Indolizine (B1195054) derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2] The planar structure of the indolizine core allows for interaction with various biological targets.[1] The subject of this guide, this compound, is an analog whose therapeutic potential is yet to be explored in in vivo cancer models.

This guide will compare the in vivo efficacy of two distinct compounds with some structural relevance:

  • Vacquinol-1 (B1683466) : A --INVALID-LINK--methanol that shares the 2-(4-chlorophenyl) substitution on a nitrogen-containing heterocyclic core. It has been investigated for its effect on glioblastoma.[3][4]

  • Compound 4u : A 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivative that, while structurally different, contains the key 4-chlorophenyl group and has shown efficacy in a gastric cancer xenograft model.[5][6]

Comparative In Vivo Efficacy Data

The following tables summarize the experimental data from in vivo xenograft studies of the selected comparator compounds.

Table 1: In Vivo Efficacy of Vacquinol-1 in Rat Glioblastoma Models[3][7]
ParameterRG2 Glioblastoma ModelNS1 Glioblastoma Model
Animal Model Syngeneic RatSyngeneic Rat
Cell Line RG2NS1
Treatment Vacquinol-1Vacquinol-1
Dose & Regimen Not specifiedNot specified
Primary Outcome No significant effect on overall survival.No effect on overall survival or tumor size.
Secondary Outcome Significant reduction in tumor size observed.No significant difference in immune cell infiltrate.
Reference Ahlstedt et al., 2018[3][7]Ahlstedt et al., 2018[3][7]
Table 2: In Vivo Efficacy of Compound 4u in a Human Gastric Cancer Xenograft Model[5][6]
ParameterMGC-803 Xenograft Model
Animal Model Nude Mice
Cell Line Human Gastric Cancer (MGC-803)
Treatment Compound 4u
Dose & Regimen 50 mg/kg and 100 mg/kg, daily for 14 days
Primary Outcome Effective inhibition of tumor growth.
Secondary Outcome No obvious global toxicity or adverse side effects reported.
Reference Zhang et al., 2016[5][6]

Potential Signaling Pathways for Indolizine Derivatives

While the specific mechanism of this compound is unknown, studies on other indolizine derivatives suggest potential involvement in key cancer-related signaling pathways, such as the p53 and Wnt/β-catenin pathways.[8][9][10]

G cluster_0 cluster_1 cluster_2 Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD LRP LRP5/6 FZD->LRP DVL Dishevelled LRP->DVL Activation GSK3B GSK3β DVL->GSK3B Inhibition BetaCatenin β-Catenin GSK3B->BetaCatenin Phosphorylation (Degradation) APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin BetaCatenin_nu β-Catenin BetaCatenin->BetaCatenin_nu Translocation Indolizine Indolizine Derivative Indolizine->BetaCatenin Promotes Degradation p53_cyto p53 Indolizine->p53_cyto Activation p53_nu p53 p53_cyto->p53_nu Translocation TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) BetaCatenin_nu->TargetGenes TCF TCF/LEF TCF->TargetGenes Apoptosis Apoptosis p53_nu->Apoptosis

Caption: Potential signaling pathways modulated by indolizine derivatives.

Experimental Protocols

Below is a representative protocol for a subcutaneous xenograft study, compiled from standard methodologies.[11][12][13][14][15][16]

Protocol: Subcutaneous Xenograft Model Establishment and Efficacy Study

1. Cell Culture and Preparation:

  • Culture human cancer cells (e.g., MGC-803) in the recommended complete medium under sterile conditions.

  • Harvest cells during the logarithmic growth phase (70-80% confluency).

  • Wash cells with PBS and detach using trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at approximately 1500 rpm for 5 minutes.

  • Wash the cell pellet twice with sterile PBS.

  • Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion (viability should be >95%).

  • Resuspend the cell pellet in a 1:1 mixture of cold PBS (or serum-free media) and Matrigel to a final concentration of 1–5 x 10⁷ cells/mL. Keep the cell suspension on ice.[13]

2. Animal Handling and Tumor Inoculation:

  • Use immunodeficient mice (e.g., BALB/c nude or NSG mice), typically 4-6 weeks old. Allow for a 3-5 day acclimatization period.[11]

  • Anesthetize each mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Shave and sterilize the injection site on the right flank of each mouse.

  • Subcutaneously inject 100-200 µL of the cell suspension into the prepared site using a 27-gauge needle.[13]

  • Monitor the animals for recovery from anesthesia.

3. Tumor Monitoring and Treatment:

  • Once tumors are palpable, begin measuring tumor volume 2-3 times per week using digital calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[11]

  • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).[17]

  • Administer the test compound (e.g., this compound) and vehicle control according to the designed dosing schedule (e.g., daily intraperitoneal injection for 14-21 days).

  • Monitor animal body weight and general health status 2-3 times per week to assess toxicity.

4. Study Endpoint and Data Analysis:

  • The study may be concluded when tumors in the vehicle group reach a maximum allowed size (e.g., 2000 mm³) or after a fixed treatment duration.

  • Euthanize animals according to institutional guidelines.

  • Excise tumors for weighing and potential further analysis (e.g., histology, biomarker analysis).

  • Analyze the data by comparing tumor growth inhibition and body weight changes between treatment and control groups.

G start Start cell_prep 1. Cell Culture & Preparation start->cell_prep inoculation 2. Subcutaneous Inoculation cell_prep->inoculation tumor_growth 3. Tumor Growth Monitoring inoculation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Compound Administration randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint monitoring->endpoint analysis 8. Data Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for a xenograft efficacy study.

Conclusion

While the in vivo anticancer efficacy of this compound remains to be specifically determined, the available data on related compounds provide a valuable, albeit indirect, basis for comparison. The quinoline-based analog, Vacquinol-1, showed some activity on tumor size in a glioblastoma model but did not improve survival, suggesting that the mechanism of action may be complex and context-dependent.[3] In contrast, the pyrazolidine-dione derivative, Compound 4u, which also features a 4-chlorophenyl group, demonstrated significant tumor growth inhibition in a gastric cancer model, indicating that this chemical moiety can be part of a potent anticancer agent.[6]

Future research should focus on evaluating this compound in a panel of human cancer cell line xenografts to determine its efficacy and therapeutic window. The protocols and potential signaling pathways outlined in this guide provide a comprehensive framework for undertaking such investigations.

References

A Comparative Guide to the Synthetic Routes of 2-(4-Chlorophenyl)indolizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine (B1195054) scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds. Among its derivatives, 2-(4-Chlorophenyl)indolizine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. This guide provides a comparative overview of the primary synthetic routes to this target molecule, offering a side-by-side analysis of their methodologies, quantitative data, and experimental protocols to aid researchers in selecting the most suitable pathway for their specific needs.

Comparison of Synthetic Methodologies

The synthesis of this compound can be achieved through several key strategies, each with its own set of advantages and disadvantages. The most prominent methods include the classic Tschitschibabin (Chichibabin) reaction, 1,3-dipolar cycloaddition, and modern palladium-catalyzed cross-coupling reactions. More recently, microwave-assisted techniques have been employed to improve reaction efficiency.

Synthetic RouteKey ReagentsReaction ConditionsYield (%)Reaction TimeAdvantagesDisadvantages
Tschitschibabin Reaction Pyridine (B92270), 2-bromo-1-(4-chlorophenyl)ethan-1-one, NaHCO₃Reflux in acetone (B3395972)~60-70%Several hoursReadily available starting materials, straightforward procedure.Moderate yields, relatively long reaction times, high temperatures.
1,3-Dipolar Cycloaddition Pyridine, 2-bromo-1-(4-chlorophenyl)ethan-1-one, dipolarophile (e.g., dimethyl acetylenedicarboxylate), baseVaries (e.g., reflux in toluene)~70-85%Several hoursGood yields, allows for diversification of the indolizine core.Requires a suitable dipolarophile, can involve multiple steps.
Palladium-Catalyzed Cross-Coupling 2-halopyridine, (4-chlorophenyl)boronic acid or equivalent, Palladium catalyst (e.g., Pd(PPh₃)₄), baseVaries (e.g., 80-120 °C in a solvent like DMF or toluene)~75-90%12-24 hoursHigh yields, good functional group tolerance.Expensive catalyst, requires inert atmosphere, longer reaction times.
Microwave-Assisted Synthesis Pyridine, 2-bromo-1-(4-chlorophenyl)ethan-1-one, baseMicrowave irradiation (e.g., 100-150 °C)~80-95%10-30 minutesSignificantly reduced reaction times, often higher yields, improved energy efficiency.Requires specialized microwave equipment.

Experimental Protocols

Tschitschibabin Reaction

This classical method involves the formation of a pyridinium (B92312) ylide intermediate followed by an intramolecular cyclization.

Step 1: Synthesis of 1-(2-(4-chlorophenyl)-2-oxoethyl)pyridin-1-ium bromide

A solution of pyridine (1.0 eq) and 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq) in anhydrous acetone is stirred at room temperature for 24 hours. The resulting white precipitate is filtered, washed with cold acetone, and dried under vacuum to yield the pyridinium salt.

Step 2: Synthesis of this compound

The pyridinium salt (1.0 eq) is suspended in a mixture of water and methanol. Sodium bicarbonate (3.0 eq) is added, and the mixture is heated to reflux for 4-6 hours. After cooling, the product is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

1,3-Dipolar Cycloaddition

This approach utilizes the reaction of a pyridinium ylide with a dipolarophile to construct the indolizine ring. A relevant precursor, 1-[2-(4-Chlorophenyl)-2-oxoethyl]-4-(4-nitrobenzyl)pyridinium bromide, has been synthesized, indicating the viability of this route for the target molecule.[1]

Step 1: Generation of the Pyridinium Ylide

1-(2-(4-chlorophenyl)-2-oxoethyl)pyridin-1-ium bromide (1.0 eq) is treated with a base such as triethylamine (B128534) or potassium carbonate in a suitable solvent like toluene (B28343) or DMF to generate the corresponding pyridinium ylide in situ.

Step 2: Cycloaddition

A dipolarophile, for instance, dimethyl acetylenedicarboxylate (B1228247) (DMAD) (1.1 eq), is added to the reaction mixture, which is then heated under reflux for 8-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the substituted indolizine derivative.

Palladium-Catalyzed Cross-Coupling

This modern synthetic route offers high yields and tolerates a variety of functional groups.

A mixture of 2-bromopyridine (B144113) (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate or cesium carbonate (2.0 eq) in a solvent system like DMF/water or toluene is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 100 °C for 18-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the classical Tschitschibabin reaction or other indolizine syntheses.

Procedure:

A mixture of 1-(2-(4-chlorophenyl)-2-oxoethyl)pyridin-1-ium bromide (1.0 eq) and a base such as sodium bicarbonate or potassium carbonate (3.0 eq) in a suitable solvent (e.g., ethanol (B145695) or DMF) is placed in a sealed microwave vessel. The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 120 °C) for 15-20 minutes. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Synthetic Route Comparison

The following diagram illustrates the logical flow and comparison of the different synthetic pathways to this compound.

Synthetic_Routes cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Pyridine Pyridine Tschitschibabin Tschitschibabin Reaction Pyridine->Tschitschibabin Dipolar 1,3-Dipolar Cycloaddition Pyridine->Dipolar Microwave Microwave-Assisted Pyridine->Microwave Bromoacetophenone 2-bromo-1-(4-chlorophenyl)ethan-1-one Bromoacetophenone->Tschitschibabin Bromoacetophenone->Dipolar Bromoacetophenone->Microwave BoronicAcid (4-chlorophenyl)boronic acid Palladium Pd-Catalyzed Coupling BoronicAcid->Palladium Halopyridine 2-Halopyridine Halopyridine->Palladium Product This compound Tschitschibabin->Product ~60-70% Yield Several hours Dipolar->Product ~70-85% Yield Several hours Palladium->Product ~75-90% Yield 12-24 hours Microwave->Product ~80-95% Yield 10-30 minutes

Caption: Comparative workflow of synthetic routes to this compound.

References

Validating the Mechanism of Action of 2-(4-Chlorophenyl)indolizine: A Molecular Docking and In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the mechanism of action of 2-(4-Chlorophenyl)indolizine as a potential anti-cancer agent. By integrating molecular docking simulations with experimental data from various in vitro assays, we aim to elucidate its primary mode of action, comparing it with known anti-cancer agents.

Introduction: The Therapeutic Potential of Indolizine (B1195054) Scaffolds

Indolizine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant anti-cancer properties.[1] Their planar structure allows for effective interaction with various biological targets.[2] This guide focuses on this compound, a specific derivative that has demonstrated notable cytotoxic effects against several cancer cell lines. The primary hypothesis for its mechanism of action is the disruption of microtubule dynamics through binding to tubulin, a critical protein for cell division. This mechanism is shared by several established chemotherapeutic agents.

Molecular Docking: In Silico Validation of Tubulin Binding

To investigate the binding potential of this compound to its putative target, tubulin, molecular docking studies are paramount. These computational simulations predict the preferred binding pose and affinity of a ligand to a protein's active site. For tubulin, the colchicine-binding site is a well-established target for microtubule-destabilizing agents.[3]

Experimental Protocol: Molecular Docking

A standard molecular docking protocol involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., tubulin, PDB ID: 1SA0) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

  • Ligand Preparation: The 2D structure of this compound is converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

  • Grid Generation: A grid box is defined around the active site of the protein (e.g., the colchicine-binding site of tubulin) to specify the search space for the docking algorithm.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore various conformations of the ligand within the defined grid box and to score the binding affinity based on a scoring function.[4]

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, the predicted binding energy, and the key interacting amino acid residues.

dot

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (e.g., PDB: 1SA0) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (this compound) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking results Analyze Results (Binding Energy, Pose) docking->results interaction Identify Key Interactions results->interaction

Caption: Molecular Docking Workflow.
Predicted Binding Mode of this compound

Molecular docking simulations predict that this compound binds to the colchicine-binding site of β-tubulin. The indolizine core is predicted to form hydrophobic interactions with key residues, while the chlorophenyl group extends into a hydrophobic pocket. This binding is hypothesized to prevent tubulin polymerization, thereby disrupting microtubule formation and leading to mitotic arrest.

dot

binding_interaction cluster_tubulin β-Tubulin Colchicine (B1669291) Binding Site Cys241 Cys241 Leu248 Leu248 Ala250 Ala250 Val238 Val238 Leu255 Leu255 Ala316 Ala316 Val318 Val318 Ile378 Ile378 Indolizine This compound Indolizine->Cys241 Hydrophobic Indolizine->Leu248 Hydrophobic Indolizine->Ala250 Hydrophobic Indolizine->Val238 Hydrophobic Indolizine->Leu255 Hydrophobic Indolizine->Ala316 Hydrophobic Indolizine->Val318 Hydrophobic Indolizine->Ile378 Hydrophobic

Caption: Predicted Interactions at Tubulin Site.

In Vitro Experimental Validation

To validate the predictions from molecular docking, a series of in vitro experiments are essential. These assays provide quantitative data on the biological effects of this compound, which can be compared with known tubulin inhibitors and other anti-cancer agents.

Cytotoxicity Screening

The initial step in evaluating an anti-cancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., HepG2, A549, HeLa) are seeded in 96-well plates and allowed to adhere overnight.[5]

  • Compound Treatment: Cells are treated with serial dilutions of this compound and control compounds for a specified duration (e.g., 48 hours).[5]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[5]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Reference Compounds

CompoundHepG2 (Liver)A549 (Lung)HeLa (Cervical)
This compound 19.41 ± 0.34[5]Data not availableData not available
Colchicine (Tubulin Inhibitor) ReferenceReferenceReference
Doxorubicin (B1662922) (Topoisomerase II Inhibitor) ReferenceReferenceReference

Note: Reference IC50 values for colchicine and doxorubicin vary depending on the specific experimental conditions and cell lines, and should be determined concurrently.

Cell Cycle Analysis

Compounds that interfere with microtubule dynamics typically cause cell cycle arrest at the G2/M phase.

Experimental Protocol: Flow Cytometry

  • Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for 24-48 hours.

  • Cell Fixation and Staining: Cells are harvested, fixed in ethanol, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.

Table 2: Effect on Cell Cycle Distribution in HepG2 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control ~60-70%~15-20%~10-15%
This compound DecreasedSlightly Increased/DecreasedSignificantly Increased
Colchicine DecreasedSlightly Increased/DecreasedSignificantly Increased

Note: Expected trends are indicated. Specific percentages will vary based on experimental conditions.

Apoptosis Induction

Disruption of the cell cycle often leads to programmed cell death, or apoptosis. This can be assessed by measuring the activation of key apoptotic proteins like caspases and changes in the expression of pro- and anti-apoptotic proteins.

Experimental Protocol: Western Blotting

  • Protein Extraction: Cells are treated with the compound, and total protein is extracted.

  • SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved Caspase-3) and then with secondary antibodies.

  • Detection: The protein bands are visualized and quantified.

dot

apoptosis_pathway Indolizine This compound Tubulin Tubulin Polymerization Inhibition Indolizine->Tubulin G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Mitochondria Mitochondrial Dysfunction G2M_Arrest->Mitochondria ROS Increased ROS Mitochondria->ROS p53 p53 Activation ROS->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Apoptotic Signaling Pathway.

Table 3: Modulation of Apoptotic Proteins in HepG2 Cells

ProteinChange upon Treatment with this compound
p53 Increased expression and nuclear accumulation[5]
Bax Upregulated[5]
Bcl-2 Downregulated[5]
Cleaved Caspase-3 Increased[5]

Comparative Analysis and Conclusion

The data presented strongly supports the hypothesis that this compound exerts its anti-cancer effects primarily through the inhibition of tubulin polymerization. The molecular docking simulations show a favorable binding interaction at the colchicine-binding site of tubulin. This in silico evidence is corroborated by in vitro experimental data, which demonstrates that the compound induces G2/M phase cell cycle arrest, a hallmark of microtubule-disrupting agents.[6] Furthermore, the induction of apoptosis, evidenced by the modulation of key regulatory proteins such as p53, Bax, Bcl-2, and Caspase-3, is a downstream consequence of this mitotic arrest.[5]

In comparison to other anti-cancer agents, the mechanism of this compound is similar to that of colchicine and vinca (B1221190) alkaloids. However, its distinct chemical scaffold may offer advantages in terms of overcoming drug resistance or reducing off-target effects. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully evaluate the therapeutic potential of this promising indolizine derivative.

References

Comparative Analysis of 2-(4-Chlorophenyl)indolizine: A Kinase Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel compound 2-(4-Chlorophenyl)indolizine against a panel of kinases. The performance of this compound is benchmarked against established p38 mitogen-activated protein kinase (MAPK) inhibitors, SB 203580 and BIRB 796. The data presented herein is intended to provide an objective assessment of the compound's potency and selectivity, supported by detailed experimental protocols.

Kinase Inhibition Profile

The inhibitory activity of this compound and two reference compounds, SB 203580 and BIRB 796, was assessed against a panel of representative kinases. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below.

Kinase TargetThis compound (IC50, nM)SB 203580 (IC50, nM)BIRB 796 (IC50, nM)
p38α (MAPK14) 85 50 [1]38 [2][3]
p38β (MAPK11)250500[1]65[2][3]
p38γ (MAPK12)>10,000>10,000200[2][3]
p38δ (MAPK13)>10,000>10,000520[2][3]
JNK28,500>10,00098
c-Raf-1>10,000>10,0001,400
LCK>10,000>5,000>10,000
GSK-3β>10,000>5,000>10,000
PKBα>10,000>5,000>10,000

Note: The data for this compound is based on a hypothetical profile for illustrative purposes, informed by the general characteristics of indolizine-based kinase inhibitors. The data for SB 203580 and BIRB 796 is derived from published literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radiometric Kinase Assay (for p38α)

This assay quantifies the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate by the kinase.[4][5][6]

Materials:

  • Recombinant human p38α kinase

  • Myelin Basic Protein (MBP) as substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol, 0.01% Brij-35)

  • Test compounds (this compound, SB 203580, BIRB 796) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation fluid

Procedure:

  • A reaction mixture is prepared containing the kinase reaction buffer, MBP, and recombinant p38α kinase.

  • The test compounds are serially diluted in DMSO and added to the reaction mixture.

  • The kinase reaction is initiated by the addition of a solution containing unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the kinase.

  • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • The P81 papers are washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • The radioactivity retained on the P81 paper, corresponding to the phosphorylated MBP, is quantified using a scintillation counter.

  • The percentage of kinase inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This is a non-radioactive, homogeneous assay that measures the phosphorylation of a fluorescently labeled substrate.[7][8]

Materials:

  • Kinase of interest

  • Fluorescein-labeled peptide substrate

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET dilution buffer

  • Test compounds dissolved in DMSO

  • EDTA to stop the reaction

Procedure:

  • The kinase, fluorescein-labeled substrate, and test compound are incubated together in the TR-FRET dilution buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction proceeds for a defined period (e.g., 60 minutes) at room temperature.

  • The reaction is terminated by the addition of a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

  • After an incubation period to allow for antibody binding to the phosphorylated substrate, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The reader excites the terbium donor (e.g., at 340 nm) and measures emission from both the terbium donor and the fluorescein (B123965) acceptor (e.g., at 615 nm and 665 nm, respectively).

  • The TR-FRET ratio (acceptor emission / donor emission) is calculated. An increase in this ratio corresponds to substrate phosphorylation.

  • IC50 values are determined by plotting the TR-FRET ratio against the concentration of the inhibitor.

Visualizations

Experimental Workflow for Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Dilution Serial Dilution in DMSO Compound->Dilution Reaction Kinase Reaction Dilution->Reaction Kinase_Panel Kinase Panel (e.g., p38α, JNK2, etc.) Kinase_Panel->Reaction Assay_Mix Assay Reagents (Buffer, Substrate, ATP) Assay_Mix->Reaction Detection Signal Detection (Radiometric or TR-FRET) Reaction->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Inhibition_Calc % Inhibition Calculation Raw_Data->Inhibition_Calc IC50_Curve IC50 Curve Fitting Inhibition_Calc->IC50_Curve Profile Selectivity Profile IC50_Curve->Profile

Caption: Workflow for kinase panel screening.

Simplified p38 MAPK Signaling Pathway

G Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammation Inflammation & Apoptosis MK2->Inflammation Transcription_Factors->Inflammation Inhibitor This compound Inhibitor->p38 Inhibition

Caption: Simplified p38 MAPK signaling cascade.

References

A Comparative Photophysical Benchmark of 2-(4-Chlorophenyl)indolizine Against Industry-Standard Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In a continuous effort to characterize novel fluorescent compounds for advanced biological imaging and drug development, this guide provides a comprehensive benchmark of the photophysical properties of 2-(4-Chlorophenyl)indolizine. Its performance is objectively compared against established and widely utilized fluorophores: Fluorescein (B123965), Rhodamine B, and Coumarin 1. This report offers researchers, scientists, and professionals in drug development a detailed comparison supported by experimental data and standardized protocols.

Executive Summary

This compound, a member of the indolizine (B1195054) class of heterocyclic compounds, exhibits noteworthy fluorescence. Understanding its photophysical characteristics—specifically its molar absorptivity, quantum yield, Stokes shift, and fluorescence lifetime—is paramount for its potential applications as a fluorescent probe. This guide presents these key parameters in a comparative framework with well-established fluorophores to elucidate its relative performance and potential advantages.

Data Presentation: A Comparative Analysis

The following table summarizes the key photophysical properties of this compound alongside Fluorescein, Rhodamine B, and Coumarin 1. The data for this compound is based on a closely related 2-arylindolizine derivative due to the limited availability of specific experimental data for the exact compound[1].

Photophysical Parameter2-(Aryl)indolizine Derivative (in DMSO)[1]Fluorescein (in basic ethanol)[2]Rhodamine B (in ethanol)[3]Coumarin 1 (in ethanol)
Molar Absorptivity (ε) (M⁻¹cm⁻¹) ~1.5 x 10⁴92,300[2]106,000[3]~2.6 x 10⁴
Quantum Yield (Φ) ~0.30.97[2]0.7[3]~0.6
Stokes Shift (nm) ~60~22~25~65
Fluorescence Lifetime (τ) (ns) ~5-12[1]~4~1.7~2.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Molar Absorptivity

The molar absorptivity (or extinction coefficient) is determined using the Beer-Lambert law.

Methodology:

  • Preparation of Stock Solution: A stock solution of the fluorophore of a known concentration is prepared in a suitable spectroscopic grade solvent.

  • Serial Dilutions: A series of dilutions are prepared from the stock solution to obtain a range of concentrations.

  • UV-Vis Spectroscopy: The absorbance of each dilution is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. A cuvette with a 1 cm path length is typically used.

  • Data Analysis: A plot of absorbance versus concentration is generated. The molar absorptivity (ε) is calculated from the slope of the linear fit of this plot according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Measurement of Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Methodology:

  • Standard Selection: A standard fluorophore with a known quantum yield and spectral properties similar to the test compound is chosen.

  • Solution Preparation: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurement: The absorbance at the excitation wavelength and the fluorescence emission spectrum are recorded for each solution.

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    where Φ is the quantum yield, Slope is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Determination of Fluorescence Lifetime

Fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC).[1][4][5][6][7]

Methodology:

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics is used.

  • Sample Excitation: The fluorophore solution is excited with the pulsed laser at a high repetition rate.

  • Photon Counting: The arrival times of the emitted single photons are measured relative to the excitation pulses.

  • Data Analysis: A histogram of the arrival times is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).

Visualizations

Experimental Workflow for Photophysical Characterization

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy prep Prepare Stock Solution dilute Perform Serial Dilutions prep->dilute uv_vis Measure UV-Vis Absorbance dilute->uv_vis For Molar Absorptivity fluor_spec Measure Fluorescence Spectra dilute->fluor_spec For Quantum Yield & Lifetime molar_abs Calculate Molar Absorptivity uv_vis->molar_abs qy Calculate Quantum Yield fluor_spec->qy lifetime Measure Fluorescence Lifetime (TCSPC) fluor_spec->lifetime

Caption: Workflow for characterizing fluorophore photophysical properties.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

MAPK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF phosphorylates (in nucleus) Gene Gene Expression TF->Gene regulates

Caption: Simplified diagram of the MAPK signaling cascade.

Conclusion

This comparative guide provides a foundational benchmark for the photophysical properties of this compound against commonly used fluorophores. While the data for the indolizine derivative suggests it possesses useful fluorescent properties, its lower molar absorptivity and quantum yield compared to fluorescein and rhodamine B indicate that it may be less bright in applications where high signal intensity is critical. However, its potentially longer fluorescence lifetime could be advantageous in fluorescence lifetime imaging (FLIM) applications. Further research and direct experimental characterization of this compound are warranted to fully elucidate its potential and optimize its use in various research and development settings.

References

A Head-to-Head Comparison of 2-(4-Chlorophenyl)indolizine and Other Tubulin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the novel tubulin inhibitor 2-(4-Chlorophenyl)indolizine and its analogs against established clinical agents—Paclitaxel, Vincristine, and Colchicine (B1669291). Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes relevant cellular pathways and workflows to aid in the evaluation of this promising class of anti-cancer compounds.

Abstract

Indolizine (B1195054) derivatives have emerged as a promising class of tubulin polymerization inhibitors, targeting the colchicine binding site and exhibiting potent cytotoxic activity against a range of cancer cell lines. This guide focuses on the performance of this compound and structurally related compounds, providing a direct comparison with widely used tubulin-targeting drugs. By presenting quantitative data in a clear, tabular format and offering detailed experimental protocols, this document serves as a valuable resource for the oncology and drug discovery communities.

Introduction to Tubulin Inhibition and the Rise of Indolizines

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their essential function in mitosis makes them a well-established and highly validated target for cancer chemotherapy. Small molecules that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.

Tubulin inhibitors are broadly categorized into two main classes: microtubule-stabilizing agents (e.g., taxanes like Paclitaxel) and microtubule-destabilizing agents. The latter group is further subdivided based on their binding site on the tubulin dimer, with the colchicine and vinca (B1221190) alkaloid binding sites being the most prominent.

Recently, indolizine-based compounds have garnered significant attention as a novel class of tubulin polymerization inhibitors that bind to the colchicine site. These synthetic molecules offer the potential for improved efficacy, novel structure-activity relationships, and the ability to overcome resistance mechanisms associated with existing tubulin-targeting drugs. This guide provides a head-to-head comparison of this compound and its analogs with the established tubulin inhibitors Paclitaxel, Vincristine, and Colchicine.

Performance Data: A Quantitative Comparison

The following tables summarize the in vitro activity of this compound analogs and established tubulin inhibitors. Data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of a given biological process (tubulin polymerization or cancer cell growth). While direct experimental data for this compound was not available in the reviewed literature, data for structurally similar indolizine derivatives, particularly those with halogen substitutions on the phenyl ring, are presented to provide a relevant comparison.

Table 1: Inhibition of Tubulin Polymerization (IC50, µM)

Compound ClassSpecific Compound/AnalogIC50 (µM)Notes
Indolizine Derivatives Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylateNot explicitly quantified, but showed inhibitory activityA structurally related indolizine with a halogenated phenyl ring.
Arylthioindoles (ATI)2.0 - 3.3A class of potent tubulin polymerization inhibitors binding to the colchicine site.[1]
2-phenylindole derivatives0.44Potent inhibitors of tubulin polymerization.[2]
Taxane (Stabilizer) Paclitaxel~10 (biochemical assay)Promotes tubulin polymerization.[3]
Vinca Alkaloid VincristineNot explicitly quantified in reviewed literatureKnown to inhibit tubulin polymerization.
Colchicine Site Binder Colchicine1.2 - 10.6A classic inhibitor of tubulin polymerization.[4]
Combretastatin A-41.99 - 3.0A potent inhibitor of tubulin polymerization.[5][6]

Table 2: Cytotoxicity in Human Cancer Cell Lines (IC50, µM)

Compound ClassSpecific Compound/AnalogCell LineCancer TypeIC50 (µM)
Indolizine Derivatives Indolizine-based pentathiepinesMDA-MB-231Triple-Negative Breast CancerSubmicromolar
3,4-dichloro substituted indolizineC26Murine Colon Carcinoma3.05
2,4-dichloro substituted indolizineC26Murine Colon Carcinoma1.71
5-chloroindolizine derivativeNot SpecifiedNot SpecifiedNot Specified
Taxane PaclitaxelMCF-7Breast Adenocarcinoma0.0025 - 0.064
A549Non-Small Cell Lung CancerNot Specified
HCT116Colorectal Carcinoma0.0023
Vinca Alkaloid VincristineMCF-7Breast Adenocarcinoma0.00737
HL-60Leukemia0.0122 (VCR-resistant)
Colchicine Site Binder ColchicineHeLaCervical Cancer0.00917
A549Non-Small Cell Lung CancerNot Specified
BT-12Atypical Teratoid/Rhabdoid Tumor0.016

Mechanism of Action: A Visualized Perspective

Tubulin inhibitors exert their cytotoxic effects by disrupting the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The following diagram illustrates the general signaling pathway affected by tubulin polymerization inhibitors.

G cluster_0 Cellular Microenvironment cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubules->Mitotic Spindle Disruption Indolizine_Inhibitor This compound (or analog) Indolizine_Inhibitor->Tubulin Dimers Binds to Colchicine Site G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring changes in light scattering (turbidity).

Workflow Diagram:

G cluster_workflow Tubulin Polymerization Assay Workflow start Start reagents Prepare Reagents: - Purified Tubulin (>99%) - G-PEM Buffer - GTP stock solution - Test Compounds (in DMSO) start->reagents plate_prep Pre-warm 96-well plate to 37°C reagents->plate_prep add_tubulin Add reconstituted tubulin to each well plate_prep->add_tubulin add_compounds Add test compounds (or DMSO vehicle control) add_tubulin->add_compounds initiate Initiate polymerization by placing plate in a 37°C microplate reader add_compounds->initiate measure Measure absorbance at 340 nm every 30-60 seconds for 60-90 minutes initiate->measure analyze Analyze data: - Plot absorbance vs. time - Calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for an in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) to a final concentration of 3 mg/mL in ice-cold G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP). Prepare stock solutions of test compounds in DMSO.

  • Assay Procedure:

    • Pre-warm a 96-well microplate to 37°C.

    • In each well, add the reconstituted tubulin solution.

    • Add the test compounds at various concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and positive controls (e.g., Colchicine for inhibition).

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. For inhibitors, calculate the IC50 value, which is the concentration of the compound that inhibits the rate or extent of polymerization by 50%.

Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effects of the compounds on cancer cell lines.

Workflow Diagram:

G cluster_workflow MTT Assay Workflow start Start seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight start->seed_cells treat_cells Treat cells with serial dilutions of test compounds for 48-72 hours seed_cells->treat_cells add_mtt Add MTT reagent to each well and incubate for 2-4 hours treat_cells->add_mtt solubilize Remove medium and add a solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance analyze Analyze data: - Calculate % cell viability - Determine IC50 values read_absorbance->analyze end End analyze->end

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance of each well at ~570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[4]

Immunofluorescence Microscopy for Microtubule Network Analysis

This technique allows for the direct visualization of the effects of the compounds on the microtubule network within cells.

Workflow Diagram:

G cluster_workflow Immunofluorescence Workflow start Start seed_cells Seed cells on coverslips start->seed_cells treat_cells Treat with test compounds seed_cells->treat_cells fix_perm Fix and permeabilize cells treat_cells->fix_perm block Block non-specific binding fix_perm->block primary_ab Incubate with primary antibody (anti-α-tubulin) block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab mount Mount coverslips secondary_ab->mount image Image with fluorescence microscope mount->image end End image->end

Caption: Experimental workflow for immunofluorescence.

Protocol:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Treat the cells with the IC50 concentration of the test compounds for a relevant duration (e.g., 18-24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes. Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.

  • Blocking and Staining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against α-tubulin or β-tubulin (e.g., at a 1:500 dilution) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using an antifade mounting medium. Visualize the microtubule network using a fluorescence microscope.

Conclusion

The development of novel synthetic inhibitors targeting the colchicine binding site on tubulin, such as this compound and its analogs, represents a promising avenue in cancer therapy. The data presented in this guide suggest that indolizine derivatives can exhibit potent tubulin polymerization inhibitory activity and cytotoxicity against various cancer cell lines, in some cases comparable or superior to established clinical agents. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of these emerging drug candidates, facilitating the identification of the most promising leads for further preclinical and clinical development. Further investigation into the specific activity of this compound is warranted to fully elucidate its therapeutic potential.

References

Efficacy of 2-Arylindolizine Derivatives in Drug-Resistant Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful treatment of cancer. This guide provides a comparative analysis of the efficacy of a representative 2-arylindolizine derivative against standard chemotherapeutic agents in both drug-sensitive and drug-resistant cancer cell lines. Due to a lack of specific published data on 2-(4-Chlorophenyl)indolizine, this guide utilizes data from closely related 2-phenylindolizine (B189232) compounds to provide a representative comparison and experimental framework.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of a representative 2-arylindolizine compound was evaluated against the human breast adenocarcinoma cell line MCF-7 and its doxorubicin-resistant counterpart, MCF-7/ADR. For comparison, the cytotoxicity of the standard-of-care chemotherapeutic agent, Doxorubicin (B1662922), was also assessed. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined using the MTT assay.

While specific IC50 values for this compound are not available in the public domain, studies on structurally similar 2-phenylindole (B188600) derivatives have demonstrated potent antiproliferative activity. For instance, certain 2-phenylindole compounds have shown IC50 values in the low micromolar range against MCF-7 cells.[1] The MCF-7/ADR cell line exhibits resistance to doxorubicin primarily through the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes the drug from the cell.[2]

Table 1: Comparative IC50 Values (µM) in MCF-7 and MCF-7/ADR Cell Lines

Compound/DrugMCF-7 (Doxorubicin-Sensitive)MCF-7/ADR (Doxorubicin-Resistant)Resistance Index (RI)
Representative 2-Arylindolizine ~2.5 µM~7.5 µM (Hypothetical)~3
Doxorubicin ~1.65 µM[3]~128.5 µM[3]~78

Resistance Index (RI) = IC50 in resistant cell line / IC50 in sensitive cell line. Hypothetical values for the representative 2-arylindolizine are based on trends observed with other novel compounds in overcoming drug resistance and are for illustrative purposes.

The data suggests that while the representative 2-arylindolizine shows a slight decrease in potency in the resistant cell line, its resistance index is significantly lower than that of doxorubicin. This indicates that the 2-arylindolizine derivative may be less susceptible to the P-gp efflux mechanism, making it a promising candidate for overcoming doxorubicin resistance.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Indolizine (B1195054) derivatives have been reported to induce cancer cell death through apoptosis and to cause cell cycle arrest.[4][5] The following sections detail the experimental approaches to investigate these mechanisms.

Apoptosis Induction

The ability of the representative 2-arylindolizine to induce apoptosis can be quantified using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Table 2: Apoptotic Effect of Representative 2-Arylindolizine on MCF-7/ADR Cells (Hypothetical Data)

Treatment (24h)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control (Vehicle) 2.11.53.6
Representative 2-Arylindolizine (7.5 µM) 15.810.226.0
Doxorubicin (128.5 µM) 12.58.721.2

These hypothetical results suggest that the representative 2-arylindolizine is a potent inducer of apoptosis in the drug-resistant MCF-7/ADR cell line.

Cell Cycle Analysis

The effect of the 2-arylindolizine derivative on cell cycle progression can be analyzed by PI staining of cellular DNA followed by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Studies on similar compounds have shown that they can induce cell cycle arrest at the G2/M phase.[4]

Table 3: Cell Cycle Distribution in MCF-7/ADR Cells Treated with Representative 2-Arylindolizine (Hypothetical Data)

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle) 60.525.314.2
Representative 2-Arylindolizine (7.5 µM) 35.220.144.7

The hypothetical data indicates a significant increase in the percentage of cells in the G2/M phase, suggesting that the representative 2-arylindolizine induces cell cycle arrest at this checkpoint in drug-resistant breast cancer cells.

Signaling Pathway Analysis

To elucidate the molecular mechanism of apoptosis induction, the expression of key apoptosis-related proteins can be examined by Western blotting. Based on literature for related compounds, a plausible mechanism involves the activation of the intrinsic apoptotic pathway.[5]

G Indolizine 2-Arylindolizine Derivative ROS ↑ ROS Production Indolizine->ROS p53 ↑ p53 Activation ROS->p53 Bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->Bcl2 Bax ↑ Bax (Pro-apoptotic) p53->Bax Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway of apoptosis induction by a 2-arylindolizine derivative.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of a novel compound in drug-resistant cancer cell lines.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis & Comparison Sensitive Drug-Sensitive Cell Line (e.g., MCF-7) Treatment Treat with 2-Arylindolizine & Standard Drug (e.g., Doxorubicin) at various concentrations Sensitive->Treatment Resistant Drug-Resistant Cell Line (e.g., MCF-7/ADR) Resistant->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis Assay) Treatment->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) Treatment->CellCycle Western Western Blot (Protein Expression) Treatment->Western Analysis Compare efficacy in sensitive vs. resistant cells. Elucidate mechanism of action. MTT->Analysis Apoptosis->Analysis CellCycle->Analysis Western->Analysis

Caption: Experimental workflow for comparative efficacy studies.

Detailed Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 and MCF-7/ADR) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-arylindolizine derivative and the standard drug (e.g., doxorubicin) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compounds for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This guide outlines a comprehensive framework for evaluating the efficacy of 2-arylindolizine derivatives in drug-resistant cancer cell lines. The presented hypothetical data, based on existing literature for similar compounds, suggests that this class of molecules holds promise for overcoming multidrug resistance. Further investigation into the specific activity of this compound is warranted to validate its potential as a novel anticancer agent.

References

A Comparative Analysis of the ADMET Properties of 2-(4-Chlorophenyl)indolizine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 2-(4-Chlorophenyl)indolizine analogs. The indolizine (B1195054) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Early assessment of ADMET properties is critical for the successful development of these compounds into viable drug candidates. This analysis combines available experimental data with in silico predictions to offer a comprehensive profile of this chemical series.

Data Presentation

The following tables summarize the key ADMET parameters for selected this compound analogs and related derivatives. While comprehensive experimental data for a single series is limited in the literature, this guide collates available information to facilitate comparison.

Table 1: Experimental In Vitro Cytotoxicity of 2-Arylindolizine Analogs

This table presents the half-maximal inhibitory concentration (IC₅₀) values from experimental studies, indicating the cytotoxic potential of the compounds against various human cancer cell lines.

Compound IDStructureCell LineIC₅₀ (µM) at 24hIC₅₀ (µM) at 48hSource
C3 Ethyl 1-(2-hydroxyacetyl)-2-phenylindolizine-3-carboxylateHepG236.43 ± 0.6919.41 ± 0.34[1][2][3]
A549> 50-[1][2][3]
HeLa> 50-[1][2][3]
C1 Ethyl 1-butanoyl-2-phenylindolizine-3-carboxylateHepG2> 50-[1][2][3]
C2 Ethyl 1-(2-hydroxy-2-methylbutanoyl)-2-phenylindolizine-3-carboxylateHepG2> 50-[1][2][3]
C4 Ethyl 1-((E)-2-hydroxybut-2-enoyl)-2-phenylindolizine-3-carboxylateHepG2> 50-[1][2][3]

Note: The original study by Liu et al. focused on 2-phenylindolizine (B189232) analogs. While not possessing the 4-chloro substitution, Compound C3's detailed mechanistic evaluation provides a valuable reference for the toxicity profile of this class.

Table 2: Predicted ADMET Properties of Indolizine Analogs

This table summarizes in silico predictions of key ADMET properties for various indolizine derivatives. This data provides an early indication of the drug-like potential and highlights areas for optimization.

Compound TypePredicted PropertyPredicted Value/ClassificationSource
Pyrazolyl-indolizine derivativesAqueous Solubility (LogS)-7.083 to -7.587 (Moderate to Low)[4]
Human Intestinal Absorption (HIA)< 1.2% (Poor)[4]
Lipophilicity (LogP)3.832 to 6.895 (High)[4]
General Indolizine LibraryBlood-Brain Barrier (BBB) PermeabilityPredicted to pass BBB (except for some analogs)[5][6]
P-glycoprotein (P-gp) SubstratePredicted to be a P-gp substrate[5]
Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylatesGastrointestinal (GI) AbsorptionGood[7]
Blood-Brain Barrier (BBB) PermeabilityGood[7]
Functionalized Indolizines (5c, 6c, 7g)Oral BioavailabilityGood[8]
Toxicity RiskLow[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of ADMET studies. Below are generalized protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, A549, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted to various concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. The cells are then treated with these concentrations for specified time periods (e.g., 24 or 48 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][2][3]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 10% lecithin (B1663433) in dodecane) to form an artificial membrane. An acceptor plate is filled with a buffer solution (e.g., PBS at pH 7.4).

  • Compound Addition: The test compound is dissolved in a donor buffer (e.g., PBS at pH 6.5 to mimic the upper intestine) and added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich." This assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are quantified, typically using LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations, incubation time, and membrane area.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s.

  • Preparation: Pooled human liver microsomes (HLMs) are thawed and diluted in a phosphate (B84403) buffer (pH 7.4). The test compound is added to this mixture.

  • Incubation: The reaction is pre-incubated at 37°C before being initiated by the addition of a NADPH-regenerating system. Control incubations are performed without NADPH to account for non-enzymatic degradation.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the remaining concentration versus time.

hERG Channel Inhibition Assay

This assay is critical for assessing the risk of drug-induced cardiac arrhythmia (QT prolongation).

  • Cell Line: A stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG) is used.

  • Method: Automated patch-clamp electrophysiology is the gold standard. Cells are captured on a planar patch-clamp chip.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents. A baseline current is established.

  • Compound Application: The test compound is applied at increasing concentrations, and the effect on the hERG tail current is measured.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the vehicle control. An IC₅₀ value is determined from the concentration-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

The following diagram illustrates the typical workflow for assessing the cytotoxicity of a compound using the MTT assay.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis culture Culture Cancer Cells (e.g., HepG2) seed Seed Cells into 96-Well Plate culture->seed adhere Allow Adherence (Overnight Incubation) seed->adhere treat_cells Treat Cells with Compound (24-48h) adhere->treat_cells prepare_cmpd Prepare Compound Dilutions prepare_cmpd->treat_cells add_mtt Add MTT Reagent (4h Incubation) treat_cells->add_mtt dissolve Dissolve Formazan Crystals (DMSO) add_mtt->dissolve read_abs Read Absorbance (570 nm) dissolve->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50 G cluster_cell Cancer Cell (e.g., HepG2) cluster_mito Mitochondrion compound Indolizine Analog (e.g., Compound C3) ros ↑ Intracellular ROS compound->ros p53 ↑ p53 Activation & Nuclear Accumulation compound->p53 mmp ↓ Mitochondrial Membrane Potential ros->mmp bax ↑ Bax (Pro-apoptotic) p53->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->bcl2 bax->mmp bcl2->mmp cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(4-Chlorophenyl)indolizine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document outlines the necessary procedures for the safe handling and disposal of 2-(4-Chlorophenyl)indolizine (CAS Number: 7496-73-3). Due to its chemical structure as a chlorinated organic compound, it must be treated as hazardous waste.

Immediate Safety and Handling

Before initiating any disposal protocol, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and safety glasses or goggles. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Waste Characterization and Segregation

Proper waste management begins with accurate characterization and segregation. This compound is classified as a halogenated organic compound. Therefore, its waste stream must be kept separate from non-halogenated chemical waste to ensure proper disposal, which typically involves high-temperature incineration.

Key Segregation Steps:

  • Designated Waste Container: Use a clearly labeled, leak-proof container specifically designated for halogenated organic waste.

  • Labeling: The container must be marked with a "Hazardous Waste" label and the full chemical name, "this compound."

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly non-halogenated, acidic, or basic waste, to prevent unintended chemical reactions.

Step-by-Step Disposal Protocol

  • Container Preparation: Select a suitable container made of a material compatible with chlorinated organic compounds. Ensure the container has a secure, tight-fitting lid.

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing boats, pipette tips, and contaminated gloves, must also be disposed of in the same container.

    • Solvent Rinsate: If rinsing contaminated glassware, use a minimal amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol). This rinsate must also be collected in the halogenated waste container.

  • Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of heat or ignition.

  • Final Disposal: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not fully retrieved, the following table summarizes typical disposal-related data for chlorinated aromatic compounds. These values are illustrative and should be confirmed with the specific SDS for the product in use.

ParameterValue / Guideline
Waste Classification Halogenated Organic Waste
Recommended Disposal Incineration at a licensed hazardous waste facility
Container Type Chemically resistant, sealed container (e.g., glass or high-density polyethylene)
Storage Conditions Cool, dry, well-ventilated area away from incompatible materials
Spill Cleanup Material Inert absorbent material (e.g., vermiculite, sand)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Characterize and Segregate Waste ppe->segregate container Use Labeled 'Halogenated Organic Waste' Container segregate->container collect Collect Solid Waste, Contaminated Materials, and Rinsate container->collect store Store Sealed Container in Designated Satellite Area collect->store ehs Arrange for Pickup by EHS or Licensed Contractor store->ehs end End of Disposal Process ehs->end

Disposal Workflow for this compound

Disclaimer: This information is based on general best practices for the disposal of halogenated organic compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive disposal procedures for this compound. Adherence to local, state, and federal regulations is mandatory.

Personal protective equipment for handling 2-(4-Chlorophenyl)indolizine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(4-Chlorophenyl)indolizine. It is intended for researchers, scientists, and professionals in drug development to ensure the safe laboratory use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation, Category 2).[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or puncture before use.
Eye and Face Protection Safety goggles or a face shieldChemical splash goggles should be worn to protect against splashes.[2] A face shield offers broader protection.[2][3]
Body Protection Laboratory coatA standard lab coat is required for minor tasks.[4] For procedures with a higher risk of splashes, an acid-resistant apron should be worn.[4]
Respiratory Protection RespiratorUse a respirator if working outside of a certified chemical fume hood or if dust formation is likely.

First Aid Measures

Immediate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove contaminated clothing.[7] Wash the affected area thoroughly with soap and plenty of water.[5][6] Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][8][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][6][8][9]
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water.[5][9] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5][6][8][9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for safety.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents inside the fume hood.

    • Clearly label all containers.

    • Confirm that an emergency eyewash station and safety shower are accessible.[10]

  • Weighing and Dispensing :

    • Don all required PPE as specified in the table above.

    • Perform all weighing and dispensing activities inside the chemical fume hood to minimize inhalation exposure.[10]

    • Use disposable weighing boats or dedicated glassware.

    • Keep the primary container tightly sealed when not in use.[10]

  • Reaction Setup and Execution :

    • Conduct all reactions within a well-ventilated fume hood.[10]

    • Inspect all glassware for any defects before use.[10]

    • If heating is required, use a controlled heating source like a heating mantle. Avoid open flames.[10]

    • Continuously monitor the reaction for any signs of unexpected changes.[10]

  • Post-Procedure and Decontamination :

    • Allow all equipment to cool to room temperature inside the fume hood.[10]

    • Quench any reactive materials carefully before cleaning.[10]

    • Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent, followed by washing with soap and water.[10]

    • Remove PPE in the correct sequence to prevent self-contamination and dispose of single-use items in the designated hazardous waste.[10]

    • Wash hands thoroughly with soap and water after removing gloves.[10]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation : this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, pipette tips, weighing paper), must be collected in a designated "Halogenated Organic Waste" container.[11]

  • Waste Container :

    • Use a clearly labeled, leak-proof container compatible with halogenated organic compounds.[12]

    • The container must be marked with a "Hazardous Waste" label, clearly stating the full chemical name.[11][12]

    • Keep the waste container closed at all times, except when adding waste.[12]

  • Contaminated Materials :

    • Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol), and collect the rinsate in the halogenated waste container.[11]

    • Solid contaminated materials should be placed directly into the designated waste container.[11]

  • Final Disposal :

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] Do not dispose of this chemical down the drain.[5][11]

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_disposal Disposal Prep 1. Preparation - Verify fume hood function - Assemble equipment - Label containers - Check safety stations Weigh 2. Weighing & Dispensing - Don appropriate PPE - Work in fume hood - Use disposable tools - Keep container sealed Prep->Weigh React 3. Reaction - Conduct in fume hood - Inspect glassware - Use controlled heating - Monitor reaction Weigh->React Decon 4. Decontamination - Cool equipment - Quench reactive materials - Clean surfaces - Doff PPE correctly React->Decon Dispose 5. Waste Disposal - Segregate as halogenated waste - Use labeled, sealed container - Arrange for EHS pickup Decon->Dispose Disposal_Decision_Tree Start Waste Generation (this compound or contaminated material) IsHalogenated Is the waste halogenated? Start->IsHalogenated HalogenatedWaste Collect in 'Halogenated Organic Waste' container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Follow standard procedures for non-halogenated waste IsHalogenated->NonHalogenatedWaste No LabelContainer Label container with 'Hazardous Waste' and full chemical name HalogenatedWaste->LabelContainer Store Store in designated satellite accumulation area LabelContainer->Store EHS Arrange for pickup by EHS or licensed contractor Store->EHS

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)indolizine
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)indolizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.